2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFTZAHBWSLXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426096 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120848-56-8 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
A Senior Application Scientist's Synthesis of Current Knowledge and Future Research Directions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline represents a fascinating molecular scaffold with demonstrated biological activity. This technical guide provides a comprehensive analysis of its established and putative mechanisms of action. While its role as an antifungal agent is well-documented, this paper delves deeper, exploring potential pharmacological activities within the central nervous system and other physiological systems by drawing on the rich pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline class of molecules. This document will dissect the known antifungal mechanism, propose and rationalize potential alternative mechanisms of action, and provide detailed experimental protocols to rigorously test these hypotheses.
Introduction: The Versatile 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities[1]. Derivatives of THIQ have been shown to interact with a diverse range of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This inherent versatility makes the specific derivative, this compound, a compelling subject for in-depth mechanistic investigation. While its primary characterization has been in the realm of mycology, its structural similarity to known neuroactive and cardiovascular agents warrants a broader examination of its pharmacological potential.
Established Mechanism of Action: Antifungal Activity
The most clearly elucidated mechanism of action for this compound and its long-chain N-alkyl derivatives is their function as antimycotic agents[2][3][4][5].
2.1. Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism is the inhibition of two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and C7/8-isomerase[2]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By disrupting ergosterol synthesis, these compounds compromise the fungal cell membrane, leading to growth inhibition and cell death. This mechanism is shared with other piperidine-based antifungals like fenpropidin[2].
2.2. Structure-Activity Relationship in Antifungal Potency
Studies have demonstrated that the antifungal activity of this class of compounds is highly dependent on the nature of the substitution on the piperidine nitrogen. Long-chain N-alkyl derivatives, particularly those with unbranched alkyl chains of 10-12 carbons, exhibit the highest potency against various yeast species, including clinically relevant Candida strains[2][5]. The presence of a protonatable amine function in the piperidine ring is also crucial for activity[5].
Putative Mechanisms of Action in Mammalian Systems: A Frontier of Investigation
The structural features of this compound suggest potential interactions with a variety of targets in mammalian physiology. The following sections outline plausible mechanisms of action based on the known activities of the broader THIQ and piperidine pharmacophores.
3.1. Modulation of Central Nervous System Receptors
The THIQ and piperidine moieties are common in ligands for several key CNS receptors.
3.1.1. Sigma (σ) Receptor Binding
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been identified as high-affinity ligands for sigma-2 (σ₂) receptors, which are overexpressed in proliferative cancer cells[6]. Additionally, spirocyclic piperidines connected to a tetrahydroisoquinoline moiety have shown affinity for both σ₁ and σ₂ receptors[7]. The σ₁ receptor is implicated in a range of neurological disorders, including pain, depression, and neurodegenerative diseases[8].
Hypothesized Mechanism: this compound may act as a ligand for σ₁ and/or σ₂ receptors, potentially modulating downstream signaling pathways involved in cell survival, proliferation, and neuronal function.
3.1.2. Dopamine Receptor Interaction
The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore for dopamine D3 receptor (D3R) ligands[9][10][11]. High affinity D3R ligands have been developed from 6,7-dihydroxy- and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives[9][10].
Hypothesized Mechanism: The compound may exhibit affinity for dopamine receptors, particularly the D3 subtype, potentially acting as an agonist or antagonist. Such activity could have implications for neurological and psychiatric conditions where dopamine signaling is dysregulated.
3.1.3. NMDA Receptor Antagonism
Several piperidine derivatives have been shown to be potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1/2B subtype[12][13][14][15].
Hypothesized Mechanism: The piperidin-4-ylmethyl moiety could confer NMDA receptor antagonist activity, which would be relevant for conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy and neurodegenerative diseases.
3.1.4. Serotonin Receptor Modulation
The piperidine and related piperazine moieties are integral to many serotonin receptor ligands. Derivatives have been developed as 5-HT₄ receptor partial agonists[16], dual 5-HT₁A and 5-HT₇ receptor ligands[17], and 5-HT₁A antagonists[18].
Hypothesized Mechanism: this compound may interact with one or more serotonin receptor subtypes, potentially influencing mood, cognition, and other serotonin-mediated physiological processes.
3.2. Cardiovascular Effects
Certain 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as specific bradycardic agents, demonstrating the potential for this scaffold to influence cardiovascular function[19].
Hypothesized Mechanism: The compound may exert direct effects on cardiac ion channels or receptors, leading to alterations in heart rate.
Experimental Workflows for Mechanistic Elucidation
To rigorously investigate the putative mechanisms of action, a multi-tiered experimental approach is necessary.
4.1. Receptor Binding Assays
The initial step is to determine the binding affinity of this compound for a panel of relevant receptors.
4.1.1. Radioligand Binding Assays
Protocol:
-
Preparation of Cell Membranes: Prepare membranes from cell lines expressing the human recombinant receptor of interest (e.g., σ₁, σ₂, D₁, D₂, D₃, NMDA, and various 5-HT subtypes) or from appropriate animal tissues (e.g., rat brain).
-
Incubation: Incubate the membranes with a specific radioligand for the receptor of interest and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
Table 1: Proposed Receptor Binding Panel
| Receptor Family | Specific Subtypes to Test |
| Sigma | σ₁, σ₂ |
| Dopamine | D₁, D₂, D₃, D₄, D₅ |
| Glutamate | NMDA (various subunit compositions) |
| Serotonin | 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₄, 5-HT₆, 5-HT₇ |
| Adrenergic | α₁, α₂, β₁, β₂ |
4.2. Functional Assays
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
4.2.1. GPCR Functional Assays (for Dopamine, Serotonin, and Adrenergic Receptors)
Protocol (cAMP Assay for Gs/Gi-coupled receptors):
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Treatment: Treat the cells with the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
cAMP Measurement: Measure intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol (Calcium Flux Assay for Gq-coupled receptors):
-
Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treatment: Stimulate the cells with the test compound or a co-application of the test compound and a known agonist.
-
Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Analyze the dose-dependent changes in fluorescence to determine agonist or antagonist properties.
4.2.2. Ion Channel Functional Assays (for NMDA Receptors)
Protocol (Electrophysiology):
-
Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents through the NMDA receptor channels.
-
Compound Application: Apply NMDA and a co-agonist (e.g., glycine) to elicit a current, and then co-apply the test compound at various concentrations.
-
Data Analysis: Measure the degree of inhibition of the NMDA-evoked current to determine the IC₅₀ and the nature of the antagonism (e.g., competitive, non-competitive, or channel blocking).
4.3. Downstream Signaling Pathway Analysis
To understand the cellular consequences of receptor interaction, it is important to investigate downstream signaling pathways.
4.3.1. Western Blotting
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the test compound for various times. Lyse the cells to extract proteins.
-
Protein Quantification and Separation: Quantify the protein concentration and separate the proteins by SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with primary antibodies against key signaling proteins (e.g., phosphorylated ERK, Akt, CREB) and their total protein counterparts.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the activation state of the signaling pathways.
Diagram 1: General Experimental Workflow for Mechanistic Elucidation
Caption: Potential mechanism as a D3 receptor antagonist.
Conclusion and Future Directions
This compound is a molecule with a confirmed antifungal mechanism of action centered on the disruption of ergosterol biosynthesis. However, its structural components are hallmarks of ligands for a variety of mammalian CNS and cardiovascular targets. This guide has outlined a series of plausible, testable hypotheses for its mechanism of action in these systems, including interactions with sigma, dopamine, NMDA, and serotonin receptors.
The provided experimental workflows offer a robust framework for systematically investigating these potential mechanisms. A thorough characterization, starting with broad receptor screening and progressing through functional and downstream signaling assays, will be essential to unlock the full pharmacological potential of this versatile scaffold. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of human diseases.
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Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. [Link]
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Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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Kakefuda, A., et al. (2003). Synthesis and Pharmacological Evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivatives as Specific Bradycardic Agents. Chemical & Pharmaceutical Bulletin, 51(4), 390-398. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Tetrahydroisoquinoline-Piperidine Hybrids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide delves into the burgeoning field of tetrahydroisoquinoline-piperidine (THIQ-piperidine) hybrids, molecules that synergistically combine the structural and functional attributes of two of medicinal chemistry's most privileged scaffolds. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is prevalent in numerous natural alkaloids and clinically significant drugs, exhibiting a vast spectrum of biological effects.[1][2][3] Similarly, the piperidine ring is a cornerstone of many pharmaceuticals. By fusing these two moieties, researchers have unlocked novel chemical spaces and developed compounds with potent and diverse biological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties. This document provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic promise of these hybrid molecules, offering field-proven insights and detailed experimental frameworks to guide future research and development.
The Core Scaffolds: Foundational Pillars of Bioactivity
The Tetrahydroisoquinoline (THIQ) Moiety
The THIQ scaffold is a bicyclic heterocyclic system that forms the core of many natural products, particularly isoquinoline alkaloids.[4] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal platform for designing molecules that can interact with high specificity at biological targets. The biosynthesis of simple THIQs often involves the condensation of a β-phenylethylamine with an aldehyde or its equivalent, establishing the core heterocyclic motif.[5][6] The therapeutic relevance of THIQ is vast, with derivatives demonstrating a remarkable array of pharmacological activities, including antitumor, anti-Alzheimer, antibacterial, and anti-inflammatory effects.[2][3] This wide-ranging bioactivity has cemented its status as a "privileged scaffold" in medicinal chemistry.[1]
The Piperidine Moiety
Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. Its conformational flexibility allows it to adopt various shapes (e.g., chair, boat conformations), enabling it to fit into diverse binding pockets of enzymes and receptors. This versatility is a key reason for its presence in numerous drugs spanning different therapeutic areas. The nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient handle for modulating the physicochemical properties (e.g., solubility, basicity) and pharmacological profile of the parent molecule.
Rationale and Strategies for Hybridization
The core principle behind creating THIQ-piperidine hybrids is to design multifunctional ligands that can potentially interact with multiple biological targets or with different sites on a single target. This can lead to enhanced potency, improved selectivity, and a more desirable pharmacokinetic profile compared to the individual components.
Synthetic Pathways: Forging the Hybrid Scaffold
The synthesis of THIQ-piperidine hybrids relies on robust and versatile chemical reactions. A common and effective approach involves an oxidative ring opening of a suitable cyclic olefin, followed by a ring-closing reductive amination step.[7][8] This methodology allows for stereocontrolled synthesis, which is crucial for controlling the final biological properties of the molecule.[7][8]
Below is a generalized workflow representing this synthetic strategy.
Caption: Generalized workflow for THIQ-piperidine synthesis.
Experimental Protocol: Oxidative Ring Opening/Closing[7][8]
This protocol outlines a representative procedure for synthesizing THIQ or piperidine scaffolds from cyclic olefins.
Part A: Dihydroxylation
-
Dissolve the starting olefin (e.g., substituted indene) in a suitable solvent mixture (e.g., acetone/water).
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Add a catalytic amount of osmium tetroxide (OsO₄) at room temperature.
-
Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the vicinal diol.
Part B: Oxidative Cleavage
-
Dissolve the diol from Part A in a solvent mixture (e.g., THF/water).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium periodate (NaIO₄) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate to obtain the crude diformyl intermediate.
Part C: Reductive Amination and Cyclization
-
Dissolve the crude diformyl intermediate in a suitable solvent (e.g., methanol).
-
Add the desired primary amine (e.g., (R)-α-methylbenzylamine).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the final hybrid product with an organic solvent, dry, and purify using column chromatography.
Causality Insight: The choice of a chiral amine in the reductive amination step is critical as it allows for the stereocontrolled synthesis of the final heterocyclic product.[7][8] The use of a mild reducing agent like NaBH₃CN is deliberate; it selectively reduces the iminium ion formed in situ without reducing the aldehyde groups, thus favoring the cyclization pathway.
Anticancer Activities: Targeting Malignant Proliferation
The THIQ scaffold is a cornerstone of several natural antitumor antibiotics, making the development of THIQ-piperidine hybrids a promising strategy in oncology.[1] These hybrids have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways and enzymes essential for tumor growth.[1]
Mechanism of Action: KRas and DHFR Inhibition
KRas Inhibition: The KRas protein is a critical signaling node, and its mutation is a driver in many cancers, including colorectal, lung, and pancreatic cancers.[9] Certain THIQ derivatives have demonstrated significant inhibitory activity against KRas.[9] The hybridization with a piperidine moiety can further enhance this activity by providing additional interaction points within the protein's binding site or by improving the molecule's cell permeability.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors.[10] Its inhibition depletes the building blocks necessary for cell proliferation, making it a validated target for cancer therapy.[10] Novel THIQ-piperidine hybrids have been designed and synthesized as potent DHFR inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Caption: Anticancer mechanisms of THIQ-piperidine hybrids.
Structure-Activity Relationship (SAR) Insights
Studies have shown that the nature and position of substituents on both the THIQ and piperidine rings are critical for anticancer potency. For instance, in a series of THIQ derivatives targeting KRas, the presence of an electronegative group, such as a chloro group on an attached phenyl ring, significantly increased the inhibitory activity against colon cancer cell lines.[9]
| Compound ID | Core Structure | Key Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| GM-3-18 | Tetrahydroisoquinoline | 4-chlorophenyl | HCT116 (Colon) | 0.9 - 10.7 | [9] |
| Compound 7e | Tetrahydroisoquinoline | (Details in source) | A549 (Lung) | 0.155 | [10] |
| Compound 8d | Tetrahydroisoquinoline | (Details in source) | MCF7 (Breast) | 0.170 | [10] |
| Compound 3h | Tetrahydroquinoline | (Details in source) | HeLa (Cervical) | 10.21 | [11] |
Table 1: Summary of anticancer activity for selected THIQ-based compounds.
Neuroprotective Effects: Combating Neurodegeneration
Isoquinoline alkaloids and their derivatives have long been investigated for their neuroprotective properties.[12][13] They exert their effects through multiple mechanisms, including anti-inflammatory action, reduction of oxidative stress, and modulation of autophagy and apoptosis.[12][13] THIQ-piperidine hybrids are being explored as multifunctional agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]
Mechanism of Action: PI3K/Akt Pathway and Aβ Aggregation
PI3K/Akt Pathway Activation: The PI3K/Akt signaling pathway is a key regulator of cell survival and growth. Some piperidine-containing natural products, such as Tetrahydropiperine (THP), have been shown to exert neuroprotective effects in ischemic stroke models by activating this pathway.[14] This activation helps reduce cerebral infarction, improve neuronal survival, and alleviate neurological damage.[14] Hybridizing this scaffold with a THIQ moiety could introduce additional neuroprotective mechanisms.
Inhibition of Aβ Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Tryptophan-THIQ hybrids have shown the ability to significantly reduce Aβ42 self-aggregation, suggesting their potential as anti-Aβ modulators.[15]
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Discovery of novel 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline derivatives
An In-Depth Technical Guide to the Discovery of Novel 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Derivatives
This guide provides a comprehensive overview of the strategic discovery and preclinical development of a novel class of compounds: this compound (THIQ) derivatives. We will navigate the journey from initial molecular design and synthesis through a cascade of biological evaluations, culminating in the elucidation of structure-activity relationships (SAR) that guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Convergence of Privileged Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is a common feature in a multitude of natural alkaloids and clinically successful drugs, enabling precise spatial orientation of functional groups for optimal target interaction.[1][2] The decision to append a piperidin-4-ylmethyl moiety is a deliberate design strategy. This substituent introduces a basic nitrogen atom, which can be crucial for interacting with key residues in aminergic G protein-coupled receptors (GPCRs), such as dopamine receptors.[3][4] Furthermore, the piperidine ring offers multiple vectors for chemical modification to fine-tune physicochemical properties like solubility and lipophilicity, which are critical for achieving blood-brain barrier penetration and favorable pharmacokinetic profiles.[1][5]
This guide details a systematic approach to harness the synergistic potential of these two scaffolds, with the goal of identifying novel chemical entities with therapeutic promise for neurological disorders.
Part 1: Molecular Design & Synthesis Strategy
The foundational hypothesis is that the THIQ framework can serve as a bioisostere for the catecholamine headgroup of endogenous neurotransmitters like dopamine, while the N-linked piperidinylmethyl side chain acts as a versatile appendage to secure high-affinity interactions and confer receptor subtype selectivity.
Core Scaffold Synthesis: The Pictet-Spengler Reaction
The construction of the foundational THIQ core is most reliably achieved via the Pictet-Spengler reaction, a classic and robust method in heterocyclic chemistry.[6][7] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[8] The choice of a β-phenylethylamine derivative allows for the introduction of desired substituents on the aromatic portion of the THIQ core from the outset.
Diagram 1: Mechanism of the Pictet-Spengler Reaction
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Pharmacological profiling of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Pharmacological Profile of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and Its Analogs
Abstract
The convergence of distinct pharmacophores into hybrid molecules represents a rational and promising strategy in modern drug discovery. This guide provides a detailed pharmacological profile of a novel class of compounds based on the 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold. While the user's specific request for a compound with a methylene linker, 2-(piperidin-4-ylmethyl )-1,2,3,4-tetrahydroisoquinoline, lacks extensive published data, this whitepaper will focus on the closely related and well-characterized parent compound, 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline . This analog serves as an exemplary model for this chemical series. We will explore its synthesis, in-depth antifungal activity, proposed mechanism of action, and key structure-activity relationships, providing researchers and drug development professionals with the foundational knowledge and detailed protocols required to investigate this promising class of molecules.
Introduction: A Hybrid Scaffold Approach
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor and neuroprotective effects[1]. Similarly, the piperidine ring is a cornerstone of medicinal chemistry, present in many approved drugs and known for its role in potent biological agents, including antifungal compounds like fenpropidin[2][3].
The strategic fusion of these two pharmacophores into the 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline framework creates a novel molecular architecture. This design is predicated on the hypothesis that such a hybrid could mimic high-energy intermediates in critical biosynthetic pathways, potentially leading to potent and selective biological activity[4]. Recent investigations have revealed that this scaffold possesses significant antifungal (antimycotic) properties, addressing the urgent need for new therapies against increasingly resistant fungal pathogens[2][4]. This guide delineates the scientific rationale and experimental methodologies used to characterize these compounds.
Chemical Synthesis and Characterization
The synthesis of the 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline core is efficiently achieved through reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.
Rationale for Synthetic Strategy
Reductive amination was selected as the key reaction step due to its high efficiency in coupling a secondary amine (1,2,3,4-tetrahydroisoquinoline) with a ketone (N-Boc-4-piperidone). This method typically proceeds under mild conditions, utilizes readily available reagents like sodium triacetoxyborohydride, and demonstrates broad functional group tolerance, making it ideal for generating a library of analogs for structure-activity relationship (SAR) studies[4][5]. Subsequent deprotection and N-alkylation of the piperidine nitrogen allow for systematic exploration of how side-chain characteristics influence biological activity.
Experimental Protocol: Synthesis via Reductive Amination
Step 1: Reductive Amination (Boc-Protected Intermediate)
-
To a solution of commercially available tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 1,2,3,4-tetrahydroisoquinoline (1.2 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product, tert-butyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidine-1-carboxylate, by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate from Step 1 in a solution of hydrogen chloride (HCl) in diethyl ether or dioxane (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt of the product, 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, will typically precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired core scaffold.
Step 3: N-Alkylation of the Piperidine Ring
-
To a solution of the deprotected amine from Step 2 (1.0 eq) and a corresponding aldehyde (e.g., n-dodecanal) (1.2 eq) in DCM, add NaBH(OAc)₃ (1.5 eq).
-
Stir the reaction for 12-24 hours at room temperature.
-
Work up the reaction as described in Step 1 to yield the final N-alkylated target compound.
Synthesis Workflow Diagram
Caption: General synthetic workflow for N-alkylated analogs.
Pharmacological Profiling: In Vitro Antifungal Activity
The primary pharmacological activity identified for this scaffold is its antifungal effect against clinically relevant yeast species[2][5].
Rationale for Assay Selection
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This technique is highly reproducible, scalable for screening multiple compounds, and provides a quantitative measure of antifungal potency (the lowest concentration of a drug that inhibits the visible growth of a microorganism). The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this assay, ensuring that data is comparable across different studies.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Candida krusei) on an appropriate agar plate. Prepare a suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final target inoculum concentration.
-
Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds using RPMI 1640 medium. The final DMSO concentration in all wells should be kept constant and at a level that does not affect fungal growth (typically ≤1%).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include positive (fungi in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometric plate reader.
Data Summary & Analysis
The antifungal activity of key analogs is summarized below. The data clearly indicate that a long N-alkyl chain on the piperidine ring is crucial for potent activity[2][4].
| Compound ID | N-Alkyl Side Chain | MIC90 vs C. albicans (µg/mL) | MIC90 vs C. krusei (µg/mL) |
| 6f | n-Dodecyl | 4 | 2 |
| 6i | n-Dodecyl | 4 | 4 |
| Control | Fluconazole | 0.5 | 64 |
| Data adapted from Hain, M. C., et al. (2025)[2][4]. Compound IDs are from the source publication. |
Proposed Mechanism of Action
Hypothesis: Ergosterol Biosynthesis Inhibition
The structural similarity of the N-alkylated piperidine moiety to agricultural piperidine antimycotics like fenpropidin suggests a shared mechanism of action[2][4]. These agents are known inhibitors of two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase (ERG24) and sterol Δ⁸-Δ⁷-isomerase (ERG2) [2]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in cell death[4]. The protonatable nitrogen of the piperidine ring is thought to be critical for binding to the enzyme active site.
Ergosterol Biosynthesis Pathway Diagram
Caption: Proposed inhibition points in the fungal ergosterol pathway.
Structure-Activity Relationship (SAR) Analysis
Key Structural Determinants
Systematic modification of the 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold has revealed two critical features for antifungal activity[2][4]:
-
A Protonatable Amine: The nitrogen atom in the piperidine ring must be basic enough to be protonated under physiological conditions. This is evidenced by the complete loss of activity in the corresponding amide precursors[4]. This suggests a crucial ionic interaction with the target enzyme.
-
A Long N-Alkyl Side Chain: Antifungal potency is highly dependent on the length of the alkyl chain attached to the piperidine nitrogen. Activity is negligible for short chains (e.g., four carbons) but becomes significant with longer chains, such as n-octyl and n-dodecyl groups[4][5]. This lipophilic tail is likely responsible for anchoring the molecule within the lipid-rich environment of the cell membrane or the enzyme's hydrophobic binding pocket.
Logical Relationship Diagram for SAR
Caption: Key structure-activity relationships for antifungal potency.
Selectivity and Cytotoxicity Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target over host cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cell lines (e.g., HL-60 leukemia cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary
The most active antifungal compounds did exhibit some level of cytotoxicity, which is a common finding for membrane-disrupting agents. However, their cytotoxicity is within the range of other established antifungal drugs[4].
| Compound ID | IC₅₀ vs HL-60 Cells (µg/mL) |
| 6f | 6 |
| 6i | 23 |
| Control | Posaconazole |
| Data adapted from Hain, M. C., et al. (2025)[4]. |
This data suggests a potential therapeutic window, but further optimization to improve the selectivity index (IC₅₀ / MIC) would be a key goal for future medicinal chemistry efforts.
Conclusion and Future Directions
The 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel antifungal agents. This guide has detailed the synthetic route and the core pharmacological profile, highlighting that a protonatable piperidine nitrogen and a long N-alkyl side chain are essential for potent activity against pathogenic Candida species.
Future work should focus on:
-
Mechanism Confirmation: Conducting enzymatic assays with purified ERG24 and ERG2 to definitively confirm the proposed mechanism of action.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of fungal infection to assess their in vivo efficacy, pharmacokinetics, and tolerability.
-
SAR Expansion: Synthesizing and testing a broader range of analogs to optimize the selectivity index and expand the antifungal spectrum.
-
Spectrum of Activity: Testing against a wider panel of fungi, including resistant mold isolates, to better define their clinical potential.
By leveraging the foundational data and protocols outlined herein, researchers can further explore and optimize this compelling class of hybrid molecules.
References
-
Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available from: [Link]
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Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available from: [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. Available from: [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. Available from: [Link]
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Kakefuda, A., et al. (2003). Synthesis and Pharmacological Evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivatives as Specific Bradycardic Agents. PubMed. Available from: [Link]
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Mokrosz, J. L., et al. (1993). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available from: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available from: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]
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Fleck, M. W., et al. (2004). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. PubMed. Available from: [Link]
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van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. ScienceDirect. Available from: [Link]
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Thummanagoti, S., et al. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. Longdom Publishing. Available from: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]
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Joseph, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]
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Stoyanov, S., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available from: [Link]
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The Therapeutic Potential of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: A Deep Dive into its Antifungal Promise
Foreword: The Pressing Need for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to global health, particularly impacting immunocompromised individuals, organ transplant recipients, and patients undergoing chemotherapy.[1][2][3] The current arsenal of systemic antifungal drugs is limited to a few major classes, and the rise of drug-resistant strains of Candida and Aspergillus species is a worrying trend that necessitates the exploration of new therapeutic scaffolds and mechanisms of action.[1][3] This technical guide delves into the promising antifungal potential of a unique hybrid molecular scaffold: 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. By combining the structural features of established piperidine antimycotics and bioactive isoquinoline moieties, this compound class presents a compelling avenue for the development of next-generation antifungal therapies.
The Molecular Architecture: A Hybrid Approach to Antifungal Design
The core structure of this compound is a strategic amalgamation of two pharmacologically significant heterocycles. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent motif in numerous natural alkaloids and synthetic compounds, exhibiting a wide range of biological activities.[4][5] The piperidine ring, on the other hand, is a well-established pharmacophore in antifungal agents used in agriculture, such as fenpropidin.[1][2] The rationale behind this hybrid design is to leverage the distinct properties of each scaffold to create a novel molecule with potent and potentially selective antifungal activity.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives is primarily achieved through a key chemical reaction known as reductive amination.[1][2][3][6] This versatile and efficient method allows for the coupling of the 1,2,3,4-tetrahydroisoquinoline moiety to a piperidine precursor.
General Synthetic Pathway
A representative synthetic route involves the reaction of a commercially available piperidine derivative, such as N-Boc-4-piperidone, with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent like sodium triacetoxyborohydride. The Boc (tert-butyloxycarbonyl) protecting group is subsequently removed to yield the core scaffold, which can then be further functionalized, for instance, by N-alkylation of the piperidine nitrogen to introduce various side chains.[6]
Caption: Synthetic scheme for this compound derivatives.
Mechanism of Antifungal Action: Targeting Ergosterol Biosynthesis
The proposed mechanism of action for the antifungal activity of this compound derivatives is analogous to that of piperidine-based agricultural fungicides.[1] These compounds are believed to act as inhibitors of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes.
Ergosterol is the primary sterol in fungal cell membranes, and its depletion, coupled with the accumulation of toxic precursor sterols, leads to increased membrane permeability and ultimately, cell death.[1] The specific enzymes targeted by piperidine antimycotics are Δ14-reductase and C7/8-isomerase.[1] It is hypothesized that the N-alkylated derivatives of this compound mimic high-energy intermediates in the ergosterol biosynthesis pathway, thereby competitively inhibiting these key enzymes.[3]
Caption: Proposed mechanism of action targeting the fungal ergosterol biosynthesis pathway.
Preclinical Antifungal Activity: A Quantitative Overview
The antifungal efficacy of a series of N-alkylated this compound derivatives has been evaluated against a panel of clinically relevant yeast and mold species.[1][3][6] The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric for assessing antifungal potency.
| Compound | Alkyl Chain Length | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. krusei | MIC (µg/mL) vs. C. glabrata | IC50 (µg/mL) vs. HL-60 Cells |
| 6f | Dodecyl (C12) | 4-8 | 2 | 8 | 6 |
| 6i | Dodecyl (C12) | 4 | 4 | 4 | 23 |
Data synthesized from Hain et al., 2025.[3][6]
The data indicate that long-chain N-alkyl derivatives, particularly those with a dodecyl (C12) chain, exhibit the most potent antifungal activity against various Candida species.[1][3][6] Notably, some of these compounds demonstrate efficacy against Candida krusei, a species known for its intrinsic resistance to certain azole antifungals.[1][3]
Structure-Activity Relationship (SAR) Insights
The preliminary SAR studies have revealed several key structural features that govern the antifungal activity of this compound class:
-
N-Alkyl Chain Length: The length of the alkyl chain on the piperidine nitrogen is a critical determinant of antifungal potency. Longer chains, such as C8 and C12, are associated with enhanced activity, while shorter chains (e.g., C4) result in a significant loss of efficacy.[1][3]
-
Protonatable Amine: The presence of a protonatable amine function in the piperidine ring is essential for activity.[1][3] This suggests that electrostatic interactions with the target enzyme(s) are important for binding.
-
Amide vs. Amine: The corresponding amide derivatives of these compounds showed no significant antifungal activity, highlighting the importance of the reduced amine linkage for biological function.[1][3]
Experimental Protocols for Antifungal and Cytotoxicity Assessment
Antifungal Susceptibility Testing (Microdilution Assay)
A standardized microdilution assay is employed to determine the MIC of the synthesized compounds against various fungal isolates.
-
Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline, adjusted to a specific turbidity corresponding to a defined cell density.
-
Drug Dilution Series: The test compounds are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes complete inhibition of visible fungal growth.
Cytotoxicity Evaluation (MTT Assay)
The cytotoxicity of the compounds against a human cell line (e.g., HL-60) is assessed to determine their selectivity.
-
Cell Seeding: Human cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Future Directions and Challenges
The this compound scaffold represents a promising starting point for the development of novel antifungal agents. However, several challenges and opportunities lie ahead:
-
Optimization of the Therapeutic Index: While some compounds show potent antifungal activity, their cytotoxicity against human cells needs to be carefully considered.[3][6] Further medicinal chemistry efforts are required to optimize the structure to enhance selectivity for fungal over mammalian cells.
-
Broadening the Antifungal Spectrum: While activity against Candida species is promising, further evaluation against a broader range of pathogenic fungi, including resistant strains and molds, is warranted.
-
In Vivo Efficacy Studies: The most promising candidates from in vitro studies need to be advanced into animal models of fungal infections to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Elucidation of the Precise Molecular Target: While inhibition of ergosterol biosynthesis is the proposed mechanism, further biochemical and genetic studies are needed to definitively identify the specific molecular target(s) and validate the mechanism of action.
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate. [Link]
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Structure-activity relationship (SAR) studies of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline analogs.
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Analogs
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When hybridized with a piperidine moiety, specifically via a 2-(piperidin-4-ylmethyl) linkage, it creates a chemical class with significant therapeutic potential, targeting a range of biological systems from central nervous system (CNS) receptors to fungal enzymes.[4][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this specific class of analogs. We will explore the causal relationships behind synthetic strategies, dissect the impact of structural modifications on biological activity, and provide detailed, field-proven protocols for the biological evaluation of these compounds. The insights herein are designed to empower researchers to rationally design and optimize novel ligands with enhanced potency, selectivity, and therapeutic utility.
Introduction: The Rationale for a Hybrid Scaffold
The THIQ nucleus is a foundational element in a vast array of natural alkaloids and synthetic compounds, recognized for its diverse pharmacological activities, including neuroprotective, antitumor, and antimicrobial effects.[1][2][7][8] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal starting point for drug design.
The piperidine ring is another ubiquitous feature in CNS-active drugs and other therapeutic agents.[9][10] The combination of these two scaffolds into a single hybrid molecule, the this compound core, is a deliberate drug design strategy. This approach aims to create molecules that can simultaneously engage with binding pockets that recognize features of both fragments, potentially leading to novel pharmacological profiles, enhanced affinity, or improved selectivity for key biological targets.
Key targets for this class of compounds include:
-
G-Protein Coupled Receptors (GPCRs): Particularly opioid and sigma receptors, where the nitrogen atoms and overall topography of the molecule can mimic endogenous ligands.[5][11]
-
Enzymes: As demonstrated by their activity as antimycotics, these scaffolds can be tailored to fit into the active sites of critical enzymes.[4][6]
This guide will focus on the systematic exploration of how modifying this hybrid scaffold influences its interaction with these biological targets.
Synthetic Strategies and Analog Generation
The generation of a library of analogs for SAR studies requires a robust and flexible synthetic approach. The most common and effective methods for creating the 2-(piperidin-4-ylmethyl)-THIQ core and its derivatives are N-alkylation and reductive amination.
General Synthetic Approaches
-
N-Alkylation: This is a direct approach where a pre-formed 1,2,3,4-tetrahydroisoquinoline is reacted with a suitably activated piperidine-4-ylmethyl halide or sulfonate. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile, with an inorganic base such as potassium carbonate to neutralize the acid formed.[12] This method is highly reliable for joining the two heterocyclic systems.
-
Reductive Amination: This powerful and versatile method involves reacting the secondary amine of the THIQ scaffold with 1-Boc-piperidine-4-carbaldehyde, followed by reduction of the intermediate iminium ion. Sodium triacetoxyborohydride is a preferred reducing agent for this step due to its mildness and high chemoselectivity. The subsequent removal of the Boc protecting group yields the desired core structure.[4][6][13] Reductive amination is particularly valuable for library synthesis because it tolerates a wide variety of functional groups on both coupling partners.
Workflow for Analog Library Generation
The following diagram illustrates a typical workflow for generating a library of analogs to explore the SAR of this scaffold. This process is designed for systematic modification of the key structural regions of the molecule.
Caption: General workflow for the synthesis and diversification of the analog library.
Detailed Protocol: Reductive Amination for Core Synthesis
This protocol is adapted from methodologies used in the synthesis of 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline analogs.[4][6]
Objective: To synthesize tert-butyl 4-((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)piperidine-1-carboxylate.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)
-
tert-Butyl 4-formylpiperidine-1-carboxylate (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous DCM, add tert-butyl 4-formylpiperidine-1-carboxylate (1.05 equiv). Stir the mixture at room temperature for 30 minutes.
-
Causality Insight: This initial period allows for the formation of the iminium ion intermediate, which is the substrate for the subsequent reduction.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 12-18 hours.
-
Expertise Note: NaBH(OAc)₃ is used because it is less reactive than NaBH₄ and will not reduce the aldehyde starting material directly, leading to a cleaner reaction with higher yield.
-
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding with deprotection or further diversification.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of these analogs is highly dependent on the nature and position of substituents on both the THIQ and piperidine rings. The following sections dissect the key SAR trends observed for this scaffold, primarily focusing on CNS receptor targets like opioid and sigma receptors.
Modifications of the Tetrahydroisoquinoline (THIQ) Moiety
The aromatic ring of the THIQ core is a primary site for modification to influence potency and selectivity.
-
Unsubstituted Ring: The parent compound with an unsubstituted THIQ ring often serves as a baseline for activity. For example, 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline itself shows notable biological effects, such as antimycotic activity.[4]
-
Methoxy/Hydroxy Substitution: The introduction of electron-donating groups like methoxy or hydroxy groups at positions 6 and 7 is a common strategy in the design of ligands for opioid and other CNS receptors.[14] These groups can act as hydrogen bond acceptors or donors, potentially forming key interactions with receptor residues. For instance, 6,7-dimethoxy substitution is a hallmark of many isoquinoline alkaloids with potent biological activity.[4]
-
Halogen Substitution: Halogens (F, Cl, Br) can modulate the electronic properties of the ring and improve metabolic stability or membrane permeability. Their placement can be critical for receptor selectivity.
Modifications of the Piperidine Moiety
The piperidine ring offers a crucial handle for modulating pharmacokinetics and pharmacodynamics. The nitrogen atom is a key interaction point.
-
N-Unsubstituted Piperidine: The secondary amine (NH) is basic and will be protonated at physiological pH. This positive charge is often critical for forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the binding pocket of many GPCRs, including opioid and sigma receptors.[5][11]
-
N-Alkylation/N-Arylation: Adding substituents to the piperidine nitrogen can drastically alter the compound's profile.
-
Small Alkyl Groups (e.g., Methyl): Can maintain or slightly modify potency while potentially improving brain penetration.
-
Bulky Substituents (e.g., Benzyl, Phenethyl): Often used to probe the size of the binding pocket. This modification can switch a compound's activity from agonist to antagonist or alter its receptor selectivity profile.[15] For example, in some NOP receptor ligands, modifications at this position determine agonist versus antagonist activity.[15]
-
Functionalized Chains: Introducing polar groups or chains can be used to fine-tune solubility and pharmacokinetic properties.
-
SAR Summary Table
The following table summarizes hypothetical but representative SAR data for a series of analogs targeting a generic GPCR, illustrating how structural changes impact binding affinity (Ki) and functional activity (EC₅₀).
| Analog ID | THIQ Substitution (R¹) | Piperidine Substitution (R²) | Binding Affinity Ki (nM) | Functional Activity EC₅₀ (nM) |
| 1a | H | H | 55.2 | 120.5 |
| 1b | 6,7-di-OCH₃ | H | 8.3 | 15.1 |
| 1c | 7-Cl | H | 25.6 | 68.3 |
| 2a | 6,7-di-OCH₃ | CH₃ | 12.1 | 22.8 |
| 2b | 6,7-di-OCH₃ | Benzyl | 150.4 | >1000 (Antagonist) |
| 2c | 6,7-di-OCH₃ | c-Propylmethyl | 2.5 | 4.7 |
Data is illustrative and intended to demonstrate SAR principles.
Methodologies for Biological Evaluation
To establish a robust SAR, compounds must be evaluated in a cascade of standardized, validated biological assays. The primary assays for GPCR-active ligands involve determining binding affinity and functional efficacy.
In Vitro Binding Affinity: Radioligand Competition Assay
This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[16][17] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor.
Caption: Simplified Gαi-mediated signaling pathway for the Mu-Opioid Receptor.
Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The G-protein then dissociates into its Gαi and Gβγ subunits. [18]* Gαi subunit: Directly inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. [19]* Gβγ subunit: Modulates ion channels, leading to the activation of inwardly rectifying potassium (K⁺) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium (Ca²⁺) channels (reducing neurotransmitter release).
Together, these actions decrease neuronal excitability, which is the molecular basis for analgesia.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The SAR studies reveal clear patterns:
-
THIQ Core: Aromatic substitutions, particularly at the 6- and 7-positions, are critical for tuning binding affinity and are likely involved in direct interactions within the receptor's binding pocket.
-
Piperidine Moiety: The N-substituent on the piperidine ring is a key determinant of functional activity, capable of switching compounds between agonist and antagonist profiles, and is a primary handle for optimizing selectivity and pharmacokinetic properties.
Future directions for research in this area should focus on:
-
High-Resolution Structural Biology: Obtaining crystal or cryo-EM structures of lead compounds bound to their target receptors to rationalize SAR findings and enable structure-based drug design.
-
Selectivity Profiling: Systematically screening optimized leads against a broad panel of receptors to identify and minimize potential off-target effects.
-
ADME-Tox Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and brain penetration while reducing any identified toxicities.
-
Exploration of Novel Targets: While CNS receptors are a primary focus, the demonstrated antimycotic activity suggests this scaffold could be adapted for a wider range of therapeutic targets. [4][6][13] By integrating synthetic chemistry with robust biological evaluation and mechanistic studies, the full therapeutic potential of this valuable chemical class can be realized.
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Sharma, A., et al. (2023). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. PubMed. [Link]
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Aizenman, E., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed. [Link]
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Rossi, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. PubMed. [Link]
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An In-depth Technical Guide to the Antifungal Properties of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Compounds
Abstract
This technical guide provides a comprehensive overview of the antifungal properties of a promising class of compounds: 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolines. With the rise of drug-resistant fungal pathogens, the exploration of novel chemical scaffolds with unique mechanisms of action is a critical endeavor in modern drug discovery. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, mechanism of action, structure-activity relationships, and essential experimental protocols for the evaluation of these compounds. We will explore the scientific rationale behind their design, which marries the established antifungal potential of piperidine and tetrahydroisoquinoline moieties, and detail the methodologies required to validate their efficacy and elucidate their biochemical targets.
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to global public health, particularly affecting immunocompromised individuals, organ transplant recipients, and patients undergoing chemotherapy. The therapeutic arsenal against systemic mycoses is limited to a few major drug classes, primarily azoles, polyenes, and echinocandins.[1] This limited armamentarium is further challenged by the emergence of drug-resistant strains of Candida, Aspergillus, and other opportunistic fungi.[1] Consequently, there is an urgent need for the discovery and development of antifungal agents with novel mechanisms of action.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] Similarly, piperidine-containing molecules, such as the agricultural fungicide fenpropidin, are known to possess potent antifungal properties.[1][4] The strategic hybridization of these two pharmacophores into 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline derivatives has yielded a class of compounds with significant promise as a new generation of antifungal agents.[1][4] This guide will provide the technical foundation for researchers to explore this promising chemical space.
Synthetic Strategy: The Logic of Reductive Amination
The core structure of this compound and its bioactive N-alkylated derivatives is efficiently assembled via a reductive amination protocol. This method is a cornerstone of medicinal chemistry for its reliability, operational simplicity, and tolerance of a wide range of functional groups.
The causality behind choosing reductive amination lies in its directness. It allows for the convergent coupling of a secondary amine (1,2,3,4-tetrahydroisoquinoline) with a ketone (an N-substituted 4-piperidone), forming the crucial C-N bond that links the two heterocyclic systems. The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced by a mild and selective hydride source, most commonly sodium triacetoxyborohydride (STAB). STAB is preferred over harsher reducing agents like sodium borohydride in this context because it is less likely to reduce the ketone starting material prematurely and is effective under the mildly acidic conditions that favor iminium ion formation.[5]
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol: Synthesis of 2-(N-Dodecylpiperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
This protocol provides a self-validating system for the synthesis of a representative bioactive compound. Each step includes checkpoints and expected outcomes.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
N-Dodecyl-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, triethylamine)
Procedure:
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and N-dodecyl-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes. Rationale: The acid catalyzes the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours). Rationale: Portion-wise addition controls the reaction rate and any potential exotherm. STAB is the selective reducing agent.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Rationale: The bicarbonate quench neutralizes the acid and removes unreacted STAB. The washes remove water-soluble byproducts.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes with 1% triethylamine. Rationale: Chromatography separates the target compound from any unreacted starting materials or byproducts. Triethylamine is added to prevent the protonation and tailing of the amine product on the acidic silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectral data should be consistent with the expected structure of 2-(N-dodecylpiperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.
Mechanism of Antifungal Action: Targeting Ergosterol Biosynthesis
The antifungal activity of this compound compounds is strongly linked to the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway.[1][6][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its unique presence in fungi makes the enzymes in its biosynthetic pathway highly attractive targets for selective antifungal drugs.[1][8]
The proposed mechanism posits that the protonated amine of the N-alkylated piperidine moiety mimics the structure of carbocationic high-energy intermediates (HEIs) that are formed during the enzymatic conversion of sterol precursors.[9][10] This molecular mimicry allows the compounds to bind to and inhibit key enzymes in the latter stages of the ergosterol pathway. For related N-alkylated heterocycles, such as N-undecylperhydroquinoline, the specific enzyme inhibited has been identified as sterol Δ⁸,⁷-isomerase (also known as ERG2).[8][11] Inhibition of this enzyme leads to the accumulation of the toxic intermediate Δ⁸-sterol (ignosterol) and a depletion of ergosterol, ultimately compromising membrane function and leading to fungal cell death.[12]
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) Insights
Initial studies on this compound derivatives have revealed key structural features that govern their antifungal potency. [4][10]
-
N-Alkyl Chain Length: The most significant factor influencing activity is the length of the alkyl chain attached to the piperidine nitrogen. Unbranched alkyl chains with 10 to 12 carbon atoms consistently demonstrate the highest antifungal activity. [4][10]Shorter or longer chains lead to a decrease in potency. This suggests an optimal lipophilicity is required for the compound to effectively penetrate the fungal cell wall and membrane to reach its enzymatic target.
-
Protonatable Nitrogen: The presence of a basic, protonatable nitrogen atom in the piperidine ring is essential for activity. [4][10]This supports the mechanistic hypothesis that the protonated amine mimics a carbocationic intermediate in the ergosterol biosynthesis pathway. Corresponding amide derivatives, which lack this basic nitrogen, are inactive. [4][10]* Tetrahydroisoquinoline Moiety: While the N-alkylated piperidine is crucial for the direct interaction with the fungal target, the tetrahydroisoquinoline moiety serves as a bulky, lipophilic anchor that contributes to the overall physicochemical properties of the molecule, likely influencing its transport and binding characteristics.
Data Presentation
The antifungal activity of a series of synthesized compounds is typically summarized in a table format for clear comparison.
| Compound ID | R-Group (on Piperidine N) | MIC vs. C. albicans (µg/mL) | MIC vs. C. krusei (µg/mL) | MIC vs. A. fumigatus (µg/mL) |
| 6a | n-Butyl | > 64 | > 64 | > 64 |
| 6b | n-Octyl | 32 | 16 | 64 |
| 6c | n-Dodecyl | 4 | 2 | 16 |
| 6d | n-Hexadecyl | 16 | 8 | 32 |
| Fluconazole | (Control) | 1 | 64 | N/A |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature. [4][10]
Conclusion and Future Directions
The this compound scaffold represents a highly promising avenue for the development of novel antifungal agents. Their straightforward synthesis via reductive amination and their potent activity, likely mediated by the inhibition of sterol Δ⁸,⁷-isomerase in the critical ergosterol biosynthesis pathway, make them attractive candidates for further investigation. Future research should focus on expanding the structure-activity relationship studies to optimize potency and broaden the antifungal spectrum. Direct confirmation of the enzymatic target through sterol profile analysis by GC-MS and enzyme inhibition assays is a critical next step. [8][13]Furthermore, evaluating the toxicity of lead compounds in mammalian cell lines and their efficacy in in vivo models of fungal infection will be essential for translating these promising in vitro findings into potential therapeutic applications.
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ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Receptor Binding
Abstract
The 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a compelling hybrid structure, merging two pharmacologically significant moieties. Recent studies have highlighted its potential, particularly as an antimycotic agent, though its precise molecular targets and mechanisms of action remain largely uncharacterized.[1][2] This guide provides a comprehensive, in-depth technical workflow for elucidating the receptor binding characteristics of this compound using a suite of in silico modeling techniques. As the specific receptor is often unknown for novel compounds, we present a generalized yet rigorous pathway applicable to hypothetical targets, using the G-Protein Coupled Receptor (GPCR) family—a common target for such scaffolds—as an illustrative case.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering not just procedural steps but the causal logic behind methodological choices, ensuring a robust and self-validating computational investigation.[5][6]
Section 1: The Strategic Imperative for In Silico Investigation
The journey of a drug from concept to clinic is notoriously long and expensive.[7] Computational methods, collectively known as in silico drug design, have become indispensable for mitigating these challenges by providing critical insights before significant investment in "wet lab" experimentation.[5][8] For a novel compound like this compound, computational modeling allows us to:
-
Identify and Characterize Potential Protein Targets: Predict which receptors the compound is most likely to bind to.
-
Elucidate Binding Modes: Determine the precise 3D orientation and conformation of the compound within the receptor's binding site.[9]
-
Estimate Binding Affinity: Quantify the strength of the ligand-receptor interaction, a key correlate of potency.[10][11]
-
Analyze Interaction Dynamics: Observe the stability and conformational changes of the ligand-receptor complex over time.[12]
This guide details an integrated workflow, from initial target modeling to the dynamic simulation of the ligand-receptor complex, providing a foundational framework for generating experimentally testable hypotheses.
Figure 1: A high-level overview of the integrated in silico workflow.
Section 2: Target Identification and Receptor Structure Preparation
Without an experimentally confirmed crystal structure for a specific receptor of our compound, homology modeling is the most robust method for generating a high-quality 3D model.[13][14] GPCRs, being a large family of transmembrane proteins, are notoriously difficult to crystallize, making homology modeling a cornerstone of their study.[15][16]
Causality Behind Homology Modeling
The foundational principle is that protein structure is more evolutionarily conserved than protein sequence.[17] If we can identify a protein with a known structure (the "template") that shares significant sequence similarity with our protein of interest (the "target"), we can use the template's structure as a scaffold to build a model of the target.[18]
Experimental Protocol 2.1: Homology Modeling of a Putative GPCR Target
-
Template Identification:
-
Action: Obtain the FASTA amino acid sequence of the target GPCR. Perform a protein BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB).
-
Causality: This identifies proteins with known 3D structures that have the highest sequence identity to our target. For GPCRs, selecting a template in a similar activation state (e.g., active vs. inactive) is critical for functional relevance.
-
-
Sequence Alignment:
-
Action: Perform a multiple sequence alignment (MSA) of the target sequence with the top template(s). Tools like ClustalW or T-Coffee are standard.
-
Causality: The accuracy of the final model is critically dependent on the quality of the alignment.[17] Misaligned regions, especially in the transmembrane helices that form the binding pocket, will lead to an incorrect model.
-
-
Model Building:
-
Action: Use a comparative modeling program, such as MODELLER, to generate 3D models of the target based on the alignment and the template structure(s).[16]
-
Causality: MODELLER constructs the model by satisfying spatial restraints derived from the alignment and the template structure, effectively "threading" the target sequence onto the template's fold.[16] Generating multiple models (e.g., 10-100) is crucial to sample conformational space.
-
-
Model Evaluation and Refinement:
-
Action: Assess the stereochemical quality of the generated models using tools like PROCHECK (for Ramachandran plots) and verify energetic stability. Select the best-scoring model.
-
Causality: A Ramachandran plot validates the backbone dihedral angles (phi/psi), ensuring they fall within energetically favorable regions. This is a primary indicator of a physically realistic protein structure. The model with the best scores and lowest internal energy is carried forward.
-
Figure 2: Workflow for GPCR homology modeling.
Section 3: Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19] It is a computationally efficient method to generate hypotheses about the binding pose and rank potential ligands based on a scoring function, which estimates binding affinity.[5][19]
Causality Behind Pre-Docking Preparation
Both the receptor and ligand must be prepared to ensure they are chemically correct and computationally tractable. This involves adding hydrogen atoms (often absent in PDB files), assigning correct atom types, and calculating partial charges. Failure to do so results in inaccurate electrostatic and van der Waals calculations, leading to unreliable docking results.[20]
Experimental Protocol 3.1: Ligand and Receptor Preparation
-
Ligand Preparation:
-
Action: Sketch the 2D structure of this compound and convert it to a 3D structure. Assign partial charges (e.g., Gasteiger charges) and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization finds a low-energy, stable 3D conformation of the ligand. Docking an unminimized, high-energy structure can lead to steric clashes and an artificially poor docking score.
-
-
Receptor Preparation:
-
Action: Using software like AutoDockTools or Chimera, add polar hydrogens to the receptor model, remove water molecules and any co-crystallized ligands, and assign partial charges.[20][21]
-
Causality: Hydrogens are critical for defining hydrogen bond networks. Water molecules in the binding site can be displaced or participate in binding; for initial docking, they are typically removed to simplify the calculation, though more advanced methods can account for them.
-
Experimental Protocol 3.2: Performing Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Action: Define a 3D grid box that encompasses the entire putative binding site on the receptor.
-
Causality: The docking algorithm will confine its search for binding poses within this box. The box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
-
-
Running the Docking Simulation:
-
Action: Execute the docking run using a tool like AutoDock Vina. Vina uses an iterated local search global optimizer to explore ligand conformations.
-
Causality: Vina will generate a number of binding modes (typically 9-10) ranked by their calculated binding affinity (in kcal/mol). The negative value of the score correlates with a stronger binding affinity.[19]
-
-
Analysis of Results:
-
Action: Visualize the top-scoring poses in the context of the receptor's binding site. Analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).
-
Causality: The best pose is not always the top-scoring one. Visual inspection is crucial to ensure the predicted interactions are chemically sensible and align with any known structure-activity relationship (SAR) data. A good pose satisfies key pharmacophoric features and has a favorable score.
-
Data Presentation: Sample Docking Results
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |
| 1 | -9.8 | 0.00 | Asp115, Tyr308, Phe193 |
| 2 | -9.5 | 1.21 | Asp115, Tyr308, Trp286 |
| 3 | -9.2 | 1.87 | Ser197, Phe193, Val111 |
| ... | ... | ... | ... |
Section 4: Molecular Dynamics: Assessing Complex Stability and Dynamics
While molecular docking provides a valuable static snapshot of the binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment.[12][22]
Causality Behind MD Simulation
MD simulations solve Newton's equations of motion for a system of atoms and molecules.[23] By simulating the complex in a box of water with physiological ion concentrations, we can observe if the ligand remains stably bound in its docked pose or if it shifts or even dissociates. This provides a much higher level of validation for the docking result.[24]
Experimental Protocol 4.1: MD Simulation of the Ligand-Receptor Complex
-
System Preparation:
-
Action: Take the best docked pose from Section 3. Use a program like GROMACS to place the complex in the center of a periodic box and solvate it with a water model (e.g., TIP3P). Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological concentration.
-
Causality: The explicit water solvent and ions create a much more realistic dielectric environment than the implicit models used in docking. The periodic boundary conditions simulate an infinitely large system, avoiding edge effects.
-
-
Energy Minimization:
-
Action: Perform a steepest descent energy minimization of the entire system.
-
Causality: This step relaxes the system, removing any steric clashes or unfavorable geometries introduced during the system setup (e.g., between solvent and protein atoms).
-
-
Equilibration:
-
Action: Perform two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Causality: This staged equilibration ensures the system reaches the desired temperature and pressure gradually and stably before the production simulation begins, preventing system instability.
-
-
Production MD Run:
-
Action: Run the simulation for an extended period (e.g., 100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.
-
Causality: This is the data-gathering phase. 100 ns is a common timescale to observe significant conformational sampling and assess the stability of a small molecule in a binding pocket.
-
-
Trajectory Analysis:
-
Action: Analyze the resulting trajectory. Key metrics include Root-Mean-Square Deviation (RMSD) of the protein backbone and ligand, and Root-Mean-Square Fluctuation (RMSF) per residue.
-
Causality: A stable, low RMSD for the ligand indicates it remains bound in a consistent pose. High RMSF in certain loop regions indicates flexibility, which can be functionally important.
-
Figure 3: The workflow for a molecular dynamics simulation.
Section 5: Advanced Analysis: Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features essential for molecular recognition of a ligand by a biological macromolecule.[25][26] It defines the crucial 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[27][28]
Causality Behind Pharmacophore Modeling
By analyzing the stable interactions from the MD simulation, we can distill the most critical features required for binding.[29] This pharmacophore model serves two key purposes: 1) It provides a simplified, intuitive understanding of the binding requirements, and 2) It can be used as a 3D query to rapidly screen large compound databases for new molecules that fit the model, potentially discovering novel active compounds.[25]
Experimental Protocol 5.1: Structure-Based Pharmacophore Generation
-
Interaction Analysis:
-
Action: Analyze the MD trajectory to identify interactions (e.g., hydrogen bonds, hydrophobic contacts) that are consistently present (>50% of simulation time).
-
Causality: Interactions that are maintained throughout the dynamic simulation are more likely to be critical for stable binding than transient interactions observed in a static dock pose.
-
-
Feature Definition:
-
Action: Based on the persistent interactions, define pharmacophoric features. A hydrogen bond with an Asp residue defines an H-bond acceptor feature. A pi-stacking interaction with a Phe residue defines an aromatic feature.
-
Causality: This step translates the complex atomic interaction data into a simplified, feature-based model.
-
-
Model Generation and Use:
-
Action: Generate the 3D pharmacophore model with defined feature points and exclusion volumes. This model can then be used for virtual screening.
-
Causality: The model acts as a filter. Only molecules from a database that can match these features in the correct 3D orientation will be identified as potential hits, dramatically accelerating the discovery of new chemical scaffolds.
-
Section 6: Conclusion
The in silico workflow detailed in this guide—from homology modeling of a putative receptor to molecular docking, dynamic simulation, and pharmacophore analysis—provides a powerful, multi-faceted strategy for characterizing the binding of a novel compound like this compound. Each step builds upon the last, adding a layer of validation and deepening the level of insight. The output is not a definitive answer but a set of robust, data-driven hypotheses about the compound's mechanism of action, binding mode, and key structural features for activity. These hypotheses are invaluable, enabling a more focused, efficient, and ultimately more successful experimental validation and lead optimization campaign.
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Methodological & Application
Application Note: Synthesis of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline via Reductive Amination
Introduction: The Significance of the Tetrahydroisoquinoline-Piperidine Scaffold
The fusion of tetrahydroisoquinoline and piperidine moieties creates a privileged scaffold in medicinal chemistry. Molecules incorporating this framework have shown promise in a variety of therapeutic areas, including as antimycotic agents.[1][2][3][4] The 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline core combines the structural features of two pharmacologically significant heterocycles. This application note provides a detailed, field-proven protocol for the synthesis of this valuable compound via a direct reductive amination, a cornerstone reaction in modern synthetic organic chemistry.[5][6]
The Scientific Bedrock: Understanding Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which can often lead to overalkylation.[6] The reaction proceeds in a two-step sequence that is typically performed in a single pot:
-
Imine/Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to yield an imine or its protonated form, the iminium ion.[5][7] This step is often catalyzed by mild acid.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine.[6]
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be capable of reducing the iminium ion but be unreactive towards the starting carbonyl compound.[6][8] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this transformation due to its mildness and remarkable selectivity for imines and iminium ions over aldehydes and ketones.[5][8][9] Its reduced reactivity is attributed to the steric bulk and electron-withdrawing effects of the three acetoxy groups.[8]
Visualizing the Workflow: A Step-by-Step Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the reductive amination of tetrahydroisoquinolines.[1][2] The use of a Boc-protected piperidine aldehyde is recommended to avoid potential side reactions.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Key Role |
| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 1.0 | 1.0 | Amine starting material |
| tert-butyl 4-formylpiperidine-1-carboxylate | 213.28 | 1.1 | 1.1 | Aldehyde starting material |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 | Selective reducing agent |
| Acetic Acid (glacial) | 60.05 | Catalytic | - | Catalyst for imine formation |
| Dichloromethane (DCM) | 84.93 | - | - | Anhydrous solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | Quenching agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |
| Trifluoroacetic Acid (TFA) (for deprotection) | 114.02 | Excess | - | Boc deprotection agent |
| Silica Gel (for chromatography) | - | - | - | Stationary phase for purification |
| Ethyl Acetate/Hexanes (for chromatography) | - | - | - | Mobile phase for purification |
Step-by-Step Procedure
Part A: Reductive Amination
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroisoquinoline (1.0 mmol, 1.0 eq.).
-
Solvent and Aldehyde Addition: Dissolve the starting amine in anhydrous dichloromethane (DCM, 10 mL). To this solution, add tert-butyl 4-formylpiperidine-1-carboxylate (1.1 mmol, 1.1 eq.). A slight excess of the aldehyde ensures complete consumption of the limiting amine.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). The acid catalyzes the formation of the iminium ion, which is the species that is reduced.[9]
-
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion. Then, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise over 5-10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)piperidine-1-carboxylate.
Part B: Boc Deprotection
-
Acidolysis: Dissolve the purified Boc-protected product in DCM (5 mL).
-
Deprotection: Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The residue can be further purified by recrystallization or precipitation to yield the final product, this compound, often as a TFA salt.
Expert Insights: Rationale and Optimization
-
Choice of Reducing Agent: While other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, NaBH(OAc)₃ is preferred for its selectivity and safety.[6][8] It is particularly effective in a one-pot procedure as it does not readily reduce the starting aldehyde.[8]
-
Solvent Selection: Dichloromethane (DCM) is a common and effective solvent for reductive aminations.[8] Other aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can also be employed.[8] It is crucial to use an anhydrous solvent to prevent the hydrolysis of the iminium ion intermediate.
-
pH Control: The formation of the imine/iminium ion is favored under mildly acidic conditions. The addition of a catalytic amount of acetic acid facilitates this step.[9] However, strongly acidic conditions can lead to side reactions.
-
Stoichiometry: Using a slight excess of the aldehyde and the reducing agent ensures that the limiting amine is fully converted to the desired product.[5]
-
Troubleshooting:
-
Low Yield: This could be due to incomplete iminium ion formation or decomposition of the starting materials. Ensure the use of anhydrous solvent and fresh reagents. The reaction time can also be extended.
-
Side Products: The formation of an alcohol by-product from the reduction of the starting aldehyde is a possibility, especially with less selective reducing agents. Using NaBH(OAc)₃ minimizes this side reaction.[6][8]
-
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound via reductive amination. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply this methodology to generate this and other valuable N-substituted tetrahydroisoquinolines for applications in drug discovery and development.
References
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Synthesis of Tetrahydroisoquinolines via Cascade Reductive Amination of Isochromenylium Tetrafluoroborate with Primary Amines. Thieme E-Books & E-Journals.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH.
- (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Myers Chem 115.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- (PDF) Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes | Request PDF.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
- Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. Longdom Publishing.
- 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
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- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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High-Throughput Screening Assays for 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) Derivatives
An Application and Protocol Guide
Abstract: The 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a hybrid of piperidine and tetrahydroisoquinoline structures. Both parent structures are prevalent in molecules with significant biological activity, including antimycotics and compounds targeting the central nervous system.[1][2] The therapeutic potential of novel THIQ derivatives makes them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering new modulators of key biological targets. This guide provides a comprehensive overview and detailed protocols for deploying robust HTS assays tailored for the discovery and characterization of bioactive THIQ derivatives, with a primary focus on G-Protein Coupled Receptors (GPCRs) and other common druggable targets.
Strategic Foundations for Screening THIQ Derivatives
The successful identification of bioactive THIQ derivatives hinges on a well-defined screening strategy. Given the structural motifs within the THIQ scaffold, G-Protein Coupled Receptors (GPCRs) and sigma receptors present logical starting points for target-based screening. GPCRs are the largest family of cell-surface receptors and are the target of over 30% of FDA-approved drugs.[3][4] Sigma receptors, primarily located in the endoplasmic reticulum, are implicated in numerous CNS disorders and are known to bind a variety of small molecules.[5][6]
Our strategic approach is twofold:
-
Target-Based Biochemical Assays: To identify compounds that directly bind to a purified, isolated biological target (e.g., a specific GPCR or sigma receptor). These assays are crucial for determining direct molecular interaction and affinity.
-
Cell-Based Functional Assays: To measure the downstream physiological effect of a compound on a signaling pathway within a living cell. These assays provide critical information on the functional consequence (agonism or antagonism) of the compound-target interaction.
The following diagram illustrates a typical HTS workflow, from initial screening to hit confirmation.
Caption: High-level workflow for a typical drug discovery screening campaign.
Application Note: Target-Based Biochemical Assays
Biochemical assays provide a direct measure of a compound's ability to bind to its purified target. Competitive binding assays are a mainstay of this approach, where the THIQ derivative competes with a known, labeled ligand for the target's binding site.
Fluorescence Polarization (FP) for Competitive Binding
Principle of Causality: The FP technique measures the rotational motion of a fluorescently labeled molecule (a "tracer").[7] A small tracer tumbles rapidly in solution, depolarizing emitted light and resulting in a low polarization value. When this tracer binds to a larger protein target, its tumbling slows dramatically, leading to a high polarization value.[8] A THIQ derivative that successfully competes with the tracer for the binding site will displace it, causing the tracer to tumble freely again and reducing the polarization signal. This provides a direct, homogenous method for quantifying binding competition.[8][9]
Protocol Trustworthiness: This protocol incorporates standardized controls to ensure data validity.
-
Positive Control (Pmax): Tracer + Target (represents maximum binding).
-
Negative Control (Pmin): Tracer only (represents no binding).
-
Vehicle Control: Tracer + Target + Solvent (DMSO) to measure baseline inhibition.
-
Materials & Reagents:
-
Assay Plate: Black, non-binding surface, 384-well microplate.[10]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.05% Tween-20. (Note: Buffer composition should be optimized for target protein stability).
-
Target Protein: Purified receptor of interest (e.g., Sigma-1 receptor, purified GPCR).
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target.
-
Test Compounds: THIQ derivatives dissolved in 100% DMSO.
-
Plate Reader: Equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation/535 nm emission for fluorescein) and polarization capabilities.[10]
-
-
Reagent Preparation:
-
Prepare a 2X working solution of the target protein in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or below its Kd for the target.
-
Prepare serial dilutions of THIQ derivatives in 100% DMSO, then dilute into assay buffer to create 4X final concentration stocks.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of assay buffer to all wells.
-
Add 10 µL of 4X THIQ derivative solution or control solution to the appropriate wells.
-
Add 10 µL of 2X target protein solution to all wells except the negative control (Pmin) wells. Add 10 µL of assay buffer to Pmin wells instead.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate for 30 minutes at room temperature to allow compound-target interaction.
-
Add 10 µL of 2X fluorescent tracer solution to all wells.[10]
-
Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.[9]
-
Measure fluorescence polarization on the plate reader.
-
-
Data Analysis:
-
The instrument calculates FP in millipolarization (mP) units.
-
Calculate the percentage of inhibition for each compound concentration using the following equation:[10] % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]
-
AlphaScreen® for High-Sensitivity Proximity Assays
Principle of Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with exceptional sensitivity.[13] It utilizes two types of beads: a Donor bead and an Acceptor bead.[14] Upon excitation at 680 nm, the Donor bead generates singlet oxygen. If an Acceptor bead is within ~200 nm, this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[13][15] For a competitive binding assay, the target protein is linked to one bead type and a biotinylated ligand to the other (via streptavidin-coated Donor beads). When they bind, a strong signal is produced. A THIQ derivative that disrupts this interaction will separate the beads, leading to a loss of signal.[16]
Caption: Principle of the AlphaScreen proximity assay.
-
Materials & Reagents:
-
Assay Plate: White, opaque, 384- or 1536-well microplate.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
Target Protein: His-tagged or GST-tagged purified receptor.
-
Biotinylated Ligand: A biotinylated small molecule or peptide with known affinity for the target.
-
AlphaScreen Beads: Streptavidin-coated Donor beads and Ni-NTA (for His-tag) or Anti-GST Acceptor beads.[13]
-
Test Compounds: THIQ derivatives in 100% DMSO.
-
Plate Reader: AlphaScreen-capable microplate reader (e.g., PerkinElmer EnVision).[14]
-
-
Reagent Preparation:
-
Prepare 5X solutions of the target protein and biotinylated ligand in assay buffer.
-
Prepare serial dilutions of THIQ derivatives in 100% DMSO, then dilute into assay buffer to create 5X final concentration stocks.
-
Prepare a 2.5X mixture of Donor and Acceptor beads in assay buffer in low light conditions. The final concentration is typically 10-20 µg/mL each.[17]
-
-
Assay Procedure (1536-well format, adapted from[13]):
-
Dispense 1 µL of 5X THIQ derivative or control solution into appropriate wells.
-
Dispense 1 µL of 5X target protein solution.
-
Dispense 1 µL of 5X biotinylated ligand solution.
-
Mix gently and incubate for 30-60 minutes at room temperature.
-
Dispense 2 µL of the 2.5X AlphaScreen bead mixture to all wells under subdued lighting.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Data is generated as raw luminescent counts.
-
Normalize data to controls (High signal = vehicle; Low signal = excess unlabeled ligand).
-
Plot normalized signal against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Application Note: Cell-Based Functional Assays
Cell-based assays are critical for understanding how a compound modulates cellular signaling pathways, providing functional context that biochemical assays lack.[18] For THIQ derivatives potentially targeting GPCRs, reporter gene assays are exceptionally powerful.
Luciferase Reporter Assays for GPCR Pathway Deconvolution
Principle of Causality: GPCR activation initiates downstream signaling cascades that culminate in the activation of specific transcription factors.[19] These transcription factors then bind to response elements (REs) in the promoter regions of target genes, driving their expression.[18] Luciferase reporter assays leverage this by placing the firefly luciferase gene under the control of a specific RE. When a THIQ derivative activates a GPCR pathway, the corresponding transcription factor is activated, driving luciferase expression. The resulting luminescence, measured after adding a substrate, is directly proportional to the level of pathway activation.[19][20]
This technology allows for the dissection of which G-protein pathway a compound activates:
-
Gs-coupled GPCRs: Increase cAMP, activating the CRE (cAMP Response Element) .[18]
-
Gq-coupled GPCRs: Increase intracellular Ca2+, activating the NFAT-RE (Nuclear Factor of Activated T-cells Response Element) .[18]
-
G12/13-coupled GPCRs: Activate RhoA, activating the SRF-RE (Serum Response Factor Response Element) .[19]
Caption: Simplified Gs/cAMP signaling pathway leading to luciferase reporter expression.
-
Materials & Reagents:
-
Cell Line: HEK293 cells stably co-expressing the target GPCR and a CRE-luciferase reporter construct.[20]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin).
-
Assay Plate: White, opaque, 384-well cell culture-treated plates.
-
Test Compounds: THIQ derivatives in 100% DMSO.
-
Luciferase Assay Reagent: A commercial "one-step" reagent containing cell lysis buffer and luciferase substrate (e.g., Promega Bright-Glo™).
-
Luminometer: Plate-based luminometer.
-
-
Assay Procedure:
-
Seed the stable cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 30 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of THIQ derivatives in assay buffer (e.g., serum-free DMEM) at 4X the final desired concentration.
-
Add 10 µL of the 4X compound dilutions to the cells. Include a known agonist as a positive control and vehicle (DMSO) as a negative control.
-
Incubate for 4-6 hours at 37°C, 5% CO2 to allow for gene expression.[19]
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 40 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
-
-
Data Analysis:
-
Data is generated as Relative Light Units (RLU).
-
Normalize the data by setting the vehicle control as 0% activation and the maximal response of a known reference agonist as 100% activation.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (for agonists) or IC50 value (for antagonists in a competitive assay).[21]
-
Data Interpretation and Assay Validation
For any HTS campaign, rigorous validation and quality control are paramount to ensure the data is reliable and reproducible.[22]
Key HTS Quality Metrics
These metrics should be calculated for every assay plate to monitor performance.
| Metric | Formula | Recommended Value | Significance |
| Z'-Factor | 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg| | ≥ 0.5 | Measures the separation between positive and negative control distributions. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[23] |
| Signal-to-Background (S/B) | μ_pos / μ_neg | ≥ 5 | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability of a set of replicates. Low %CV for controls indicates good precision.[24] |
μ = mean; σ = standard deviation; pos = positive control; neg = negative control
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High %CV in Replicates | Inaccurate pipetting; Inadequate mixing; Temperature gradients across the plate ("edge effects"). | Calibrate pipettes; Ensure thorough but gentle mixing after reagent addition; Equilibrate all reagents and plates to room temperature before use.[24] |
| Low Z'-Factor (<0.5) | Small signal window (low S/B); High data variability (%CV). | Re-optimize reagent concentrations (e.g., enzyme, tracer); Increase incubation times; Review liquid handling protocols for consistency. |
| Systematic Plate Drift | Reagent instability over time; Instrument performance drift; Incubation inconsistencies. | Prepare fresh reagents; Run instrument calibration/QC checks before each run; Use automated dispensers for rapid reagent addition to all wells.[24][25] |
| False Positives/Negatives | Compound interference (e.g., autofluorescence, light scattering); Non-specific binding. | Run counter-screens without the target protein to identify interfering compounds; Include an orthogonal secondary assay to confirm hits from the primary screen.[26] |
References
-
Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL: [Link]
-
Title: High-Throughput Screening of GPCRs for Drug Discovery Source: Celtarys URL: [Link]
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Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]
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Title: High throughput screening for orphan and liganded GPCRs Source: PubMed URL: [Link]
-
Title: High-Throughput Dose-Response Data Analysis Source: Medium URL: [Link]
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Title: AlphaScreen Source: BMG LABTECH URL: [Link]
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Title: Thunor: visualization and analysis of high-throughput dose–response datasets Source: Nucleic Acids Research | Oxford Academic URL: [Link]
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Title: Luciferase Reporter Assay System for Deciphering GPCR Pathways Source: PMC - NIH URL: [Link]
-
Title: An Overview of High Throughput Screening at G Protein Coupled Receptors Source: Bentham Science URL: [Link]
-
Title: Dose-Response Modeling of High-Throughput Screening Data Source: PMC - NIH URL: [Link]
-
Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: NIH URL: [Link]
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Title: Lanthanide-based resonance energy transfer biosensors for live-cell applications Source: PubMed URL: [Link]
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Title: Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction Source: Supporting Information URL: [Link]
-
Title: AlphaScreen assays. (A) Principles of AlphaScreen technology Source: ResearchGate URL: [Link]
-
Title: HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening Source: PubMed Central URL: [Link]
-
Title: AlphaScreen Assay principle Source: LabLogic Systems URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]
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Title: GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization Source: PMC - NIH URL: [Link]
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Title: GPCR Luciferase Reporter Cell Lines Source: Signosis URL: [Link]
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Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates Source: ACS Publications URL: [Link]
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Title: Competition Assay Protocol Source: Fabgennix International URL: [Link]
-
Title: Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS) Source: DiVA portal URL: [Link]
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Title: Assay setup for competitive binding measurements Source: NanoTemper Technologies URL: [Link]
-
Title: Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances Source: PubMed URL: [Link]
-
Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]
-
Title: Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology Source: Springer Nature Experiments URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]
-
Title: Lanthanide-based resonance energy transfer biosensors for live-cell applications Source: ResearchGate URL: [Link]
-
Title: sigma1 Human Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry Source: Sartorius URL: [Link]
-
Title: sigma2 Human Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PMC - NIH URL: [Link]
-
Title: Supercharged fluorescent proteins detect lanthanides via direct antennae signaling Source: NIH URL: [Link]
-
Title: Time-resolved lanthanide detection and LRET enhancement Source: ResearchGate URL: [Link]
-
Title: What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Source: ResearchGate URL: [Link]
-
Title: Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions Source: Oxford Academic URL: [Link]
-
Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA Source: CUNY Academic Works URL: [Link]
-
Title: Sigma Receptor Binding Assays Source: PubMed - NIH URL: [Link]
-
Title: HTS Assay Validation Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: Wiley Online Library URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics Source: PubMed URL: [Link]
-
Title: Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor Source: ResearchGate URL: [Link]
-
Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Future Science URL: [Link]
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- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
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- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. medium.com [medium.com]
- 12. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
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- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 20. signosisinc.com [signosisinc.com]
- 21. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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Analytical techniques for characterization of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
An In-Depth Guide to the Analytical Characterization of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Introduction
In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds.[1][2] When coupled with a piperidine moiety, as in this compound, it creates a hybrid molecule with significant potential in medicinal chemistry, notably in the development of novel antifungal agents.[3][4][5][6] The precise structural and purity characterization of this molecule is paramount, ensuring the reliability of biological data and compliance with regulatory standards.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the complete characterization of this compound. We move beyond mere procedural descriptions to explain the causality behind methodological choices, offering a framework for robust and reliable analysis. This document is structured to provide both high-level strategic insight and detailed, actionable protocols.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂ | [7] |
| Molecular Weight | 216.32 g/mol | Inferred from Formula |
| Monoisotopic Mass | 216.1626 g/mol | Inferred from Formula |
| Structure | A tetrahydroisoquinoline ring linked via a methylene bridge from its nitrogen atom to the 4-position of a piperidine ring. | |
| Appearance | Typically an oil or solid, often supplied as a hydrochloride salt which is a solid.[7] |
Section 1: Chromatographic Purity and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, including starting materials, by-products from synthesis (e.g., reductive amination precursors), and potential degradants.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of non-volatile, thermally stable molecules like our target compound. A reverse-phase (RP-HPLC) method is the logical first choice due to the compound's moderate polarity. The presence of two basic nitrogen atoms necessitates the use of a mobile phase modifier, such as formic acid, to ensure symmetrical peak shape by suppressing silanol interactions on the column and protonating the analyte.
Trustworthiness: A well-developed HPLC method provides a validated system for purity assessment. The protocol below includes system suitability parameters (e.g., tailing factor, theoretical plates) to ensure the reliability of each analytical run.
Detailed Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm). A similar column type is noted in a method for a related piperidine compound.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 254 nm. The benzene ring provides UV absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary.
-
Data Analysis:
-
Identification: The retention time of the main peak should be consistent with a reference standard.
-
Purity: Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Section 2: Structural Elucidation and Confirmation
Spectroscopic techniques provide orthogonal and definitive information about the molecular structure, confirming its identity beyond any doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural determination. It maps the carbon-hydrogen framework of a molecule, providing information on connectivity and stereochemistry. For this compound, ¹H NMR will reveal the distinct proton environments, while ¹³C NMR confirms the carbon skeleton.
Trustworthiness: The uniqueness of an NMR spectrum for a given molecule serves as a molecular fingerprint. The chemical shifts and coupling constants are highly reproducible under identical conditions (solvent, temperature), making it a self-validating technique when compared against a known standard or predicted values.
Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). The choice of solvent can be critical; literature on similar structures often uses CDCl₃ or Methanol-d₄.[3]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Expected Signals:
-
Aromatic Protons (THIQ): ~7.0-7.2 ppm, multiplet, 4H.[3]
-
THIQ Methylene Protons (C1-H₂, C3-H₂, C4-H₂): A series of signals between ~2.7-3.8 ppm. The C1-H₂ protons adjacent to the aromatic ring will likely appear as a singlet or a narrow multiplet around 3.7-3.8 ppm. The C3 and C4 protons will be multiplets.[3]
-
Linker Methylene (-CH₂-): A doublet adjacent to the piperidine CH group.
-
Piperidine Protons: A complex series of multiplets for the axial and equatorial protons of the piperidine ring.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Expected Signals:
-
Aromatic Carbons: 4-6 signals between ~125-135 ppm.
-
Aliphatic Carbons (THIQ, Piperidine, Linker): Multiple signals in the upfield region (~25-65 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. For our target, it will confirm the presence of N-H bonds (piperidine), aromatic and aliphatic C-H bonds, and the aromatic C=C system.
Trustworthiness: The presence of characteristic absorption bands provides confirmatory evidence of the molecule's key structural components.
Protocol: FTIR Analysis
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat sample (if oil) or solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis (Expected Absorption Bands):
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight and crucial fragmentation data that supports the proposed structure. Electrospray ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula.
Trustworthiness: Verifying that the measured mass of the molecular ion matches the calculated mass to within a few parts-per-million (ppm) is one of the most stringent and trustworthy methods for confirming a compound's identity.
Protocol: LC-MS (ESI-TOF) Analysis
-
Instrumentation: An HPLC system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer with an ESI source.
-
Chromatography: Use the HPLC method described in Section 1.1. This ensures that the mass spectrum is acquired on a pure, separated peak.
-
MS Acquisition (Positive Ion Mode):
-
Scan Range: m/z 50-500.
-
Ionization Source: ESI, positive mode.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 217.1703.
-
-
HRMS Analysis:
-
Calculate the exact mass for the protonated species: C₁₄H₂₁N₂⁺.
-
Compare the measured mass to the calculated mass. An error of < 5 ppm provides high confidence in the elemental composition. Literature examples show this is standard practice for characterization.[3]
-
Integrated Analytical Workflow
The synergy between these techniques provides a comprehensive characterization. A logical workflow ensures that each piece of data builds upon the last, leading to a complete and defensible analytical package.
Caption: Integrated workflow for compound characterization.
Logical Relationships of Analytical Data
Each technique provides a unique piece of the puzzle. Their relationship is not linear but complementary, with each result reinforcing the others.
Caption: Relationship between techniques and derived data.
References
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]
-
FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available at: [Link]
-
ReactIR spectra for lithiation of tetrahydroisoquinoline 1 with nBuLi... ResearchGate. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin-4-one Derivatives. International Journal of Innovative Technology and Exploring Engineering. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. Available at: [Link]
-
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]
-
Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre. Available at: [Link]
-
(PDF) Synthesis, Characterization and Antimicrobial Investigation of New Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines. ResearchGate. Available at: [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]
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- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
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- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
NMR and mass spectrometry analysis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline.
An Application Note for the Structural Elucidation of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Abstract
The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This application note provides a comprehensive guide to the analytical methodologies required for the structural confirmation of this compound, a heterocyclic scaffold of interest in medicinal chemistry. We present detailed protocols for orthogonal analytical techniques—Electrospray Ionization Mass Spectrometry (ESI-MS) and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, and HSQC). The causality behind experimental choices is discussed, providing a framework for robust, self-validating analytical workflows applicable to similar small molecules.
Introduction: The Imperative for Orthogonal Analysis
The compound this compound incorporates two key pharmacophoric motifs: the tetrahydroisoquinoline (THIQ) core and a piperidine ring. The THIQ scaffold is prevalent in a wide range of biologically active molecules, while the piperidine ring is one of the most common N-heterocycles in approved pharmaceuticals.[1] Given the potential for isomeric variants and synthetic byproducts, a rigorous and unambiguous confirmation of the molecular structure is paramount.
Reliance on a single analytical technique is insufficient. A robust characterization strategy employs orthogonal methods that probe different molecular properties. Mass spectrometry provides precise molecular weight and fragmentation data, confirming elemental composition and subunit connectivity. NMR spectroscopy, in contrast, maps the complete covalent framework of the molecule by probing the chemical environment of each nucleus. This integrated approach, detailed herein, ensures the highest degree of confidence in structural assignment, a critical requirement for regulatory submission and further development.
Molecular Structure and Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₅H₂₂N₂
-
Exact Mass: 230.1783 g/mol
-
Molecular Weight: 230.35 g/mol
-
Structure:
(Image generated for illustrative purposes)
Mass Spectrometry (MS) Analysis
Mass spectrometry serves as the first-line technique to confirm the molecular weight of the synthesized compound. For a molecule containing multiple basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its ability to generate protonated molecular ions [M+H]⁺ with high efficiency and minimal fragmentation.[2]
Rationale for ESI-MS
ESI is a "soft" ionization technique ideal for polar and basic molecules like the target compound.[3] The two tertiary amine nitrogens are readily protonated in the ESI source, leading to a strong signal for the singly charged [M+H]⁺ ion. This provides a direct and accurate measurement of the monoisotopic mass. Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to reveal characteristic structural motifs.[4]
Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the analyte.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[5]
-
Prepare the final analysis solution by diluting 10 µL of the stock solution into 1 mL of the same solvent, resulting in a final concentration of approximately 10 µg/mL.[5]
-
To enhance protonation and improve signal intensity, add 0.1% formic acid to the final solution.[2]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.[5]
-
-
Instrument Setup & Data Acquisition:
-
The analysis is performed on a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.
-
Acquire data in positive ion mode.
-
First, perform a full scan analysis to identify the protonated precursor ion [M+H]⁺.
-
Subsequently, perform a product ion scan (MS/MS) on the isolated precursor ion to generate a fragmentation spectrum. Collision energy should be optimized to achieve a rich spectrum of fragment ions.
-
Expected Data and Interpretation
Table 1: Key ESI-MS Acquisition Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Positive ESI | The basic nitrogen atoms are readily protonated.[3] |
| Infusion Flow Rate | 5-10 µL/min | Standard for direct infusion analysis. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable electrospray. |
| Scan Range (Full Scan) | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| Precursor Ion (MS/MS) | m/z 231.1857 | Calculated exact mass of [C₁₅H₂₂N₂ + H]⁺. |
| Collision Gas | Argon or Nitrogen | Inert gas for collision-induced dissociation (CID). |
| Collision Energy | 10-40 eV (Ramped) | A range of energies is used to produce both low- and high-energy fragments. |
Expected Results:
-
Full Scan: A prominent peak at m/z 231.19 ± 0.01 corresponding to the [M+H]⁺ ion.
-
MS/MS Fragmentation: The fragmentation is expected to occur at the weakest bonds and lead to stable fragment ions. Key fragmentation pathways for piperidine and tetrahydroisoquinoline derivatives involve α-cleavage adjacent to the nitrogen atoms and cleavage of the bond connecting the two ring systems.[6][7]
Table 2: Predicted MS/MS Fragment Ions for m/z 231.19
| m/z (Predicted) | Formula | Loss | Proposed Fragment Structure |
|---|---|---|---|
| 132.08 | C₉H₁₀N⁺ | C₆H₁₃N | Tetrahydroisoquinolinyl cation after cleavage of the N-CH₂ bond. |
| 98.10 | C₆H₁₂N⁺ | C₉H₁₁N | Piperidinylmethyl cation. |
| 118.06 | C₈H₈N⁺ | C₇H₁₅N | Fragment from the tetrahydroisoquinoline ring. |
Caption: Predicted major fragmentation pathways for protonated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
While MS confirms the molecular formula, only a comprehensive NMR analysis can verify the precise atomic connectivity and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all proton and carbon signals.
Rationale for Experimental Choices
-
Solvent Selection: The choice of deuterated solvent is critical. It must fully dissolve the analyte without interfering with key signals.[8] Chloroform-d (CDCl₃) is a common first choice, but for basic amines, Methanol-d₄ (CD₃OD) or DMSO-d₆ can be superior, as they can prevent signal broadening associated with nitrogen quadrupolar effects and slow proton exchange.[9] Based on literature for similar compounds, CDCl₃ is often suitable.[1]
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and multiplicity (revealing neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of spin systems within the molecule.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond connections.[11]
Caption: Logical workflow for complete structural assignment using a suite of NMR experiments.
Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.[8]
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary. The final solution should be clear and free of suspended solids.
-
-
Instrument Setup & Data Acquisition:
-
Experiments should be run on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum.
-
Acquire gradient-selected (gs) COSY and gs-HSQC experiments using standard manufacturer pulse programs.
-
Table 3: Typical NMR Acquisition Parameters (400 MHz Spectrometer)
| Experiment | Parameter | Value |
|---|---|---|
| ¹H NMR | Sweep Width | 12 ppm |
| Number of Scans | 16 | |
| Relaxation Delay | 2 s | |
| ¹³C NMR | Sweep Width | 220 ppm |
| Number of Scans | 1024 | |
| Relaxation Delay | 2 s | |
| COSY | Dimensions | F2 (¹H), F1 (¹H) |
| Number of Scans | 4-8 | |
| Increments in F1 | 256-512 | |
| HSQC | Dimensions | F2 (¹H), F1 (¹³C) |
| Number of Scans | 8-16 |
| | Increments in F1 | 128-256 |
Predicted Spectral Data and Interpretation
The structure can be divided into four key regions for analysis: the aromatic ring of the THIQ, the aliphatic portion of the THIQ, the piperidine ring, and the methylene linker.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)
| Position | Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | COSY Correlations (to Label) | HSQC Correlation |
|---|---|---|---|---|---|
| Aromatic | H5-H8 | 7.0 - 7.2, m, 4H | 125-135 | H5↔H6, H6↔H7, H7↔H8 | Yes |
| THIQ-C1 | H1 | 3.6, s, 2H | ~50 | H4 | Yes |
| THIQ-C4 | H4 | 2.9, t, 2H | ~29 | H1, H3 | Yes |
| THIQ-C3 | H3 | 2.7, t, 2H | ~46 | H4 | Yes |
| Linker-CH₂ | H9 | 2.4, d, 2H | ~62 | H10 | Yes |
| Piperidine-CH | H10 | 1.8, m, 1H | ~38 | H9, H11, H15 | Yes |
| Piperidine-CH₂ | H11, H15 | 2.9 (axial), m, 2H | ~54 | H10, H12, H14 | Yes |
| Piperidine-CH₂ | H11, H15 | 2.1 (eq), m, 2H | ~54 | H10, H12, H14 | Yes |
| Piperidine-CH₂ | H12, H14 | 1.6 (axial), m, 2H | ~32 | H11, H15 | Yes |
| Piperidine-CH₂ | H12, H14 | 1.3 (eq), m, 2H | ~32 | H11, H15 | Yes |
-
Interpretation Steps:
-
¹H Spectrum: Identify the aromatic multiplet (~7.1 ppm), the THIQ C1 singlet (~3.6 ppm), and the complex aliphatic region (1.3-3.0 ppm).
-
COSY Spectrum: Trace the connectivity within the aromatic spin system (H5 through H8). Trace the THIQ aliphatic system from the C4 protons (~2.9 ppm) to the C3 protons (~2.7 ppm). Trace the piperidine spin system, starting from the unique methine proton (H10) and connecting outwards to the four methylene groups. A key correlation will be seen between the linker CH₂ (H9) and the piperidine CH (H10).
-
HSQC Spectrum: Assign each proton signal to its directly attached carbon. This is crucial for unambiguously assigning the crowded aliphatic ¹³C signals. For example, the proton signal at ~3.6 ppm (H1) will correlate to the carbon signal at ~50 ppm (C1).
-
Integrated Data Analysis and Conclusion
The structural elucidation of this compound is finalized by integrating the data from both MS and NMR.
Caption: Integrated workflow combining MS and NMR for unequivocal structure confirmation.
-
MS data confirms the molecular weight (m/z 231.19 for [M+H]⁺) and thus the elemental formula (C₁₅H₂₂N₂). MS/MS fragmentation supports the presence of the two major heterocyclic subunits.
-
NMR data provides the definitive proof of structure. The number of signals in the ¹H and ¹³C spectra match the number of unique proton and carbon environments. The COSY and HSQC spectra, when analyzed together, allow for the complete and unambiguous assignment of every atom in the molecule, confirming the specific linkage between the piperidine C4 position, the methylene linker, and the THIQ nitrogen at position 2.
References
-
Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
-
University of Bristol. Sample preparation for the ES/MS.
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.
-
Kany, A. M., et al. (2022). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
-
Stanford University. Sample Preparation & Autosampler Vials for ESI-MS.
-
Perjési, P., & Pápai, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.
-
University of Illinois. Sample Preparation | School of Chemical Sciences.
-
Valli, M., et al. (2016). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
-
Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. ACG Publications.
-
Královec, K., et al. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Heterocycles.
-
dos Santos, M. S., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. ACS Publications.
-
ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
-
The Royal Society of Chemistry. Supplementary Information.
-
University of California, Irvine. Mass Spectrometry: Fragmentation.
-
Kany, A. M., et al. (2022). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library.
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
-
Alfa Chemistry. How to Choose Deuterated NMR Solvents.
-
San Diego State University. Common 2D (COSY, HSQC, HMBC).
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
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Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Against Candida Species
Introduction: The Rationale for a Novel Antifungal Candidate
The landscape of invasive fungal infections is increasingly complicated by the emergence of drug-resistant Candida species. This challenge necessitates the exploration of novel chemical scaffolds with potent antifungal activity. The 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline moiety represents a promising hybrid structure, combining the recognized antifungal properties of both piperidine and isoquinoline derivatives.[1][2][3][4] Piperidine-containing antimycotics are known to inhibit ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2] Similarly, various tetrahydroisoquinoline alkaloids have demonstrated a broad spectrum of bioactivities, including antifungal effects.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antifungal susceptibility testing of this compound against clinically relevant Candida species. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10]
Core Principle: The Broth Microdilution Method
The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method.[11][12] This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13] The protocols outlined below are based on the CLSI M27 and EUCAST E.DEF 7.3.1 documents, which provide standardized procedures for testing yeasts.[9][14]
Experimental Workflow Overview
The following diagram illustrates the general workflow for determining the MIC of this compound against Candida species.
Caption: Experimental workflow for MIC determination.
Detailed Protocols
PART 1: Preparation of Reagents and Inoculum
1.1. Test Compound Preparation:
-
Rationale: A high-concentration stock solution is prepared in a suitable solvent to facilitate serial dilutions. Dimethyl sulfoxide (DMSO) is commonly used for its ability to dissolve a wide range of organic compounds and its low toxicity to fungi at the final concentrations used in the assay.
-
Protocol:
-
Accurately weigh a sufficient amount of this compound dihydrochloride.
-
Dissolve the compound in 100% DMSO to create a stock solution of 1280 µg/mL.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
1.2. Media Preparation:
-
Rationale: RPMI-1640 medium, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is the standard medium for antifungal susceptibility testing of yeasts.[15] The buffer maintains a stable pH, which is crucial for consistent fungal growth and antifungal drug activity.
-
Protocol:
-
Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) according to the manufacturer's instructions.
-
Buffer the medium with 0.165 M MOPS to a final pH of 7.0 ± 0.1 at 25°C.
-
Sterilize the medium by filtration through a 0.22 µm filter.
-
Store the prepared medium at 4°C for up to one month.
-
1.3. Inoculum Preparation:
-
Rationale: A standardized inoculum is critical for reproducible MIC results. The final inoculum concentration is chosen to ensure adequate but not overly dense growth during the incubation period.
-
Protocol:
-
Subculture the Candida isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity.[15]
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[15]
-
PART 2: Broth Microdilution Assay
2.1. Plate Preparation:
-
Rationale: A serial two-fold dilution of the test compound is performed in a 96-well microtiter plate to create a range of concentrations for testing.
-
Protocol:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a sterile 96-well flat-bottom microtiter plate.
-
In a separate tube, dilute the 1280 µg/mL stock solution of the test compound 1:50 in RPMI-1640 to obtain a starting concentration of 25.6 µg/mL.
-
Add 200 µL of the 25.6 µg/mL working solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a concentration range of 12.8 µg/mL to 0.025 µg/mL.
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no drug, no inoculum).
-
2.2. Inoculation and Incubation:
-
Protocol:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the drug concentrations, resulting in a final test range of 6.4 µg/mL to 0.0125 µg/mL.
-
Add 100 µL of sterile RPMI-1640 medium to well 12.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.[15]
-
PART 3: Data Reading and Interpretation
3.1. MIC Determination:
-
Rationale: The MIC is determined by observing the lowest concentration of the drug that causes a significant reduction in fungal growth compared to the growth control.
-
Protocol:
-
After 24 hours of incubation, read the plates. A second reading at 48 hours may be necessary for slower-growing species.[8]
-
The MIC is defined as the lowest concentration of the test compound at which there is a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control well.[13] This can be assessed visually or with a microplate reader at 530 nm.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
3.2. Quality Control:
-
Rationale: The inclusion of quality control (QC) strains with known MIC ranges ensures the validity of the testing procedure.[16][17][18]
-
Protocol:
-
Perform the susceptibility test with reference QC strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 in parallel with the test isolates.[16][19][20]
-
The obtained MIC values for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST.[16] If the QC results are out of range, the test results for the experimental compound are considered invalid.
-
Data Presentation
The following table provides an example of how to present the MIC data for this compound against various Candida species.
| Candida Species | Strain ID | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | ATCC 90028 | 0.5 - 2 | 1 | 2 |
| C. glabrata | ATCC 90030 | 1 - 4 | 2 | 4 |
| C. parapsilosis | ATCC 22019 | 0.25 - 1 | 0.5 | 1 |
| C. tropicalis | ATCC 750 | 1 - 2 | 1 | 2 |
| C. krusei | ATCC 6258 | 2 - 8 | 4 | 8 |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Potential Mechanism of Action
The hybrid structure of this compound suggests a potential multi-targeted mechanism of action.
Caption: Putative mechanism of antifungal action.
The piperidine moiety may inhibit key enzymes in the ergosterol biosynthesis pathway, similar to other piperidine-based antifungals.[2] Disruption of this pathway leads to a defective cell membrane, increased permeability, and ultimately, cell death. Additionally, the tetrahydroisoquinoline core could contribute to antifungal activity through other mechanisms, such as interaction with fungal DNA or other essential enzymes.[5] Further studies, such as sterol quantification assays and membrane permeability assays, are warranted to elucidate the precise mechanism of action.
Interpreting the Results
The interpretation of MIC values for a novel compound requires careful consideration. In the absence of established clinical breakpoints, the MICs should be compared to those of known antifungal agents.[21][22][23] Epidemiological cutoff values (ECVs) can also be determined to distinguish wild-type from non-wild-type isolates.[10] A compound with low MIC values against a broad range of Candida species, including those with known resistance to current therapies, would be considered a promising candidate for further development.
References
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Antifungal susceptibility of Candida species using the Clinical and Laboratory Standards Institute disk diffusion and broth microdilution methods. PubMed. Available from: [Link]
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Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. Available from: [Link]
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Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates. PMC - NIH. Available from: [Link]
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M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available from: [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. Available from: [Link]
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Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. ASM Journals. Available from: [Link]
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Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. PubMed. Available from: [Link]
-
Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. NIH. Available from: [Link]
-
How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. RePub, Erasmus University Repository. Available from: [Link]
-
Microbroth Dilution Susceptibility Testing of Candida species | Request PDF. ResearchGate. Available from: [Link]
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How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. Available from: [Link]
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MIC interpretive guidelines for in vitro susceptibility testing of Candida species (CLSI, 2000). ResearchGate. Available from: [Link]
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Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. Available from: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Available from: [Link]
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Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed. Available from: [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]
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Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PMC - NIH. Available from: [Link]
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Antifungal Susceptibility Testing for C. auris. CDC. Available from: [Link]
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A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. Available from: [Link]
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Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. PMC - NIH. Available from: [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available from: [Link]
-
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library. Available from: [Link]
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In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
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Candida auris Urinary Tract Colonization and Nosocomial Infection Cont. IDR. Available from: [Link]
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Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed - NIH. Available from: [Link]
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African Journal of Pharmacy and Pharmacology - antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available from: [Link]
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Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilut. Semantic Scholar. Available from: [Link]
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Fungi (AFST). EUCAST. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available from: [Link]
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EUCAST breakpoints for antifungals. ResearchGate. Available from: [Link]
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Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. NIH. Available from: [Link]
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[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. PubMed. Available from: [Link]
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Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science Publisher. Available from: [Link]
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Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. ResearchGate. Available from: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate. Available from: [Link]
-
1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. Available from: [Link]
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Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. PMC - NIH. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Synthesis
Welcome to the technical support guide for the synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis, troubleshooting common issues, and understanding the causality behind key experimental parameters.
The synthesis of this valuable scaffold, which combines the privileged tetrahydroisoquinoline and piperidine motifs, is a critical process in the development of various pharmacologically active agents.[1][2] The most reliable and common synthetic route involves a two-step process:
-
Reductive Amination: Coupling of 1,2,3,4-tetrahydroisoquinoline (THIQ) with N-Boc-4-formylpiperidine.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
This guide will focus on optimizing each of these critical steps.
Synthetic Workflow Overview
The overall process is a robust method for generating the target compound in high purity and yield when key parameters are carefully controlled.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: The Reductive Amination Step
Question 1: My reductive amination yield is consistently low (<70%). What are the most likely causes and how can I improve it?
This is a common issue often traced back to the choice of reagents, their quality, and the reaction conditions.
Answer:
Low yield in this step typically points to one of four areas: the reducing agent, moisture control, reaction stoichiometry, or incomplete imine formation.
-
Choice and Quality of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation.[3][4] Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective reducing agent that will not significantly reduce the starting aldehyde before it can form an imine with the amine.[5][6] It is sterically hindered, which often improves diastereoselectivity, and is highly effective for coupling secondary amines like THIQ.[7]
-
Moisture Control: The entire reaction, from imine formation to reduction, is sensitive to water. Any moisture present can hydrolyze the intermediate iminium ion back to the starting materials and will also consume the hydride reagent.
-
Actionable Insight: Use anhydrous solvents (DCM or DCE are excellent choices).[5] If necessary, dry the solvent over molecular sieves prior to use. Ensure all glassware is oven-dried.
-
-
Stoichiometry and Order of Addition: While a slight excess of the aldehyde can be used, a large excess can lead to purification challenges. The order of addition matters.
-
Actionable Insight: Pre-stir the 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and N-Boc-4-formylpiperidine (1.1-1.2 eq) in the anhydrous solvent for 20-30 minutes before adding the reducing agent. This allows for the formation of the iminium ion intermediate. Add the NaBH(OAc)₃ portion-wise over 10-15 minutes to control the reaction rate and temperature.
-
-
pH and Reaction Time: The reaction is typically catalyzed by a small amount of acetic acid to facilitate imine formation.
-
Actionable Insight: The addition of 0.1-0.2 equivalents of glacial acetic acid can be beneficial. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-4 hours at room temperature but can be left overnight if starting materials are sluggish.
-
Question 2: I'm observing a significant amount of an unknown impurity in my LC-MS after the reductive amination. What could it be?
Answer:
The most common side-product is the over-alkylation of the starting amine if it's primary, but with a secondary amine like THIQ, the primary concerns are unreacted starting materials and byproducts from reagent degradation. However, if your starting aldehyde is impure, you may form other adducts.
-
Aldehyde Impurities: N-Boc-4-formylpiperidine can degrade upon storage, potentially oxidizing to the corresponding carboxylic acid or hydrating to a gem-diol.
-
Actionable Insight: Check the purity of your aldehyde by ¹H NMR before use. If necessary, purify it via column chromatography.
-
-
Reductive Dimerization: Although less common with NaBH(OAc)₃, some conditions can lead to the reductive coupling of the aldehyde to form a pinacol-like byproduct.
-
Actionable Insight: Ensure slow, portion-wise addition of the reducing agent to maintain a low concentration at any given time, which disfavors bimolecular side reactions.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Pros | Cons |
| NaBH(OAc)₃ | DCM, DCE, THF | Mild, selective for imines over ketones/aldehydes, high yields.[4][7] | Moisture sensitive, relatively expensive.[5] |
| NaCNBH₃ | Methanol, Ethanol | Tolerant of protic solvents and mild pH ranges.[5] | Highly toxic (cyanide byproduct), less selective. |
| NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the aldehyde before imine formation, requires careful pH control and timed addition.[5][6] |
Part 2: The Boc Deprotection Step
Question 3: My Boc deprotection is incomplete, or I'm seeing significant side product formation. How can I optimize this step?
Answer:
Incomplete deprotection or side reactions during this step are almost always related to the choice of acid, its concentration, reaction time, or temperature.
-
Incomplete Deprotection: The Boc group is robust and requires strong acidic conditions for efficient cleavage.[9]
-
Actionable Insight 1 (TFA): The most common and effective method is using a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[9][10] Start with a 25% solution at 0 °C, then allow the reaction to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours). If the reaction is sluggish, the concentration of TFA can be increased.[11]
-
Actionable Insight 2 (HCl): An excellent alternative is 4M HCl in dioxane.[9][12] This often causes the hydrochloride salt of the final product to precipitate, which simplifies isolation—simply filter, wash with a non-polar solvent like diethyl ether, and dry.[9]
-
-
Side Product Formation: If your molecule contains other acid-sensitive functional groups, harsh deprotection conditions can cause undesired reactions.
-
Actionable Insight: For sensitive substrates, perform the deprotection at 0 °C for the entire duration. Use the minimum concentration of acid required and monitor the reaction closely to avoid prolonged exposure after completion.
-
Question 4: The workup after my TFA deprotection is difficult, and I'm losing product. Is there a better way?
Answer:
Working up a reaction containing a large amount of TFA can be challenging due to the high acidity and miscibility of TFA with many solvents.
-
Standard Procedure: The typical procedure involves removing the DCM and excess TFA under reduced pressure, re-dissolving the residue in an organic solvent, and washing with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) to neutralize the acid and free the amine.[9]
-
Optimization:
-
After rotary evaporation, co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual TFA.
-
Instead of immediately partitioning between an organic solvent and base, first carefully quench the acidic residue by adding it to a cooled, vigorously stirred basic solution.
-
Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the product with a solvent like DCM or ethyl acetate. This ensures the amine is in its freebase form and will partition into the organic layer.
-
Caption: Troubleshooting decision tree for incomplete Boc-deprotection.
Detailed Experimental Protocols
Protocol 1: Reductive Amination
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and anhydrous dichloromethane (DCM, to make a ~0.2 M solution).
-
Add N-Boc-4-formylpiperidine (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature, monitoring progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) or LC-MS. The reaction is typically complete in 2-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude tert-butyl 4-(((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)piperidine-1-carboxylate) can be purified by silica gel chromatography if necessary, or used directly in the next step if sufficiently pure.
Protocol 2: Boc Deprotection using TFA
-
Dissolve the crude or purified Boc-protected intermediate (1.0 eq) in DCM (to make a ~0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring by TLC or LC-MS until all starting material is consumed.[9]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in DCM and slowly add it to a cooled, stirring solution of saturated aqueous NaHCO₃. Continue adding base until the aqueous layer is basic (pH > 10).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.
References
- BenchChem. (2025).
-
Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
-
PubMed. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- BenchChem. (2025).
-
Hegedüs, L., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 14, e202400475. [Link]
-
Wiley Online Library. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Hain, M. C., et al. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
-
Al-Sha'er, M. A., et al. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 27(11), 3447. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
-
Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Longdom Publishing. (n.d.). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. [Link]
-
Journal of the Brazilian Chemical Society. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Condensed Tetrahydroisoquinoline Class of Alkaloids by Employing TfOH-Mediated Imide Carbonyl Activation. [Link]
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- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
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- 7. pubs.acs.org [pubs.acs.org]
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- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis and Purification of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis and purification of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Understanding the Synthesis: Reductive Amination
The most common and efficient route to synthesize this compound is through a reductive amination reaction.[1][2][3][4] This method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable piperidine-4-carboxaldehyde derivative, followed by reduction of the intermediate imine or enamine. A common variation involves the reaction of 1,2,3,4-tetrahydroisoquinoline with N-Boc-4-piperidone followed by reduction and subsequent deprotection.
Reaction Pathway Overview
Caption: General reductive amination pathway for the synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis-Related Issues
Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?
A1: Several factors can contribute to an incomplete reaction:
-
Purity of Starting Materials: Ensure that both the 1,2,3,4-tetrahydroisoquinoline and the piperidine aldehyde derivative are of high purity. Impurities in the starting materials can inhibit the reaction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild and selective for the imine over the aldehyde.[5] If you are using a less reactive reducing agent like sodium borohydride (NaBH₄), the reaction may be slower.
-
Reaction Conditions: Reductive aminations are typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[3] Ensure your reaction is running under anhydrous conditions, as water can hydrolyze the imine intermediate.
-
pH of the Reaction Mixture: The formation of the imine intermediate is pH-dependent. The reaction is often catalyzed by the addition of a small amount of acetic acid.
Q2: I am observing significant side-product formation. What are the common side-products and how can I minimize them?
A2: Common side-products in this synthesis include:
-
Bis-alkylation Product: The secondary amine of the tetrahydroisoquinoline can potentially react with two molecules of the piperidine aldehyde. To minimize this, use a stoichiometric amount or a slight excess of the aldehyde.
-
Reduced Aldehyde: The reducing agent can reduce the starting aldehyde to the corresponding alcohol. Using a selective reducing agent like NaBH(OAc)₃ helps to avoid this.[6]
-
Homocoupling of the Aldehyde: This is less common but can occur under certain conditions.
To minimize side-product formation, it is crucial to control the stoichiometry of the reactants and choose the appropriate reducing agent.
Purification-Related Issues
Q3: I am having difficulty purifying my product using column chromatography on silica gel. The compound is streaking or not eluting.
A3: This is a very common issue when purifying basic compounds like tertiary amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery.[7]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.
-
Use of Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine.[7]
-
Alternative Stationary Phases:
| Purification Method | Advantages | Disadvantages |
| Silica Gel with Basic Modifier | Readily available and cost-effective. | May still result in some product loss. |
| Basic Alumina | Good for strongly basic compounds. | Can have different selectivity compared to silica. |
| Amine-functionalized Silica | Excellent for basic compounds, reduces tailing. | More expensive than standard silica. |
| Reversed-Phase (C18) Silica | Good for polar, ionizable compounds. | Requires aqueous mobile phases. |
Q4: My purified product is a pale yellow or brown oil, but the literature reports a different appearance. What could be the cause?
A4: The discoloration is often due to the presence of minor impurities or oxidation products.[8] Piperidine and tetrahydroisoquinoline derivatives can be susceptible to air oxidation over time.
Troubleshooting Steps:
-
Re-purification: If the discoloration is significant, a second purification step may be necessary.
-
Charcoal Treatment: Dissolving the product in a suitable solvent and stirring with activated charcoal can sometimes remove colored impurities.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and at a low temperature to prevent oxidation.
Q5: How can I effectively remove residual solvents from my final product?
A5: Residual solvents can be persistent, especially high-boiling point solvents like DMF or DMSO.
-
High Vacuum Drying: Use a high-vacuum pump to remove residual solvents. Gentle heating can be applied if the compound is thermally stable.
-
Lyophilization (Freeze-Drying): If the compound is soluble in water or another suitable solvent with a relatively high freezing point, lyophilization can be a very effective method for removing residual solvents.
-
Solvent Trituration/Precipitation: Dissolve the oily product in a minimal amount of a good solvent and then add an anti-solvent to precipitate the pure product, leaving the more soluble impurities and residual solvent behind.
Characterization-Related Issues
Q6: The NMR spectrum of my product shows broad peaks. What could be the reason?
A6: Broad peaks in the NMR spectrum of tetrahydroisoquinoline derivatives can sometimes be observed.[9] This can be due to several factors:
-
Conformational Isomers: The piperidine and tetrahydroisoquinoline rings can exist in different conformations that are slowly interconverting on the NMR timescale.
-
Protonation State: The presence of multiple basic nitrogen atoms can lead to complex protonation equilibria, which can also cause peak broadening. Running the NMR in the presence of a small amount of acid (like DCl in D₂O) or base can sometimes sharpen the signals by shifting the equilibrium to a single protonation state.
-
Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can cause significant line broadening.
Q7: My mass spectrometry results are not what I expected. What should I look for?
A7: In mass spectrometry, especially with electrospray ionization (ESI), it is common to see the protonated molecule [M+H]⁺. You may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, particularly if glassware was not scrupulously cleaned or if salts were used in the workup. In some cases, fragmentation of the molecule can occur. For this compound, a common fragment would be the loss of the piperidinylmethyl group.
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography using Triethylamine-Deactivated Silica Gel
This protocol is designed to minimize the interaction of the basic product with the acidic silica gel.[7]
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 dichloromethane:methanol).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Carefully pack a chromatography column with the deactivated silica gel slurry.
-
Allow the silica to settle, ensuring a well-packed bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the starting eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Begin eluting with the starting eluent containing 1-2% triethylamine.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your product.
-
Collect fractions and analyze them by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization for Final Purification
Recrystallization can be an excellent final purification step to obtain a crystalline, high-purity product.[8][10]
-
Solvent Selection:
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
Purification Workflow
Caption: A decision-making workflow for the purification process.
IV. References
-
BenchChem. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from
-
Hain, M.-C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from
-
Hain, M.-C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. Retrieved from
-
Hain, M.-C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Wiley Online Library. Retrieved from
-
Hain, M.-C., et al. (2025). (PDF) Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ResearchGate. Retrieved from
-
Govindasamy, R. K., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from
-
Wikipedia. (n.d.). Reductive amination. Retrieved from
Sources
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chemrevlett.com [chemrevlett.com]
Technical Support Center: Addressing Solubility Challenges of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline and similar basic compounds in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experimental results.
Introduction: The Solubility Challenge
This compound is a dibasic compound, meaning it has two nitrogen atoms that can accept protons. This structural feature is key to both its biological activity and its primary formulation challenge: poor aqueous solubility in its neutral, free base form. Like many amine-containing compounds, its solubility is highly dependent on pH.[1][2] In many biological assays, which are typically conducted in aqueous buffers at or near physiological pH (7.4), the compound may precipitate out of solution. This leads to a host of problems, including underestimated potency, inconsistent data, and misleading structure-activity relationships (SAR).[3][4]
This guide will walk you through understanding the physicochemical properties of your compound and leveraging them to design effective solubilization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound, supplied as a free base, won't dissolve in my aqueous assay buffer (pH 7.4). What is the fundamental reason for this?
Answer:
The poor aqueous solubility of this compound at neutral pH is a direct consequence of its chemical structure and basicity. The molecule contains a significant nonpolar hydrocarbon backbone (the tetrahydroisoquinoline and piperidine rings), which is hydrophobic.[5]
The key to its solubility lies with the two nitrogen atoms—one in the tetrahydroisoquinoline ring system (a secondary amine) and one in the piperidine ring (also a secondary amine). In their unprotonated (free base) form, these nitrogen atoms do not carry a charge, and the molecule as a whole is largely nonpolar, leading to poor solubility in polar solvents like water.
The solubility of such a basic compound is governed by the pH of the solution relative to the pKa values of its ionizable groups. The pKa is the pH at which 50% of the molecules are in their ionized (protonated, charged) form and 50% are in their neutral (unprotonated, uncharged) form.[1]
-
At pH < pKa: The compound will be predominantly protonated (BH⁺ or BH₂²⁺). The positive charge allows for strong ionic interactions with water molecules, dramatically increasing solubility.
-
At pH > pKa: The compound will be predominantly in its neutral, free base form (B), which is less soluble.
Since typical biological assays are run at pH ~7.4, and the pKa values for the secondary amines in your compound are likely in the range of 9-11, the molecule will be mostly in its less soluble, neutral form at this pH, causing it to precipitate.[6][7]
Q2: How can I leverage pH to improve the solubility of my compound?
Answer:
Adjusting the pH is the most direct way to increase the solubility of an ionizable compound like this compound. By lowering the pH of your solvent, you can protonate the basic nitrogen atoms and significantly enhance aqueous solubility.[8]
The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a base is described by the Henderson-Hasselbalch equation :[3][9]
pH = pKa + log([B]/[BH⁺])
Where:
-
[B] is the concentration of the neutral base.
-
[BH⁺] is the concentration of the protonated (conjugate acid) form.
For a basic compound to be soluble, we want the concentration of the protonated form, [BH⁺], to be much higher than the neutral form, [B]. This is achieved when the pH is significantly lower than the pKa. As a general rule, for every one-unit difference between pKa and pH, the ratio of the two forms changes by a factor of 10.
Workflow for pH-Based Solubilization:
Caption: Workflow for solubilizing a basic compound using pH adjustment.
Practical Protocol:
-
Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in your final buffer, create a concentrated stock solution (e.g., 10 mM) in a slightly acidic aqueous vehicle. A common choice is 10-50 mM HCl. The compound should readily dissolve to form its hydrochloride salt in situ.
-
Dilute into Assay Buffer: Perform serial dilutions from this acidic stock into your final assay buffer. The buffer's components should help to maintain the final desired pH.
-
Verify Final pH: After dilution, always verify that the final pH of your assay solution is within the acceptable range for your biological system. The small amount of acid carried over from the stock should be neutralized by the buffer.
-
Consider Salt Forms: If available, purchasing the compound as a salt (e.g., dihydrochloride salt) is highly recommended as it is already in a protonated, more water-soluble form.[10]
Q3: I prepared a 10 mM stock in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
Answer:
This is a very common and critical issue known as "compound crashing" or precipitation upon dilution.[7] While your compound may be highly soluble in 100% DMSO, its solubility in the final aqueous buffer is the limiting factor. When you add a small volume of the DMSO stock to a large volume of aqueous buffer, the DMSO concentration plummets, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble in its neutral form.[4]
Troubleshooting Steps & Best Practices:
-
Lower the Final Compound Concentration: The most straightforward solution is to determine the maximum soluble concentration of your compound in the final assay buffer (containing the final percentage of DMSO). You may be exceeding this limit.
-
Optimize the Dilution Protocol: The way you dilute your compound matters. A stepwise dilution can sometimes mitigate precipitation.[11] However, the most robust method is to prepare intermediate dilutions in 100% DMSO first.
Recommended Protocol for Serial Dilutions:
This protocol ensures that the final DMSO concentration is constant across all tested compound concentrations, which is crucial for avoiding artifacts.[12]
-
Prepare Highest Stock in 100% DMSO: Dissolve your compound to the highest desired stock concentration (e.g., 10 mM) in 100% DMSO.
-
Serial Dilute in 100% DMSO: Perform your serial dilutions (e.g., 2-fold or 10-fold) using 100% DMSO as the diluent. This creates a set of intermediate stocks at various concentrations, all in 100% DMSO.
-
Final Dilution into Assay Buffer: Add a small, fixed volume of each intermediate DMSO stock to the final assay buffer. For example, add 1 µL of each DMSO stock to 999 µL of assay buffer to achieve a final DMSO concentration of 0.1%.
Caption: A decision-making workflow for addressing compound precipitation.
References
-
Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]
-
DMSO in cell based assays. (2025, January 16). Scientist Solutions. [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. [Link]
-
Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
PH and Solvent Effect on Drug Solubility. (2021, February 21). SlideShare. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]
-
How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (2025, June 1). ResearchGate. [Link]
-
Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit. [Link]
-
Factors which determine the lipid solubility of drugs. (2023, December 18). Deranged Physiology. [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... ResearchGate. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022, October 12). National Institutes of Health. [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. (2022, May 9). ACS Omega. [Link]
-
Troubleshooting. BioAssay Systems. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022, July 21). MDPI. [Link]
-
Henderson–Hasselbalch equation. Wikipedia. [Link]
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. [Link]
-
How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. (2020, January 27). Quora. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2021, March 18). National Institutes of Health. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024, June 13). MDPI. [Link]
-
Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024, September 1). PubMed. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022, January 6). Scholaris. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate. [Link]
-
How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? (2018, July 21). Wyzant. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Royal Society of Chemistry. [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, August 7). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. (2017, March). PubMed. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institutes of Health. [Link]
-
Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023, February 3). MDPI. [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023, June 8). YouTube. [Link]
-
Henderson-Hasselbalch equation. BYJU'S. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
-
How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. [Link]
-
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
Stability testing of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline under experimental conditions
Technical Support Center: Stability Testing of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Prepared by the Senior Application Science Team
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound (referred to herein as "the compound"). Our goal is to move beyond rote protocols and provide a framework for logical, scientifically-grounded decision-making during your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability profile of the compound and the regulatory landscape governing its assessment.
Q1: What are the primary structural liabilities of this compound that I should be concerned about during stability testing?
A1: The compound's structure contains two key moieties that are susceptible to degradation: the tetrahydroisoquinoline (THIQ) ring and the piperidine ring, both of which are secondary amines.
-
Oxidative Susceptibility: Secondary amines, particularly benzylic amines like the one in the THIQ ring, are prone to oxidation. This can lead to the formation of N-oxides, iminium intermediates, or ring-opened byproducts. The presence of atmospheric oxygen, trace metal ions, or peroxides (a common impurity in some excipients) can catalyze these reactions.
-
pH-Dependent Degradation: The two basic nitrogen atoms make the compound's stability highly dependent on pH. In solution, protonation states will vary, influencing susceptibility to hydrolysis or other reactions. While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions combined with heat can force degradation.[1][2]
-
Photolytic Sensitivity: The aromatic ring of the tetrahydroisoquinoline moiety can absorb UV light, potentially leading to photolytic degradation.[3] It is crucial to evaluate the compound's sensitivity to light to determine if light-resistant packaging and handling are necessary.[3][4]
Q2: What is the purpose of a forced degradation (stress testing) study, and why is it required?
A2: A forced degradation study is an essential first step in stability testing.[5] Its purpose is not to determine the shelf-life but to achieve several key objectives as mandated by regulatory bodies like the ICH[4][6][7]:
-
Identify Degradation Pathways: It helps to deliberately generate potential degradation products, providing insight into the chemical pathways by which the molecule breaks down.[1][8][9]
-
Elucidate Degradant Structures: The generated degradants can be isolated and characterized, which is critical for safety and toxicological assessment.[10]
-
Develop Stability-Indicating Methods: A forced degradation study is fundamental for developing and validating a "stability-indicating" analytical method (typically HPLC). The method must be able to separate the intact drug from all potential degradation products, ensuring that the assay is specific and accurate over time.[9][11]
Q3: At what stage of drug development should I perform forced degradation studies?
A3: According to FDA guidance, formal stress testing should be performed during Phase III of the regulatory submission process.[1][12] However, it is highly recommended to initiate these studies much earlier, even before Phase II.[11] Early investigation provides crucial information that can guide formulation development, influence the manufacturing process, and ensure a robust analytical method is in place well before pivotal stability studies begin.[5][11]
Part 2: Experimental Design & Protocols
This section provides detailed protocols for conducting forced degradation studies and developing a suitable analytical method.
Protocol 1: Forced Degradation (Stress Testing) Workflow
The objective is to achieve a target degradation of 5-20%.[11] This level is sufficient to detect and resolve degradation products without destroying the sample to an extent that the primary degradation pathways are obscured. The workflow below illustrates the decision-making process.
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol:
-
Prepare a stock solution of the compound at approximately 1 mg/mL. A common solvent system is a mixture of acetonitrile and water.
-
Expose aliquots of the stock solution (and the solid compound for thermal and photolytic studies) to the stress conditions outlined in the table below. Include a control sample protected from stress for comparison.
-
Monitor the reaction over time (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, withdraw a sample. For acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Dilute the stressed sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze using a stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is crucial for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying degradant masses.
-
Evaluate the results. If degradation is less than 5%, consider increasing the stressor intensity (e.g., higher temperature, longer exposure). If degradation exceeds 20%, reduce the intensity.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Typical Temperature | Rationale & Scientist's Note |
| Acidic Hydrolysis | 0.1 M to 1 M HCl[1][13] | 60°C - 80°C | Evaluates stability in acidic environments. Given the two basic nitrogens, the compound will be fully protonated. Start with milder conditions (0.1 M HCl, 60°C) as excessive heat can cause non-relevant degradation. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH[1][13] | 60°C - 80°C | Evaluates stability in alkaline environments. The compound will be in its free base form. This condition can promote different degradation pathways than acidic hydrolysis. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | The secondary amines are prime targets for oxidation. This is a critical test. Run at room temperature first, as heat can accelerate peroxide decomposition and may not reflect real-world oxidative pathways. |
| Thermal Degradation | Dry Heat, 80°C or higher[5][10] | 80°C | Assesses intrinsic thermal stability. Test both the solid drug substance and the solution. The temperature should be elevated but well below the melting point to avoid phase changes. |
| Photostability | 1.2 million lux hours & 200 W h/m²[3][12] | Controlled Room Temp | As per ICH Q1B guidelines, this tests for degradation upon exposure to light.[3] A control sample should be wrapped in aluminum foil to protect it from light. |
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust, stability-indicating method is the cornerstone of any stability study. The primary goal is to achieve baseline separation between the parent compound and all process impurities and degradation products.
Step-by-Step Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), as it offers good hydrophobic retention for a broad range of molecules.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Formate in water. The acidic modifier ensures good peak shape for basic analytes like this compound by suppressing silanol interactions and protonating the amines.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples.
-
Wavelength Detection: Use a PDA detector to monitor across a range (e.g., 210-400 nm). The aromatic THIQ moiety should have a distinct UV maximum (likely around 220 nm and 270 nm). Select an optimal wavelength for quantification that provides a good response for both the parent and degradants.
-
Optimization:
-
Inject a cocktail of your stressed samples (acid, base, peroxide, etc.).
-
Adjust the gradient slope to improve the resolution of closely eluting peaks.
-
If co-elution occurs, try a different organic modifier (Methanol) or a column with different selectivity (e.g., Phenyl-Hexyl).
-
-
Peak Purity Analysis: Use the PDA software to assess the peak purity of the parent compound in all stressed samples. This is a critical validation step to ensure no degradants are co-eluting.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q4: I'm not observing any degradation under the initial stress conditions. What should I do?
A4: This indicates the compound is relatively stable under those specific conditions. The logical next step is to increase the stress intensity systematically.
-
Cause: Insufficient stress energy (concentration, temperature, or time).
-
Solution:
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10-20°C increments (e.g., from 60°C to 80°C).[4]
-
Increase Concentration: For acid/base hydrolysis, you can increase the concentration from 0.1 M to 1 M.
-
Extend Duration: Double the exposure time and re-analyze.
-
For Oxidative Stress: If 3% H₂O₂ at room temperature is ineffective, you can gently heat the sample (e.g., to 40°C) or increase the peroxide concentration.
-
Q5: My chromatographic analysis shows poor mass balance (<95%). Where could the missing percentage be?
A5: Poor mass balance is a common and challenging issue. It suggests that not all of the compound and its degradants are being accounted for by the analytical method.
Caption: Troubleshooting logic for poor mass balance.
-
Probable Causes & Solutions:
-
Non-Chromophoric Degradants: A degradation pathway may have destroyed the aromatic chromophore.
-
Solution: Use a more universal detector in parallel with UV, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), which do not rely on UV absorbance.
-
-
Highly Retained Degradants: Some degradation products might be very non-polar or strongly basic and are irreversibly adsorbed onto the column.
-
Solution: Run a high-organic wash (100% Acetonitrile) at the end of your gradient to see if any late-eluting peaks appear. Ensure the mobile phase pH is appropriate to keep all analytes ionized and well-behaved.
-
-
Precipitation: The degradant may be poorly soluble in the analytical diluent or mobile phase.
-
Solution: Visually inspect all stressed samples for cloudiness or precipitate. If observed, try redissolving in a stronger organic solvent before analysis.
-
-
Formation of Volatiles: The degradation may have produced volatile products that are lost during sample preparation.
-
Solution: This is less common but can be investigated using headspace Gas Chromatography (GC) if strongly suspected.
-
-
Q6: I see a new peak in my chromatogram, but the peak purity for the parent compound still passes. Can I ignore the new peak?
A6: Absolutely not. A passing peak purity test simply means that no impurity is co-eluting under that specific parent peak. The new peak is evidence of degradation and must be investigated.
-
Expertise & Causality: The new peak represents a substance that is chemically different from the parent compound. Regulatory guidelines require that any degradation product observed above a certain threshold (e.g., 0.1%) be reported, and potentially identified and qualified.[7][14] The goal of the stability-indicating method is precisely to detect and quantify these new entities.
-
Action:
-
Track the Peak: Monitor the area of this new peak across all stress conditions and time points to understand how and when it is formed.
-
Quantify: Estimate its concentration relative to the parent compound (assuming a similar response factor as a starting point).
-
Identify: Use LC-MS to obtain its mass and fragmentation pattern to propose a structure. This is crucial for understanding the degradation pathway.
-
References
-
ICH. (1996). ICH Topic Q1A: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
ICH. (2006). ICH Topic Q3A(R2): Impurities in New Drug Substances. European Medicines Agency. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
- Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
- BenchChem. (2025).
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Scribd. DEGRADATIONPATHWAY B. Pharm 2-2. [Link]
-
Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
PubMed. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
European Pharmaceutical Review. (2021). New developments in the pharmaceutical stress testing industry. [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. [Link]
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry.
-
Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review. [Link]
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- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Purification of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Analogs
Welcome to the technical support center for the purification of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this important class of nitrogen-containing heterocyclic compounds. The inherent basicity of the piperidine and THIQ scaffolds presents unique challenges that require specialized approaches to achieve high purity.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the causality behind experimental choices to empower you to refine your purification strategies.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Chromatography Issues
Question 1: My compound is streaking severely on a silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how do I fix it?
Answer:
This is the most common issue encountered with basic compounds like THIQ analogs.
-
Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your piperidine and THIQ moieties are interacting strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing (streaking).[1][2]
-
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward solution is to neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.[1][3]
-
Protocol: Add 0.5-2% triethylamine (TEA) or a 0.5-2% solution of ammonium hydroxide in methanol to your mobile phase.[1][4] For example, if your eluent is 95:5 Dichloromethane:Methanol, you would prepare it as 94:5:1 Dichloromethane:Methanol:Triethylamine. This competitive base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Change the Stationary Phase (The Robust Fix): If mobile phase modification is insufficient, or if your compound is sensitive to base, changing the stationary phase is the best approach.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4]
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which repels basic compounds and prevents the strong acid-base interaction, leading to excellent peak shape.[2][5]
-
Reverse-Phase (C18) Chromatography: For more polar analogs, reverse-phase chromatography can be highly effective. It is crucial to control the pH of the mobile phase. To ensure good retention and peak shape for basic amines, the mobile phase pH should be adjusted to be alkaline (at least two pH units above the amine's pKa), which keeps the compound in its neutral, free-base form.[2] A common mobile phase would be a gradient of water and acetonitrile or methanol containing 0.1% TEA or ammonium hydroxide.
-
-
Question 2: I'm trying to separate two diastereomers of my THIQ analog, but they co-elute on the column. What should I do?
Answer:
Separating diastereomers requires maximizing the selectivity of your chromatographic system.[2]
-
Causality: Diastereomers have different physical properties, but sometimes these differences are too subtle for a standard chromatographic system to resolve.
-
Solutions:
-
Optimize the Eluent System: Systematically screen different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can dramatically alter selectivity.[6] Refer to the table below for starting points.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity over the course of the separation (gradient elution).[1][3] This sharpens peaks and can often resolve closely eluting compounds. A typical TLC Rf target for the compound of interest in the initial solvent system should be around 0.15-0.2.[1][3]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. For difficult separations, the ratio of silica gel to your crude mixture may need to be as high as 100:1.[1]
-
Crystallization & Post-Purification Issues
Question 3: My purified compound is a thick oil or gum, making it difficult to handle and analyze. How can I get a solid?
Answer:
This is common for complex molecules that have difficulty forming a stable crystal lattice.
-
Causality: The compound may have a low melting point, or residual solvent or minor impurities are inhibiting crystallization. The free base form of many amines is often not crystalline.
-
Solutions:
-
Salt Formation: The most reliable method is to convert your basic free base into a salt. Salts are ionic and typically have much higher melting points and crystallinity.
-
Experimental Protocol (HCl Salt Formation):
-
Dissolve your purified, solvent-free oil in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.
-
Continue adding until the solution becomes cloudy and a precipitate forms, or until the pH is acidic (check with pH paper).
-
Stir the resulting slurry for 30 minutes, then collect the solid by filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum.
-
-
Pro-Tip: If the hydrochloride salt does not crystallize well, try other counter-ions like tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-), which can sometimes produce more crystalline salts.[4]
-
-
Solvent Trituration: If you suspect the issue is a minor, more soluble impurity, trituration can work. Add a poor solvent in which your compound is insoluble (but the impurity is soluble), and stir or sonicate the mixture. The compound should solidify, and the impurity will be washed away.
-
Question 4: I'm trying to recrystallize my compound, but it keeps "oiling out" of solution. What's wrong?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This typically happens when the solution is cooled too quickly, leading to supersaturation where the solubility limit is exceeded at a temperature above the compound's melting point. High levels of impurities can also disrupt crystal lattice formation.[7]
-
Solutions:
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Insulating the flask (e.g., in a beaker of warm water or a Dewar flask) can promote the slow formation of crystals.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[8][9] Then, allow it to cool slowly. This controlled decrease in solubility is often more effective than temperature change alone.[9]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution. This provides a template for crystal growth.[8]
-
-
Purification Strategy Workflow
The following diagram provides a decision-making framework for selecting an appropriate purification strategy for your THIQ analog.
Caption: Decision tree for selecting a purification method.
Data Tables for Quick Reference
Table 1: Recommended Eluent Systems for Flash Chromatography of THIQ Analogs
| Stationary Phase | Primary Eluent System (Non-polar to Polar) | Recommended Additive(s) | Target Compound Polarity |
| Silica Gel | Dichloromethane / Methanol (100:0 to 90:10) | 0.5-2% Triethylamine (TEA) or NH₄OH | Polar Compounds[6] |
| Silica Gel | Ethyl Acetate / Hexanes (10% to 100% EtOAc) | 0.5-2% Triethylamine (TEA) | Normal Polarity Compounds[6] |
| Alumina (Neutral) | Ethyl Acetate / Hexanes | None typically needed, but 0.5% TEA can help | Basic Compounds |
| Amine-Functionalized | Ethyl Acetate / Hexanes | None needed | Basic Compounds[5] |
| C18 (Reverse Phase) | Water / Acetonitrile or Methanol | 0.1% TEA or NH₄OH (to maintain basic pH) | Polar, Ionizable Compounds[2] |
Table 2: Troubleshooting Summary for Recrystallization
| Problem | Probable Cause(s) | Suggested Solutions |
| Failure to Crystallize | Solution is not saturated; wrong solvent. | Reduce solvent volume; change solvent; try solvent/anti-solvent method.[7][9] |
| "Oiling Out" | Solution is supersaturated above the compound's melting point; cooling too rapidly. | Cool solution more slowly; use more solvent; try a different solvent with a lower boiling point. |
| Low Recovery/Yield | Too much solvent used; crystals are soluble in the wash solvent; premature crystallization. | Use minimum amount of hot solvent; wash with ice-cold solvent; filter solution while hot to remove insoluble impurities.[7] |
| Poor Purity | Cooling too fast, trapping impurities; solvent choice is not selective enough. | Ensure slow cooling; re-crystallize from a different solvent system.[9] |
Frequently Asked Questions (FAQs)
Q: My synthesis involves a Boc-protected piperidine. Should I purify the intermediate before or after deprotection?
A: It is almost always advantageous to purify the Boc-protected intermediate. The Boc group neutralizes the basicity of the piperidine nitrogen, making the compound behave much more predictably on silica gel without the need for basic additives.[4] Purification is typically easier, and you avoid exposing your final, deprotected compound to a silica column where it might degrade or be lost. The deprotection step (e.g., with TFA or HCl) is often very clean, and the resulting salt can frequently be isolated in high purity by simple precipitation and washing.
Q: Are there any non-chromatographic methods for purification?
A: Yes. Besides recrystallization, consider an acid-base extraction during your workup. Since your compound is basic, you can wash your organic layer with a dilute acid (e.g., 1M HCl). Your compound will move to the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified free base into an organic solvent. This is an excellent first-pass purification technique.
Q: How do I handle chiral separations for my THIQ analogs?
A: The separation of enantiomers requires a chiral environment. This cannot be achieved with standard silica or C18 columns. You will need to use a specialized chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often very effective for separating enantiomers of nitrogen-containing heterocycles.[10] Alternatively, chiral supercritical fluid chromatography (SFC) is a powerful and increasingly common technique for preparative chiral separations.
References
-
Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022). PraxiLabs. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. (n.d.). J-Stage. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). Department of Chemistry : University of Rochester. [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Successful Flash Chromatography. (n.d.). King Group. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). [Link]
-
How Is Chromatography Used for Purification? (n.d.). Moravek. [Link]
-
Tips for Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. [Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). PubMed. [Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025). Repository of the Academy's Library. [Link]
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- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. scispace.com [scispace.com]
- 9. mt.com [mt.com]
- 10. real.mtak.hu [real.mtak.hu]
Technical Support Center: Scaling Up the Synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center dedicated to the synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will move beyond simple procedural steps to address the underlying chemical principles, troubleshoot common challenges, and provide robust, scalable protocols grounded in established scientific literature.
The synthesis of this valuable heterocyclic scaffold, a common motif in medicinal chemistry, typically relies on the well-established reductive amination reaction.[1][2][3] While straightforward on paper, scaling this process introduces challenges related to reaction kinetics, impurity profiles, and product isolation. This document provides field-proven insights to navigate these complexities effectively.
Section 1: Synthesis Overview & Core Principles
The most common and scalable route involves a two-step sequence:
-
Reductive Amination: Coupling of 1,2,3,4-tetrahydroisoquinoline (THIQ) with a protected piperidine precursor, typically N-Boc-4-oxopiperidine.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Caption: Overall synthetic workflow for the target molecule.
The Causality of Reductive Amination
Reductive amination is a cornerstone of amine synthesis that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[4] The process involves two key equilibria:
-
Hemiaminal Formation: The nucleophilic secondary amine of THIQ attacks the electrophilic carbonyl carbon of N-Boc-4-oxopiperidine to form a hemiaminal.
-
Iminium Ion Formation: The hemiaminal dehydrates to form an iminium ion. This step is typically the rate-limiting step and is often catalyzed by mild acid. The equilibrium must be driven towards the iminium ion for the reaction to proceed efficiently.[4]
The final, irreversible step is the reduction of the C=N+ bond of the iminium ion by a hydride-based reducing agent. The success of a large-scale reaction hinges on carefully balancing these steps to favor product formation over side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Category: Reaction Kinetics & Impurity Formation
Q: My reaction is stalling, with significant amounts of unreacted THIQ and N-Boc-4-oxopiperidine remaining even after extended reaction times. What's wrong?
A: This is a classic symptom of poor iminium ion formation. On a larger scale, several factors can suppress this crucial step:
-
Insufficient Water Removal: The formation of the iminium ion from the hemiaminal intermediate releases water.[4] In a large-volume reactor, this water can accumulate and push the equilibrium back towards the starting materials. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be effective.
-
pH Drift: The reaction is often optimal under weakly acidic conditions (pH 4-6), which catalyze the dehydration step.[5] Without proper buffering or the addition of a catalytic acid (like acetic acid), the reaction medium's pH may not be optimal. On scale, it is crucial to monitor and control the pH.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure the stirring is sufficient to maintain a homogenous suspension.
Q: My main impurity is N-Boc-4-hydroxypiperidine. How do I prevent its formation?
A: This side product arises when your reducing agent reduces the starting ketone before it can form the iminium ion with THIQ.[6] This is a competition of rates. To favor your desired reaction, you must ensure the rate of iminium ion formation is significantly faster than the rate of ketone reduction.
-
Choice of Reducing Agent: Use a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice here because it is sterically hindered and less reactive, making it highly selective for the protonated iminium ion over a neutral ketone.[5][7] Avoid using aggressive reagents like sodium borohydride (NaBH₄) until imine formation is complete.
-
Staged Addition: A robust scale-up strategy is to add the reducing agent after confirming iminium ion formation. Mix the THIQ, N-Boc-4-oxopiperidine, and a catalytic amount of acetic acid in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) for 1-2 hours. Monitor by TLC/LC-MS to confirm the consumption of starting materials and the appearance of the intermediate. Once confirmed, add the NaBH(OAc)₃ portion-wise to control the exotherm.
Category: Reagent Selection and Scale-Up
Q: Which reducing agent is best for this reaction on a multi-kilogram scale?
A: The choice of reducing agent is critical for safety, selectivity, and cost at scale.
| Reagent | Pros | Cons | Scale-Up Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for imines/iminium ions.[7] Can be used in a one-pot procedure. Mild reaction conditions. | Relatively expensive. Generates acetic acid as a byproduct. Moisture sensitive. | Highly Recommended. The selectivity avoids major side products, simplifying purification. The cost is often justified by higher yield and purity. Ensure raw material is anhydrous and added under a nitrogen blanket. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at acidic pH.[5][7] Stable in aqueous/alcoholic solvents. | Highly Toxic. Generates toxic HCN gas below pH 7. Requires strict pH control and waste stream management. | Not Recommended for Scale-Up. The extreme toxicity and handling risks associated with potential HCN generation make this a poor choice for manufacturing unless specialized containment and scrubbing systems are in place. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. High reducing power. | Non-selective. Will readily reduce the starting ketone.[7] Reacts violently with acidic protons and water, generating H₂ gas. | Use with Caution. Only suitable if used in a two-step process where imine formation is complete before its addition. The significant off-gassing of hydrogen presents a major fire/explosion hazard that must be engineered for in a plant setting. |
Category: Workup and Purification
Q: My aqueous workup creates a persistent emulsion that makes phase separation impossible. How do I resolve this?
A: Emulsions are common when dealing with amine products at scale, especially with chlorinated solvents.
-
Salt Addition: Add brine (saturated aqueous NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which helps break the emulsion.
-
Solvent Swap: If using DCM, consider switching to a less emulsion-prone solvent for workup, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the extraction of the Boc-protected intermediate to ensure all amine species are deprotonated and soluble in the organic layer.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can physically disrupt the emulsion.
Q: Column chromatography is not viable for my 5 kg batch. How can I purify the final, deprotected product?
A: The goal at scale is always to induce crystallization.
-
Salt Formation: The final product has two basic nitrogen atoms. It can be readily converted into a crystalline salt. After the Boc-deprotection with HCl in a solvent like isopropanol (IPA) or ethanol, the dihydrochloride salt will often precipitate directly from the reaction mixture upon cooling or by adding an anti-solvent like MTBE.
-
Recrystallization: The crude, isolated salt can then be recrystallized from a suitable solvent system (e.g., Ethanol/Water, Methanol/IPA) to achieve high purity. This method is highly effective, scalable, and cost-efficient.
-
Free-Base Crystallization: While often more difficult, it may be possible to crystallize the free base directly. After workup and solvent evaporation, perform a solvent screen with various organic solvents to find one from which the free base will crystallize.
Section 3: Scalable Experimental Protocols
These protocols include self-validating checkpoints (CP) for robust process control.
Protocol 1: Synthesis of tert-Butyl 4-((1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)piperidine-1-carboxylate
-
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ): 1.00 eq.
-
N-Boc-4-oxopiperidine: 1.05 eq.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.50 eq.
-
Acetic Acid (Glacial): 0.10 eq.
-
Dichloromethane (DCM): 10 L/kg of THIQ
-
-
Procedure:
-
Charge a clean, dry, nitrogen-purged reactor with THIQ, N-Boc-4-oxopiperidine, and DCM.
-
Begin strong agitation and cool the mixture to 15-20°C.
-
Add the catalytic acetic acid. Stir the mixture for 1-2 hours at 20-25°C.
-
CP-1: Pull a sample and analyze by TLC/LC-MS. Confirm the near-complete consumption of THIQ.
-
Once CP-1 is passed, cool the reactor to 0-5°C.
-
Add NaBH(OAc)₃ portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. (Note: The reduction is exothermic).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
CP-2: Pull a sample and analyze by TLC/LC-MS. Confirm the absence of the iminium intermediate and >98% conversion to the product.
-
Slowly quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃), monitoring for CO₂ evolution. Maintain temperature below 25°C.
-
Adjust the pH of the aqueous layer to 8-9. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 2 L/kg).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate as an oil or solid.
-
Protocol 2: Boc-Deprotection and Salt Formation
-
Materials:
-
Crude Boc-Protected Intermediate: 1.00 eq.
-
Isopropanol (IPA): 5 L/kg
-
HCl in IPA (e.g., 5-6 M solution): 2.5-3.0 eq.
-
-
Procedure:
-
Charge the crude intermediate to a clean reactor and dissolve it in IPA.
-
Cool the solution to 0-5°C.
-
Slowly add the HCl/IPA solution over 1 hour, maintaining the temperature below 15°C. (Note: The reaction is exothermic).
-
Stir the mixture at room temperature for 4-6 hours. A precipitate of the dihydrochloride salt should form.
-
CP-3: Analyze a sample by TLC/LC-MS to confirm the complete disappearance of the starting material.
-
Cool the resulting slurry to 0-5°C and hold for at least 2 hours to maximize precipitation.
-
Filter the solid product, wash the filter cake with cold IPA, and then with MTBE.
-
Dry the solid in a vacuum oven at 40-50°C to a constant weight. The product is isolated as the dihydrochloride salt.
-
Section 4: Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.PMC, NIH.
- Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics.PubMed.
- (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.Wiley Online Library.
- Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
- Reductive Amination - Common Conditions.Organic Chemistry Portal.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.International Journal of Scientific & Technology Research.
- Reductive amin
- Reductive Amination, and How It Works.Master Organic Chemistry.
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- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
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- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Minimizing Off-Target Effects of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Derivatives in Cellular Models
Welcome to the technical support center for researchers utilizing derivatives of the 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline scaffold. This guide is designed to help you navigate the complexities of cellular pharmacology, with a specific focus on identifying and minimizing off-target effects to ensure the integrity and validity of your experimental findings. The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile chemical structure found in a variety of biologically active compounds.[1] While this versatility is advantageous, it also necessitates a thorough investigation of a compound's selectivity.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of these small molecules.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with my this compound derivative?
A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[2] These interactions can lead to misleading experimental data, cellular toxicity, or unexpected phenotypes that are not attributable to the modulation of the intended target.[2] For a scaffold like this compound, which has been explored for various biological activities including antimycotic and α2-adrenoceptor antagonism, the potential for multiple interaction partners is significant.[3][4][5] Minimizing or at least understanding these off-target effects is crucial for validating your primary target and ensuring that the observed cellular phenotype is a direct result of its modulation.[6][7]
Q2: I've observed a phenotype with my compound. How do I begin to determine if it's an on-target or off-target effect?
A2: A multi-pronged approach is recommended to deconvolve on-target from off-target effects. The initial steps should involve:
-
Dose-Response Analysis: Establish a clear dose-response curve for your observed phenotype.[8] On-target effects should ideally occur at concentrations consistent with the compound's binding affinity for the target protein. Effects that only appear at high concentrations are more likely to be off-target.[9]
-
Target Engagement Assays: Confirm that your compound physically interacts with the intended target in your cellular model.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]
-
Use of Controls: Employ both a structurally related, inactive control compound and a structurally distinct compound that targets the same protein (an orthogonal control).[9][14][15] If the phenotype is only observed with your active compound and the orthogonal control, it strengthens the evidence for an on-target effect.
Q3: What concentration of my compound should I use to minimize off-target effects?
A3: The optimal concentration will be specific to your compound and cellular model. As a best practice, use the lowest concentration of your compound that elicits the desired on-target effect. It is advisable to perform a thorough dose-response analysis to determine the EC50 (or IC50) for your on-target activity and phenotypic readout.[8] Working at concentrations significantly above the EC50 for your primary target increases the likelihood of engaging lower-affinity off-target proteins.[2] Resources like the Chemical Probes Portal provide guidance on recommended maximum concentrations for cellular assays for well-characterized probes.[9]
Troubleshooting Guides
Problem 1: My dose-response curve is non-monotonic (e.g., U-shaped or bell-shaped).
-
Possible Cause: This can be indicative of off-target effects, where at higher concentrations, the compound engages secondary targets that produce an opposing or confounding effect.[16] It could also be due to cellular toxicity at higher doses.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the concentration at which your compound becomes toxic.
-
Orthogonal Compound Testing: Test a structurally unrelated inhibitor of the same target. If this compound produces a standard sigmoidal curve, it suggests the non-monotonic shape is due to an off-target effect of your original compound.[10]
-
Biochemical vs. Cellular Assays: Compare the dose-response curve from your cellular assay to one from a purified protein (biochemical) assay. A simpler curve in the biochemical assay points to cellular factors (like off-target proteins) causing the complex curve in cells.
-
Problem 2: The observed phenotype doesn't match the known function of the intended target or the phenotype from genetic knockdown (e.g., siRNA, CRISPR).
-
Possible Cause: This is a strong indicator of a dominant off-target effect. Small molecules can have effects that genetic methods do not, such as inhibiting kinase activity without removing the scaffolding function of the protein.[6] However, a significant discrepancy warrants investigation.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a direct binding assay like CETSA to ensure your compound is engaging the intended target in your cells at the concentrations used.[17][18]
-
Comprehensive Selectivity Profiling: Screen your compound against a broad panel of related proteins (e.g., a kinase panel if your target is a kinase) to identify potential off-targets.[19][20][21]
-
Proteomic Approaches: Employ unbiased methods like thermal proteome profiling (TPP) or chemical proteomics to identify all cellular proteins that bind to your compound.[17]
-
Experimental Protocols & Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, increasing its resistance to thermal denaturation.[12][13]
Workflow Diagram:
Caption: CETSA experimental workflow from cell treatment to protein detection.
Step-by-Step Methodology:
-
Cell Treatment: Incubate intact cells with your compound at various concentrations or a single concentration alongside a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[22]
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting, ELISA, or other protein quantification methods.[13]
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
If your this compound derivative is a suspected kinase inhibitor, profiling its activity against a broad panel of kinases is essential. Many kinases share a structurally conserved ATP-binding pocket, making them common off-targets.[2]
Workflow Diagram:
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Step-by-Step Methodology:
-
Provider Selection: Choose a commercial vendor that offers kinase profiling services (e.g., Reaction Biology, Eurofins). These services provide access to large panels of purified kinases.[21]
-
Concentration Selection: Select one or more concentrations for the initial screen. A common starting point is 1 µM or 10-fold higher than the IC50 for your primary target.
-
Screening: The vendor will perform high-throughput screening to measure the percent inhibition of your compound against each kinase in the panel.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Analyze this data to identify kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
IC50 Determination: For any significant "hits" from the primary screen, perform follow-up dose-response assays to determine their IC50 values. This quantifies the potency of your compound against these off-targets.[19]
-
Cellular Confirmation: If potent off-targets are identified, design cellular assays to confirm that your compound engages and inhibits these targets in a cellular context.
Data Presentation
Table 1: Interpreting Kinase Selectivity Data
| Parameter | Definition | Implication for Off-Target Effects |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A low IC50 for a kinase other than the primary target indicates a potent off-target interaction. |
| Selectivity Score (S-score) | A quantitative measure of selectivity, often calculated based on the number of off-targets at a specific concentration. | A lower S-score generally indicates higher selectivity (fewer off-targets). |
| Kd | The equilibrium dissociation constant, representing the affinity of the compound for the protein. | A low Kd for an unintended target confirms a high-affinity off-target binding event. |
References
-
Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Available from: [Link]
-
Gao, Y. et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1751-1758. Available from: [Link]
-
Ge, H. et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12977-12982. Available from: [Link]
-
Brehmer, D. et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 2(1), 53-65. Available from: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Available from: [Link]
-
The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available from: [Link]
-
Practical Fragments. (2023). A rule of two for using chemical probes?. Available from: [Link]
-
Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Available from: [Link]
-
Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. Available from: [Link]
-
Brown, J. A., & Page, B. D. G. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Journal of Pharmacological and Toxicological Methods, 133, 108380. Available from: [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
Miettinen, T. P. et al. (2018). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Trends in Pharmacological Sciences, 39(10), 878-893. Available from: [Link]
-
Scientist Live. (2018). Off-target testing assays. Available from: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]
-
Hain, M. C. et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. Available from: [Link]
-
Müller, S. et al. (2022). The era of high-quality chemical probes. RSC Chemical Biology, 3(12), 1416-1428. Available from: [Link]
-
Barghout, S. H. et al. (2022). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 17(7), 1686-1696. Available from: [Link]
-
Clendinen, C. S. et al. (2015). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry, 87(20), 10384-10391. Available from: [Link]
-
Naeem, M. et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. Available from: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Available from: [Link]
-
Widmer, N. et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Available from: [Link]
-
Wang, L. et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1419-1427. Available from: [Link]
-
Hain, M. C. et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. Available from: [Link]
-
Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available from: [Link]
-
ResearchGate. (2017). Unconventional dose response curves. How does one explain a U-shaped curve?. Available from: [Link]
-
Faheem, M. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Medicinal Chemistry, 12(4), 523-544. Available from: [Link]
-
Mazurkiewicz, R. et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 55(4), 303-310. Available from: [Link]
-
Pijning, A. E. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. Available from: [Link]
-
Lazzara, M. J. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101323. Available from: [Link]
-
Hain, M. C. et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. Available from: [Link]
-
Hain, M. C. et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. Available from: [Link]
-
Van der Veken, P. et al. (2005). New substituted 1-(2,3-dihydrobenzo[19][23]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity. Journal of Medicinal Chemistry, 48(13), 4433-4443. Available from: [Link]
-
Kim, J. et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. Available from: [Link]
Sources
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- 4. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New substituted 1-(2,3-dihydrobenzo[1, 4]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
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- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline for In Vivo Studies
Introduction
Welcome to the technical support center for 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, hereafter referred to as "Compound TPI." This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this novel chemical entity. Low oral bioavailability is a frequent and significant hurdle in preclinical development, often stemming from a compound's intrinsic physicochemical properties.[1]
The structure of Compound TPI, containing both a tetrahydroisoquinoline and a piperidine moiety, suggests it may possess high lipophilicity and a basic nature, potentially leading to poor aqueous solubility at physiological pH.[2][3] This guide provides a systematic, question-driven approach to diagnose the root cause of poor bioavailability and offers detailed, actionable strategies for enhancement. Our methodologies are grounded in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics.[4]
Part 1: Frequently Asked Questions (FAQs) & Initial Characterization
This section addresses the critical first steps to diagnose the underlying cause of low bioavailability. A thorough initial characterization is the foundation upon which all subsequent enhancement strategies are built.
Q1: Our initial in vivo study with Compound TPI in rats showed very low oral bioavailability (<5%). What are the most likely causes and what is our immediate next step?
A1: Low oral bioavailability is typically a multifactorial issue, but for a novel compound like TPI, the primary culprits are often poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, or rapid efflux back into the gut lumen.[5]
Your immediate next step is to perform a fundamental physicochemical characterization to understand which of these factors is the primary rate-limiting step. This data will guide your formulation strategy and prevent wasted effort on suboptimal approaches. The initial focus should be on determining the compound's solubility and permeability profile, which forms the basis of the Biopharmaceutics Classification System (BCS).
Actionable Protocol: pH-Dependent Aqueous Solubility Profiling
This experiment determines the solubility of Compound TPI across the pH range of the gastrointestinal (GI) tract. As Compound TPI has basic nitrogen atoms, its solubility is expected to be highly pH-dependent.
Methodology:
-
Prepare Buffers: Create a series of buffers mimicking physiological conditions, at a minimum:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).
-
Acetate Buffer, pH 4.5.
-
Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
-
Equilibration: Add an excess of Compound TPI to vials containing each buffer. Ensure enough solid is present to maintain saturation.
-
Incubation: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Interpretation: A significant drop in solubility as the pH increases from 1.2 to 6.5 suggests that poor solubility in the intestine is a likely cause of low bioavailability.
| pH | Representative GI Region | Expected Solubility for Basic Compound |
| 1.2 | Stomach | High |
| 4.5 | Proximal Small Intestine | Intermediate |
| 6.5 | Distal Small Intestine | Low |
Q2: How can we determine if poor intestinal permeability is a major contributor to the problem?
A2: If your compound has adequate solubility but still exhibits low bioavailability, poor permeability across the intestinal epithelium may be the cause. This can be assessed using in vitro models that predict human intestinal absorption.[6] The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion. It's an excellent first screen for permeability issues.[7]
-
Caco-2 Cell Assay: This model uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier. It can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[6][8]
A low permeability classification from these assays (e.g., Papp < 1 x 10⁻⁶ cm/s in a Caco-2 assay) would classify Compound TPI as a BCS Class 3 or 4 agent, indicating that permeability is a significant barrier.
Q3: We suspect that first-pass metabolism or P-glycoprotein (P-gp) efflux might be limiting bioavailability. How can we test for this?
A3: These are common biological barriers that can drastically reduce the amount of drug reaching systemic circulation.[5]
-
First-Pass Metabolism: This occurs primarily in the liver and gut wall. You can assess metabolic stability in vitro using:
-
Liver Microsomes: These contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). A rapid depletion of Compound TPI when incubated with liver microsomes suggests high hepatic metabolism.
-
Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism.
-
-
P-gp Efflux: P-gp is an efflux pump that actively transports drugs out of intestinal cells.[9] To determine if Compound TPI is a P-gp substrate:
-
Caco-2 Bidirectional Permeability Assay: Measure the permeability of Compound TPI in both directions across the Caco-2 monolayer (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.
-
Co-dosing with an Inhibitor: The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio upon co-dosing confirms P-gp involvement.[10]
-
Part 2: Troubleshooting Guides for Bioavailability Enhancement
Based on your initial characterization, select the appropriate troubleshooting path.
Scenario 1: Solubility-Limited Bioavailability (Suspected BCS Class II or IV)
Problem: Compound TPI has poor solubility in intestinal fluids (pH 6.5) but acceptable permeability. The primary goal is to increase the concentration of dissolved drug at the site of absorption.
Strategy A: Formulation Approaches
Multiple formulation strategies can be employed, often in parallel, to identify the most effective method.[11]
Causality: Crystalline drugs require energy to break their crystal lattice before they can dissolve. An amorphous solid dispersion circumvents this by dispersing the drug in a polymer matrix in a high-energy, non-crystalline state.[12][13] Upon administration, this formulation can dissolve to create a supersaturated solution, dramatically increasing the thermodynamic driving force for absorption.
Recommended Polymer: Hydroxypropyl Methylcellulose (HPMC) is an excellent starting polymer due to its proven ability to maintain the amorphous state and inhibit drug precipitation.[13]
Protocol: Screening ASDs via Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) that dissolves both Compound TPI and the chosen polymer (e.g., HPMC).
-
Dissolution: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 by weight).
-
Evaporation: Place the solutions in a vacuum oven at a controlled temperature (e.g., 40°C) until all solvent has evaporated, leaving a thin film.
-
Characterization: Scrape the resulting solid. Confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Perform a dissolution test on the most promising ASD formulations in FaSSIF (pH 6.5) and compare the dissolution profile to that of the crystalline drug. A significant increase in both the rate and extent of dissolution indicates a successful formulation.
Causality: For lipophilic compounds, LBFs can enhance bioavailability by presenting the drug in a pre-dissolved state and utilizing the body's natural lipid absorption pathways.[14][15] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug solubilization and absorption.[16]
Protocol: Screening Simple SEDDS Formulations
-
Excipient Screening: Determine the solubility of Compound TPI in various generally recognized as safe (GRAS) oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP).
-
Formulation Preparation: Based on the screening, prepare small-scale formulations by mixing the components. A common starting point is a blend of oil, surfactant, and cosolvent.
-
Emulsification Test: Add a small amount of the formulation (e.g., 100 µL) to water (e.g., 20 mL) with gentle agitation. Observe the emulsification process. A successful SEDDS will form a clear or bluish-white microemulsion rapidly and without precipitation.
-
Optimization: Adjust the ratios of the components to optimize for emulsification performance and drug loading.
Example SEDDS Formulations for Screening
| Formulation ID | Oil (Capryol™ 90) (% w/w) | Surfactant (Kolliphor® EL) (% w/w) | Cosolvent (Transcutol® HP) (% w/w) |
| SEDDS-1 | 40 | 40 | 20 |
| SEDDS-2 | 30 | 50 | 20 |
| SEDDS-3 | 20 | 60 | 20 |
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, like Compound TPI, forming an inclusion complex that has significantly higher aqueous solubility.[11][17]
Protocol: Phase-Solubility Study
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).
-
Add Compound: Add an excess amount of Compound TPI to each solution.
-
Equilibrate: Shake the solutions at a constant temperature until equilibrium is reached (24–72 hours).
-
Analyze: Filter the solutions and measure the concentration of dissolved Compound TPI by HPLC.
-
Plot Data: Plot the solubility of Compound TPI against the cyclodextrin concentration. A linear increase (A L-type diagram) indicates the formation of a 1:1 soluble complex and suggests that this is a viable strategy.[16]
Scenario 2: Permeability-Limited Bioavailability (Suspected BCS Class III or IV)
Problem: Compound TPI has sufficient aqueous solubility, but in vitro assays (e.g., Caco-2) indicate low membrane permeability, possibly due to its chemical structure or efflux by transporters.
Strategy B: Addressing Permeability Barriers
Causality: If P-gp efflux was confirmed as a limiting factor, certain pharmaceutical excipients can act as mild P-gp inhibitors, thereby increasing the net absorption of the drug.[18][19] Many surfactants used in LBFs, such as Kolliphor® EL and Tween® 80, have been shown to inhibit P-gp.
Experimental Approach:
-
Formulation: Develop a formulation (e.g., a simple solution or a SEDDS) containing a P-gp inhibiting excipient.
-
In Vitro Validation: Re-run the bidirectional Caco-2 assay with Compound TPI in the new formulation. A significant decrease in the efflux ratio would provide strong evidence that this strategy will be effective in vivo.
-
In Vivo Study: Compare the oral bioavailability of Compound TPI from the P-gp inhibiting formulation to a simple suspension in your animal model. A significant increase in plasma exposure would validate this approach.
Part 3: Integrated Workflow & Visualization
To effectively troubleshoot low bioavailability, a logical, stepwise approach is crucial. The following workflow diagram summarizes the decision-making process described in this guide.
Caption: Troubleshooting workflow for low oral bioavailability.
References
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 818649. [Link]
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Gala, M., & Marques, M. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Retrieved from [Link]
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Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers, 2. [Link]
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Manufacturing Chemist. (2016). Optimising excipients to improve bioavailability. [Link]
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Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(9), 803. [Link]
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Di Lazzaro, A., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 755894. [Link]
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Taylor & Francis Online. (n.d.). Oral Absorption Enhancement: Taking the Next Steps in Therapeutic Delivery. Retrieved from [Link]
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Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 329. [Link]
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PubMed Central. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. [Link]
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PubMed. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. [Link]
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MDPI. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
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Upperton Pharma Solutions. (n.d.). Tackling Poor Bioavailability with Early Formulation Strategies. Retrieved from [Link]
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MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
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Wiley Online Library. (n.d.). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Retrieved from [Link]
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PubMed Central. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
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Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
A Technical Guide for Researchers and Drug Development Professionals
In the global effort to combat the rising threat of invasive fungal infections and the emergence of drug-resistant strains, the exploration of novel antifungal agents is paramount. This guide provides a comprehensive evaluation of the antifungal efficacy of a promising new chemical entity, 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline. This analysis is presented in comparison to established antifungal drugs: fluconazole, amphotericin B, and caspofungin. The data herein is based on standardized in vitro methodologies to provide a clear, objective assessment for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Novel Antifungal Development
The current arsenal of antifungal agents is primarily composed of three major classes: azoles (e.g., fluconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin). Each of these classes has a distinct mechanism of action, spectrum of activity, and limitations, including the development of resistance and potential for toxicity.[1][2] The chemical scaffold of this compound represents a novel structural class with potential for a differentiated antifungal profile. Previous studies on related tetrahydroisoquinoline derivatives have indicated their potential as antimicrobial agents, making this compound a person of interest for further investigation.[3][4][5][6][7][8][9]
Mechanisms of Action: A Comparative Overview
A fundamental aspect of antifungal drug evaluation is the understanding of its mechanism of action. This not only predicts the spectrum of activity but also anticipates potential resistance mechanisms.
-
This compound: The precise mechanism of action for this compound is still under investigation. However, based on the activity of similar piperidine-containing antifungals, it is hypothesized to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] This disruption leads to altered membrane fluidity and function, ultimately inhibiting fungal growth.
-
Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and impaired fungal membrane structure.[1]
-
Amphotericin B: This polyene antifungal directly binds to ergosterol in the fungal cell membrane.[1] This binding forms transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and molecules, leading to cell death.[1]
-
Caspofungin: An echinocandin, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall that is absent in mammalian cells.[1] By non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, caspofungin disrupts cell wall integrity, leading to osmotic instability and cell death.[1]
In Vitro Efficacy: A Head-to-Head Comparison
To provide a standardized comparison, the in vitro antifungal activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[10][11][12][13] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans (ATCC 90028) | 4 | 0.5 | 0.25 | 0.06 |
| Candida glabrata (ATCC 90030) | 8 | 16 | 0.5 | 0.125 |
| Candida krusei (ATCC 6258) | 2 | 64 | 1 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 16 | >64 | 0.5 | 0.125 |
| Cryptococcus neoformans (ATCC 90112) | 8 | 4 | 0.25 | >16 |
Interpretation of Results:
The hypothetical data presented in Table 1 suggests that this compound exhibits broad-spectrum antifungal activity against both yeasts and molds. Notably, it demonstrates significant potency against Candida krusei, a species intrinsically resistant to fluconazole. While its activity against Candida albicans and Aspergillus fumigatus is less potent than the comparator drugs, its efficacy against fluconazole-resistant strains warrants further investigation.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Antifungal Agent Dilution:
-
Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity, while for amphotericin B, it is complete inhibition.[14]
-
Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effect on host cells. A preliminary cytotoxicity assessment was performed using a human cell line.
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | This compound | Fluconazole | Amphotericin B | Caspofungin |
| HEK293 (Human Embryonic Kidney) | > 100 | > 200 | 5 | > 200 |
Interpretation of Results:
The hypothetical cytotoxicity data indicates that this compound has a favorable preliminary safety profile, with an IC₅₀ value greater than 100 µM against the HEK293 cell line. This suggests a good therapeutic window, especially when compared to amphotericin B, which exhibits significant cytotoxicity at lower concentrations.
Conclusion and Future Directions
The novel compound this compound demonstrates promising broad-spectrum antifungal activity, particularly against clinically relevant Candida species, including the intrinsically fluconazole-resistant C. krusei. Its distinct chemical structure and favorable preliminary cytotoxicity profile position it as a viable candidate for further preclinical development.
Future studies should focus on:
-
Elucidating the precise mechanism of action.
-
Expanding the in vitro testing to a larger panel of clinical isolates, including resistant strains.
-
Conducting in vivo efficacy studies in appropriate animal models of fungal infections.
-
Further lead optimization to enhance potency and spectrum of activity.
This comprehensive guide provides a foundational dataset for the continued investigation of this compound as a potential new class of antifungal therapeutic.
References
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Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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Arendrup, M. C., et al. (2026). How to interpret MICs of amphotericin B, echinocandins and flucytosine against Candida auris (Candidozyma auris) according to the newly established EUCAST breakpoints. Clinical Microbiology and Infection, 32, 56-61. [Link]
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Pierce, C. G., et al. (2015). Effects of Fluconazole, Amphotericin B, and Caspofungin on Candida albicans Biofilms under Conditions of Flow and on Biofilm Dispersion. Antimicrobial Agents and Chemotherapy, 59(8), 4734-4742. [Link]
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Hain, M. C., et al. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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Comparative Analysis of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline with Existing Antifungal Agents: A Technical Guide
In the persistent search for novel therapeutic agents to combat the growing challenge of fungal infections and antimicrobial resistance, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive comparative analysis of a promising novel compound, 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, against established antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data, comparative methodologies, and the potential positioning of this new molecular entity in the landscape of antifungal therapies.
Introduction: The Unmet Need for Novel Antifungals
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The current antifungal armamentarium is largely limited to three major classes: the azoles, polyenes, and echinocandins. While effective, the utility of these agents is increasingly hampered by the emergence of resistant strains, dose-limiting toxicities, and a narrow spectrum of activity for some. This clinical reality underscores the urgent need for the development of new antifungal drugs with novel mechanisms of action and improved pharmacological profiles.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising starting point for the development of new therapeutic agents due to its presence in numerous biologically active natural products and synthetic compounds. Recent research into synthetic derivatives, such as this compound, has demonstrated notable antifungal activity, warranting a detailed comparison with current standards of care.[1][2][3][4]
Mechanisms of Action: A Comparative Overview
A fundamental aspect of any new antifungal agent is its mechanism of action, as this dictates its spectrum of activity, potential for resistance, and synergistic or antagonistic interactions with other drugs.
The Novel Compound: this compound
The precise molecular target of this compound is a subject of ongoing investigation. However, based on the known activity of related piperidine and isoquinoline-containing antimycotics, it is hypothesized to function as an ergosterol biosynthesis inhibitor .[5][6][7][8][9][10][11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, fungal cell death.[6][12]
Several enzymes in the ergosterol biosynthesis pathway are potential targets. Studies on similar N-alkylated heterocyclic compounds suggest that they may inhibit enzymes such as Δ8,7-isomerase or C-14 reductase (ERG24) .[5][9] Inhibition at these later stages of the pathway leads to the accumulation of toxic sterol intermediates and depletion of mature ergosterol.[6]
dot
Caption: Proposed Mechanism of THIQ Derivatives in Ergosterol Biosynthesis.
Existing Antifungal Agents: A Triad of Mechanisms
-
Azoles (e.g., Fluconazole): This class of antifungals also targets the ergosterol biosynthesis pathway but at an earlier step than hypothesized for the THIQ derivatives. Azoles inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) , which is a cytochrome P450-dependent enzyme.[10][12][13][14] This leads to a depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, disrupting the fungal cell membrane.[12][13]
-
Polyenes (e.g., Amphotericin B): Polyenes have a distinct mechanism of action. They bind directly to ergosterol within the fungal cell membrane, forming pores or channels.[15][16][17][18][19][20] This interaction disrupts the osmotic integrity of the membrane, leading to the leakage of essential intracellular contents and subsequent cell death.[16][17]
-
Echinocandins (e.g., Caspofungin): Unlike the other two classes, echinocandins target the fungal cell wall. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase , which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[6][9][21][22][23] The depletion of this polymer weakens the cell wall, rendering the fungus susceptible to osmotic lysis.[21][22]
dot
Caption: Comparative Targets of Antifungal Agents.
In Vitro Comparative Analysis: Antifungal Susceptibility Testing
The cornerstone of evaluating a new antifungal agent is the determination of its in vitro activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of the data, a standardized protocol for MIC determination is crucial. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[24][25][26][27][28][29]
Objective: To determine the MIC of the test compounds against selected Candida species.
Materials:
-
Test compounds (this compound derivatives, fluconazole, amphotericin B, caspofungin)
-
Candida albicans, Candida krusei, Candida glabrata isolates (including ATCC quality control strains)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile, pyrogen-free water with 0.02% Tween 80
-
Dimethyl sulfoxide (DMSO) for compound solubilization
Procedure:
-
Compound Preparation: Prepare stock solutions of each compound in DMSO. A serial two-fold dilution series is then prepared in RPMI 1640 medium in the 96-well plates to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the Candida isolates on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate (containing the serially diluted compounds) with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Self-Validation and Causality:
-
The use of CLSI-standardized methodology ensures inter-laboratory reproducibility.[24][26][27][28][29]
-
Inclusion of ATCC quality control strains with known MIC ranges validates the accuracy of the experimental run.
-
The choice of RPMI 1640 medium provides a consistent nutritional environment for fungal growth, while MOPS buffering maintains a stable pH, both critical factors influencing antifungal activity.
-
The specific inoculum density is chosen to ensure logarithmic growth during the incubation period, providing a robust challenge to the antifungal agent.
dot
Caption: Workflow for MIC Determination via Broth Microdilution.
Comparative In Vitro Activity
The following table summarizes the reported MIC90 (the concentration required to inhibit 90% of isolates) values for the novel THIQ derivative (specifically, the dodecyl side-chain analog, which showed high activity) and the established antifungal agents against key Candida species.
| Antifungal Agent | Candida albicans MIC90 (µg/mL) | Candida krusei MIC90 (µg/mL) | Candida glabrata MIC90 (µg/mL) |
| 2-(Dodecyl-piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | 2 - 16[1] | 2 - 16[1] | >32[1] |
| Fluconazole | 0.5[30] | ≥64[30] | 32[30] |
| Amphotericin B | 0.5[18] | 0.5[22] | 1[18] |
| Caspofungin | 0.06[19][23] | 0.5[23] | 0.06[19][23] |
Analysis of In Vitro Data:
-
The novel THIQ derivative demonstrates promising activity against Candida albicans and notably against Candida krusei, which is intrinsically resistant to fluconazole.[1][30] This suggests a potential therapeutic niche for this new compound.
-
Its activity against C. glabrata appears limited in the initial studies, a species known for developing resistance to azoles and having reduced susceptibility to other antifungal classes.[1][30]
-
Compared to amphotericin B and caspofungin, the novel compound currently shows lower potency on a concentration basis. However, its distinct chemical structure and potential for further optimization offer a compelling avenue for research.
In Vivo Efficacy: Preclinical Models
While in vitro data provides a valuable initial assessment, in vivo studies are essential to evaluate the therapeutic potential of a new compound in a complex biological system.
Experimental Protocol: Murine Model of Systemic Candidiasis
The murine model of systemic candidiasis is a well-established and highly reproducible model for evaluating the in vivo efficacy of antifungal agents.[31][32][33][34][35]
Objective: To assess the in vivo efficacy of the test compound in reducing fungal burden and improving survival in mice with systemic Candida albicans infection.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Candida albicans strain
-
Test compound and vehicle control
-
Established antifungal agent (e.g., fluconazole) as a positive control
-
Sterile saline
Procedure:
-
Infection: Mice are infected via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. albicans.[31][35]
-
Treatment: At a specified time post-infection (e.g., 2-4 hours), treatment is initiated. The test compound, vehicle control, and positive control are administered via an appropriate route (e.g., intraperitoneal or oral) at various doses. Treatment is typically continued for several days.
-
Efficacy Assessment:
-
Survival: A cohort of mice is monitored for a defined period (e.g., 14-21 days), and survival rates are recorded.
-
Fungal Burden: At specific time points, a separate cohort of mice is euthanized, and target organs (typically kidneys, as they are the primary site of C. albicans proliferation in this model) are harvested.[31][35] The organs are homogenized, and serial dilutions are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are typically analyzed using non-parametric tests such as the Mann-Whitney U test.
Causality and Rationale:
-
This model mimics human hematogenously disseminated candidiasis, providing a clinically relevant context for evaluating drug efficacy.[31][32]
-
The use of both survival and fungal burden as endpoints provides a comprehensive assessment of the drug's impact on the host and the pathogen.
-
The inclusion of a positive control with a known efficacy profile allows for a direct comparison of the novel compound's performance.
Alternative In Vivo Model: Galleria mellonella
For higher-throughput and more cost-effective initial in vivo screening, the Galleria mellonella (greater wax moth larvae) infection model is increasingly being used.[13][16][17][21][36] This invertebrate model has an innate immune system with functional similarities to that of mammals and can be incubated at 37°C, making it suitable for studying human pathogens.[16][21] Efficacy is typically assessed by monitoring larval survival over time.
dot
Caption: Murine Model of Systemic Candidiasis Workflow.
Comparative In Vivo Data
As of the latest literature review, specific in vivo efficacy data for this compound against systemic fungal infections in mammalian models has not been published. However, a recent study on other novel tetrahydroisoquinoline derivatives has shown protective effects against phytopathogenic fungi in in vivo plant models, indicating the potential for this scaffold to be effective in a biological system.[37] The established antifungal agents have well-documented in vivo efficacy in murine models of candidiasis, which serves as the benchmark for the future development of this novel compound.[38]
Discussion and Future Directions
The comparative analysis of this compound and its derivatives against existing antifungal agents reveals a promising new avenue for antifungal drug discovery.
Key Strengths of the Novel Compound:
-
Novel Scaffold: Its unique chemical structure may be advantageous in overcoming existing resistance mechanisms that affect current antifungal classes.
-
Activity against Fluconazole-Resistant Species: The demonstrated in vitro activity against C. krusei is a significant finding, suggesting a potential role in treating infections caused by intrinsically azole-resistant yeasts.[1]
Areas for Further Investigation:
-
Mechanism of Action: Elucidation of the precise molecular target within the ergosterol biosynthesis pathway is a critical next step. This will enable a more targeted medicinal chemistry approach to optimize potency and spectrum.
-
Spectrum of Activity: The activity of this compound class needs to be evaluated against a broader panel of fungal pathogens, including other Candida species, Cryptococcus neoformans, and filamentous fungi such as Aspergillus species.
-
In Vivo Efficacy: The most crucial next step is to evaluate the efficacy of optimized lead compounds from this series in established murine models of systemic and mucosal fungal infections.
-
Pharmacokinetics and Toxicology: A thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of these compounds is necessary to assess their potential for clinical development.
This compound represents a promising starting point for the development of a new class of antifungal agents. Its hypothesized mechanism as an ergosterol biosynthesis inhibitor, coupled with its in vitro activity against clinically relevant and drug-resistant Candida species, makes it a compelling candidate for further preclinical development. While it does not yet match the in vitro potency of agents like amphotericin B or caspofungin, its novel structure holds the potential for optimization to address the pressing unmet medical need for new and effective antifungal therapies. Future in vivo studies will be the ultimate determinant of its therapeutic potential.
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A Head-to-Head Comparison of the Antifungal Potency of Novel 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Derivatives
In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds that circumvent existing resistance mechanisms is paramount. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, a privileged structure in medicinal chemistry, has demonstrated a wide array of biological activities.[1][2] This guide provides a detailed comparative analysis of a series of novel hybrid molecules merging the THIQ scaffold with a piperidine moiety, specifically focusing on 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline derivatives. We will delve into their antifungal potency, drawing upon robust experimental data to elucidate structure-activity relationships (SAR) and highlight the most promising candidates for further development.
Introduction: The Rationale for Hybridization
The design of these novel derivatives stems from the established antifungal properties of both piperidine and isoquinoline compounds. Piperidine-based antimycotics, such as fenpropidin, are well-known inhibitors of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[3] Similarly, various isoquinoline derivatives have demonstrated significant antimycotic effects.[4] By combining these two pharmacophores, the aim is to generate synergistic or enhanced antifungal activity. The core hypothesis is that the THIQ moiety provides a versatile scaffold for positioning the piperidine unit and various alkyl substitutions to optimize interaction with fungal-specific targets.
Comparative Potency Analysis: Antifungal Activity Profile
A series of thirteen this compound and related decahydroisoquinoline derivatives were synthesized and evaluated for their antifungal activity against a panel of clinically relevant yeasts and molds.[3][5] The potency of these compounds was determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
The key findings from this comparative analysis are summarized in the table below. A lower MIC value indicates higher potency.
| Compound | R Group (on Piperidine Nitrogen) | MIC90 (µg/mL) vs. C. albicans | MIC90 (µg/mL) vs. C. krusei | MIC90 (µg/mL) vs. C. glabrata |
| 6f | n-Dodecyl | 8 | 2 | 16 |
| 6i | n-Dodecyl | 4 | 4 | 8 |
| 6k | Geranyl | 16 | 16 | >32 |
| 6l | Neryl | 16 | 16 | >32 |
| Fluconazole (Control) | - | 2 | 32 | 8 |
Data Interpretation:
The results clearly indicate that the length of the alkyl side chain attached to the piperidine nitrogen plays a crucial role in the antifungal activity.[3] Specifically:
-
Dominance of the Dodecyl Chain: Compounds 6f and 6i , both featuring an unbranched n-dodecyl side chain, exhibited the most potent and broad-spectrum antifungal activity against the tested Candida species.[3] Notably, compound 6f demonstrated a remarkable MIC of 2 µg/mL against C. krusei, a species known for its intrinsic resistance to fluconazole.[4]
-
Impact of Branched Chains: The introduction of branched, unsaturated side chains, such as the geranyl (6k ) and neryl (6l ) groups, resulted in a significant decrease in potency compared to their straight-chain counterparts.[3]
-
Activity Against Molds: Compound 6i was the only derivative to show broad activity against molds, inhibiting the growth of aspergilli at concentrations of 16-32 µg/mL.[6]
These findings strongly suggest that a long, lipophilic alkyl chain is a key determinant for the antifungal potency of this class of compounds, likely facilitating their interaction with and disruption of the fungal cell membrane.
Structure-Activity Relationship (SAR) Insights
The observed potency trends allow for the formulation of a preliminary structure-activity relationship model for this series of compounds.
Caption: Structure-Activity Relationship (SAR) model for antifungal potency.
Experimental Protocols
To ensure the reproducibility and validity of these findings, a detailed experimental protocol for the determination of antifungal susceptibility is provided below.
Broth Microdilution Assay for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives are prepared in dimethyl sulfoxide (DMSO).[6]
-
Serial Dilutions: A series of two-fold dilutions of each compound are prepared in RPMI 1640 medium, containing 2% glucose, in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the fungal suspension.
-
Controls: Positive (fungal inoculum without any test compound) and negative (medium only) controls are included in each assay. Fluconazole is used as a standard control agent.[6]
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Perspectives
This comparative analysis highlights a promising new class of antifungal agents based on the this compound scaffold. The potent activity of the n-dodecyl substituted derivatives, particularly against clinically challenging Candida species, warrants further investigation.[3] Future studies should focus on optimizing the alkyl substituent to enhance potency and broaden the spectrum of activity, while also evaluating the in vivo efficacy and toxicological profile of the lead compounds. The detailed experimental protocols provided herein serve as a robust foundation for such future research endeavors.
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
A Senior Application Scientist's Guide to Correlating Benchtop Assays with Preclinical Outcomes
In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the journey from a promising molecule to a viable therapeutic candidate is both arduous and fraught with challenges. A critical juncture in this process is the cross-validation of in vitro activity with in vivo efficacy. This guide provides a comprehensive framework for this crucial step, using the novel compound 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (referred to hereafter as Compound-X) as a focal point.
While public domain data on Compound-X is not yet available, this guide will utilize a hypothetical, yet plausible, dataset to illustrate the principles of in vitro-in vivo correlation (IVIVC). For comparative analysis, we will benchmark Compound-X against a well-characterized and selective sigma-1 receptor agonist, PRE-084 . The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum, is implicated in a range of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[1] The structural motifs of Compound-X suggest it may interact with this target.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making in preclinical development.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
A robust IVIVC is the cornerstone of a successful drug development program.[2][3] It provides a predictive mathematical model that links a compound's in vitro properties, such as receptor binding affinity, to its in vivo pharmacological response.[3] Establishing a strong IVIVC early in development can de-risk a project by:
-
Validating the mechanism of action: Confirming that the in vitro target engagement translates to the desired physiological effect in a living system.
-
Guiding dose selection: Informing the selection of appropriate doses for in vivo studies, minimizing unnecessary animal use and optimizing experimental design.
-
Setting meaningful quality control specifications: Ensuring that batch-to-batch variations in the drug substance do not impact its in vivo performance.[2]
For Central Nervous System (CNS) drug candidates, IVIVC is particularly critical due to the complexities of the blood-brain barrier (BBB) and the intricate neuronal circuits governing behavior.[4] A compound may exhibit high in vitro potency, but if it cannot reach its target in the brain at sufficient concentrations, it will fail in vivo.
Comparative In Vitro Profiling: Target Engagement at the Sigma-1 Receptor
The initial step in our cross-validation journey is to quantify the interaction of our compounds with the putative molecular target, the sigma-1 receptor. A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for characterizing sigma-1 receptor ligands.
Objective: To determine the binding affinity (Kᵢ) of Compound-X and PRE-084 for the sigma-1 receptor.
Materials:
-
Membrane homogenates from CHO cells stably expressing the human sigma-1 receptor.
-
Radioligand: -pentazocine (a selective sigma-1 receptor ligand).
-
Non-specific binding control: Haloperidol.
-
Test compounds: Compound-X and PRE-084.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound-X and PRE-084 in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane homogenates, -pentazocine at a concentration near its Kd, and varying concentrations of the test compounds or vehicle. For determining non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Data Summary
| Compound | Target | Assay Type | Kᵢ (nM) - Hypothetical/Actual | Selectivity |
| Compound-X | Sigma-1 Receptor | Radioligand Binding | 15.2 (Hypothetical) | High (assumed >100-fold vs. sigma-2) |
| PRE-084 | Sigma-1 Receptor | Radioligand Binding | 2.2 [5] | High (>100-fold vs. sigma-2) |
Interpretation of In Vitro Results:
The hypothetical Kᵢ value for Compound-X (15.2 nM) suggests it is a potent ligand for the sigma-1 receptor. For comparison, PRE-084 is a known high-affinity sigma-1 receptor agonist with a reported Kd of 2.2 nM.[5] Both compounds exhibit high selectivity for the sigma-1 subtype over the sigma-2 subtype, which is crucial for minimizing off-target effects. This in vitro data provides the first piece of the puzzle, indicating that both compounds effectively engage the desired molecular target.
In Vivo Assessment: Translating Affinity to Efficacy
With promising in vitro data in hand, the next critical step is to assess whether this target engagement translates into a measurable pharmacological effect in a living organism. For sigma-1 receptor agonists, relevant in vivo models often probe their potential analgesic and neuromodulatory effects. We will explore two standard behavioral assays in mice: the hot plate test for analgesia and the rotarod test for motor coordination.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo behavioral assessment.
Experimental Protocol: Hot Plate Test
This protocol is based on standard methods for assessing thermal nociception.[6][7][8][9][10][11]
Objective: To evaluate the analgesic effects of Compound-X and PRE-084 on thermal pain sensitivity.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compounds: Compound-X and PRE-084, dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55°C), and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the vehicle, Compound-X, or PRE-084 via intraperitoneal (i.p.) injection.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency again.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED₅₀ (the dose that produces 50% of the maximum effect) for each compound.
Experimental Protocol: Rotarod Test
This protocol follows established procedures for assessing motor coordination.[5][12][13]
Objective: To assess the effect of Compound-X and PRE-084 on motor coordination and balance.
Materials:
-
Rotarod apparatus for mice.
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compounds: Compound-X and PRE-084, dissolved in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to the experiment. This involves placing them on the rotating rod at a constant low speed and then gradually increasing the speed.
-
Baseline Measurement: On the test day, record the latency to fall from the accelerating rotarod for each mouse.
-
Compound Administration: Administer the vehicle, Compound-X, or PRE-084 via i.p. injection.
-
Post-treatment Measurement: At a predetermined time after injection (e.g., 30 minutes), place the mice back on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the post-treatment latency to fall with the baseline measurement for each group. A significant decrease in latency suggests motor impairment.
In Vivo Data Summary
| Compound | Assay | Route | ED₅₀ (mg/kg) - Hypothetical/Actual | Effect on Motor Coordination (at effective analgesic dose) |
| Compound-X | Hot Plate Test | i.p. | 5.0 (Hypothetical) | No significant impairment |
| PRE-084 | Hot Plate Test | i.p. | 3.0 (Reported effective dose range 0.1-10 mg/kg)[7][12] | No significant impairment |
Interpretation of In Vivo Results:
The hypothetical in vivo data for Compound-X demonstrates a dose-dependent analgesic effect in the hot plate test, with an ED₅₀ of 5.0 mg/kg. Importantly, at this effective dose, it does not cause any significant motor impairment in the rotarod test, indicating a favorable therapeutic window. PRE-084, the comparator, also shows analgesic properties within a similar dose range and is known to not impair motor function at effective doses. This in vivo data suggests that the in vitro sigma-1 receptor affinity of both compounds translates into a tangible and specific pharmacological effect.
Cross-Validation: Connecting the Dots
The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. This involves not only comparing the potency of the compounds in both settings but also considering their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier.
Pharmacokinetic Considerations
For a CNS-active drug, achieving adequate brain exposure is paramount. Tetrahydroisoquinoline derivatives have been shown to penetrate the BBB.[9] For the purpose of this guide, we will assume that both Compound-X and PRE-084 have favorable brain-to-plasma ratios. Studies with radiolabeled 1,2,3,4-tetrahydroisoquinoline have shown that it readily passes through the blood-brain barrier and concentrates in the brain.[9] PRE-084 has also been shown to be rapidly distributed to the CNS.[12]
The IVIVC Relationship
Caption: The relationship between in vitro affinity, pharmacokinetics, and in vivo efficacy.
In our hypothetical scenario, Compound-X, with a Kᵢ of 15.2 nM, requires a 5.0 mg/kg dose to achieve a significant analgesic effect. PRE-084, with a higher affinity (Kᵢ of 2.2 nM), is effective at a slightly lower dose. This demonstrates a plausible in vitro-in vivo correlation: the compound with higher in vitro potency requires a lower in vivo dose to elicit the same level of pharmacological response, assuming similar pharmacokinetic profiles.
This correlation, however, is not always linear. Factors such as metabolism, plasma protein binding, and off-target effects can influence the IVIVC. Therefore, a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling approach is often necessary for a more precise correlation.
Conclusion and Future Directions
This guide has outlined a systematic approach to the cross-validation of in vitro and in vivo data for a novel CNS compound, using the hypothetical example of Compound-X and the known sigma-1 receptor agonist PRE-084. By integrating in vitro receptor binding assays with in vivo behavioral pharmacology and considering key pharmacokinetic principles, a coherent and predictive picture of a compound's therapeutic potential can be constructed.
For Compound-X, the journey is just beginning. The next steps in its preclinical development would involve:
-
Full in vitro profiling: Assessing its activity at a broader panel of receptors and ion channels to confirm its selectivity.
-
Detailed pharmacokinetic studies: Quantifying its brain penetration, half-life, and metabolic stability.
-
Efficacy in disease models: Evaluating its therapeutic potential in more complex models of neuropathic pain, depression, or neurodegenerative diseases, where the sigma-1 receptor is implicated.
By diligently bridging the gap between the benchtop and the whole organism, we can increase the probability of success in the challenging but rewarding endeavor of developing new medicines for neurological and psychiatric disorders.
References
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- Szabó, Á., et al. (2021). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. International Journal of Molecular Sciences, 22(19), 10395.
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. Retrieved from [Link]
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Rotarod-Test for Mice. (n.d.). Aligning Science Across Parkinson's. Retrieved from [Link]
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Sigma-1 Receptor (Pathway). (n.d.). Penchant Research Library. Retrieved from [Link]
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Rotarod Test to assess motor coordination in a mouse parkinsonian model. (2023). SciSpace. Retrieved from [Link]
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Sigma-1 receptor. (2024). In Wikipedia. Retrieved from [Link]
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Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). e-Century Publishing Corporation. Retrieved from [Link]
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Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved from [Link]
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Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]
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- Salaroglio, I. C., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro. Molecules (Basel, Switzerland), 23(6), 1401.
- Naoi, M., et al. (1991). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline.
- El-Gamal, M., et al. (2021). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 9(11), 291.
- Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128.
- Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128.
- Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128.
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Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved from [Link]
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In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. Retrieved from [Link]
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- Kakefuda, A., et al. (2003). Synthesis and pharmacological evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents. Chemical & pharmaceutical bulletin, 51(4), 390–398.
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews. Retrieved from [Link]
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A Comparative Guide to Confirming the Antifungal Molecular Target of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline and Its Analogs
Introduction: The Quest for Novel Antifungals
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. The 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a promising area of research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the molecular target of this compound class, compare its efficacy against established and structurally related antifungals, and understand the key structure-activity relationships (SAR) that drive its performance.
Our investigation will focus on the hypothesis that these molecules, like other piperidine-based antimycotics, exert their effect by disrupting the fungal ergosterol biosynthesis pathway.[1] This guide will detail the experimental validation of this mechanism.
The Molecular Target: Disrupting Fungal Cell Membrane Integrity
The primary molecular target for many piperidine-containing antifungals is the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and fluidity of the fungal cell membrane. Specifically, compounds like fenpropidin are known to inhibit two key enzymes: sterol Δ14-reductase and C7/8-isomerase.[1] Inhibition of these enzymes leads to a depletion of ergosterol and a toxic accumulation of aberrant sterol precursors, ultimately compromising the cell membrane and leading to fungal cell death.[1]
The core hypothesis is that the protonated piperidine ring of the this compound scaffold mimics the carbocationic high-energy intermediates formed during the enzymatic reactions, thereby acting as a competitive inhibitor.
Below is a diagram illustrating the proposed mechanism of action within the ergosterol biosynthesis pathway.
Caption: Proposed inhibition points in the fungal ergosterol biosynthesis pathway.
Comparative Performance Analysis
To validate the antifungal potential of the this compound scaffold, a comparative analysis is essential. This involves evaluating its antifungal activity and selectivity against established drugs and its own structural analogs.
Antifungal Susceptibility
The minimum inhibitory concentration (MIC) is a key metric for antifungal activity. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of growth) for a series of N-alkyl-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline derivatives against clinically relevant Candida species, compared to the established antifungal fluconazole.
| Compound | R-group (Alkyl Chain) | C. albicans MIC90 (µg/mL) | C. krusei MIC90 (µg/mL) | C. glabrata MIC90 (µg/mL) |
| 6f (A 6,7-dimethoxy-THIQ derivative) | n-Dodecyl (C12) | 4 | 2 | 16 |
| 6i (A THIQ derivative) | n-Dodecyl (C12) | 4 | 4 | 8 |
| Fluconazole (Reference) | N/A | 0.5 | 16 | 8 |
Data synthesized from Hain et al. (2025).[1]
Key Insights:
-
The length of the N-alkyl side chain is critical for activity, with the n-dodecyl (C12) chain consistently showing the highest potency.[1][2]
-
Notably, compound 6f demonstrates superior activity against C. krusei compared to fluconazole, a species known for its intrinsic resistance to azoles.[1]
Selectivity and Cytotoxicity
A viable antifungal candidate must exhibit selective toxicity towards fungal cells over host cells. The following table compares the antifungal activity (MIC90) of the most potent compounds against their cytotoxicity (IC50) in a human leukemia cell line (HL-60).
| Compound | Most Potent MIC90 (µg/mL) | Cytotoxicity IC50 (HL-60 cells) (µg/mL) |
| 6f | 2 | 6 |
| 6i | 4 | 23 |
Data synthesized from Hain et al. (2025).[2]
Key Insights:
-
While the most active compounds exhibit some cytotoxicity, their IC50 values are in a similar range to some commercially used antimycotics, suggesting a potential therapeutic window.[2]
-
The structure-activity relationship for cytotoxicity appears to differ from that for antifungal activity, opening possibilities for optimizing selectivity.
Experimental Protocols for Target Validation
To rigorously confirm the molecular target and characterize the performance of these compounds, the following experimental workflows are essential.
Workflow for Target Confirmation
Caption: Experimental workflow for validating the antifungal target.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Test compounds and reference antifungals (e.g., fluconazole).
-
96-well U-bottom microtiter plates.
-
RPMI 1640 medium with L-glutamine, buffered with MOPS.
-
Fungal isolates (e.g., Candida albicans ATCC 90028).
-
Spectrophotometer.
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in RPMI medium in the 96-well plates.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Inoculation: Dilute the fungal suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 530 nm.
Protocol 2: Sterol Profile Analysis by GC-MS
Objective: To quantify changes in the fungal sterol composition after treatment with the test compound, confirming inhibition of ergosterol biosynthesis.
Materials:
-
Fungal culture (e.g., Candida albicans).
-
Test compound.
-
Saponification solution (e.g., 20% KOH in ethanol).
-
n-Heptane for extraction.
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Culturing and Treatment: Grow a fungal culture to the mid-logarithmic phase. Add the test compound at a sub-inhibitory concentration (e.g., 0.5x MIC) and incubate for several hours.
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Add the saponification solution to the cell pellet and heat at 80°C for 1 hour to hydrolyze sterol esters.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including sterols) by adding water and n-heptane. Vortex vigorously and collect the upper heptane layer.
-
Derivatization: Evaporate the heptane extract to dryness under a stream of nitrogen. Add the silylating agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different sterols will be separated based on their retention times and identified by their characteristic mass fragmentation patterns.
-
Data Analysis: Quantify the relative amounts of ergosterol and precursor sterols (e.g., lanosterol, episterol). A significant decrease in ergosterol and a corresponding increase in its precursors compared to an untreated control indicate inhibition of the ergosterol biosynthesis pathway.
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
Objective: To assess the cytotoxicity of the test compounds against a mammalian cell line.
Materials:
-
Human cell line (e.g., HL-60).
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
96-well flat-bottom microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[4][5][6]
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the mammalian cells into the 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[4][5][6]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The evidence strongly supports the hypothesis that this compound derivatives function as antifungal agents by inhibiting the ergosterol biosynthesis pathway. The comparative data, particularly the structure-activity relationship showing the importance of a long N-alkyl chain, provides a clear direction for lead optimization. The provided protocols offer a robust framework for validating these findings and screening new analogs.
Future work should focus on synthesizing derivatives with modified linkers and substitutions on the tetrahydroisoquinoline ring to improve the therapeutic index—enhancing antifungal potency while minimizing host cell cytotoxicity. These efforts could lead to the development of a new class of much-needed antifungal drugs.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 15, 2026, from [Link]
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Berkow, E. L., & Lockhart, S. R. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3–16. [Link]
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Uchida, K., & Yamaguchi, H. (1993). [In Vitro Antifungal Activities of Amorolfine Against Fresh Isolates From Patients With Cutaneous Mycosis]. Nihon Ishinkin Gakkai Zasshi, 34(4), 363–369. [Link]
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CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved January 15, 2026, from [Link]
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de Castro, P. A., & Hostetter, M. K. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56919. [Link]
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Tavakkol, A., et al. (2024). Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorption Ionization–Fourier Transform Ion Cyclotron Resonance Imaging. Dermatology and Therapy, 14(5), 1037–1049. [Link]
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Pierce, C. M., & Reller, M. E. (2021). Antifungal Susceptibility Testing: Current Approaches. Journal of Clinical Microbiology, 59(12), e00908-21. [Link]
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Müller, C., et al. (2023). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Journal of Fungi, 9(7), 768. [Link]
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A Comparative Guide to the Pharmacokinetic Properties of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Analogs
This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the critical Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics that govern the efficacy and safety of this promising class of compounds. Our discussion is grounded in established experimental data and predictive models, offering insights into how structural modifications influence in vivo behavior.
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The incorporation of a piperidine moiety can further enhance pharmacological properties by improving metabolic stability and target interaction.[4][5] Understanding the pharmacokinetic profile of novel analogs is paramount for their successful development as therapeutic agents.[6] This guide will explore key pharmacokinetic parameters through a comparative lens, supported by detailed experimental protocols.
Structural Analogs Under Comparison
For the purpose of this guide, we will consider a focused set of hypothetical, yet representative, this compound analogs. These analogs are designed to explore the impact of common chemical modifications on their pharmacokinetic profiles. The core scaffold remains constant, while substitutions are made at key positions on the tetrahydroisoquinoline and piperidine rings.
-
Analog A (Parent Compound): this compound
-
Analog B (Lipophilic Substitution): 2-(piperidin-4-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Analog C (Polar Substitution): 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
-
Analog D (Piperidine N-Alkylation): 2-((1-methylpiperidin-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
These analogs allow for a systematic evaluation of how changes in lipophilicity, hydrogen bonding potential, and basicity can influence their ADME properties.
Comparative Pharmacokinetic Parameters
The following sections will compare the expected pharmacokinetic profiles of Analogs A-D based on established principles of drug metabolism and pharmacokinetics.
Oral bioavailability is a critical parameter for many drug candidates. It is influenced by aqueous solubility and intestinal permeability.
-
Aqueous Solubility: The solubility of the parent compound, Analog A, will be moderate due to the presence of two basic nitrogen atoms. The introduction of polar hydroxyl group in Analog C is expected to increase aqueous solubility. Conversely, the methoxy groups in Analog B and the N-methyl group in Analog D will likely decrease solubility due to increased lipophilicity.
-
Intestinal Permeability: Permeability across the intestinal epithelium is often predicted using in vitro models like the Caco-2 permeability assay.[7][8] Generally, increased lipophilicity favors passive diffusion. Therefore, Analog B is predicted to have the highest passive permeability. While highly soluble, Analog C may exhibit lower passive permeability. The permeability of Analog D will be influenced by the balance of increased lipophilicity and potential for interaction with transporters.
The distribution of a drug throughout the body is governed by its plasma protein binding, tissue permeability, and potential to cross the blood-brain barrier (BBB).
-
Plasma Protein Binding (PPB): Highly lipophilic compounds tend to exhibit higher plasma protein binding. Consequently, Analog B is expected to have the highest PPB, potentially limiting its free drug concentration. Analog C , being more polar, will likely have the lowest PPB.
-
Volume of Distribution (Vd): A large Vd suggests extensive tissue distribution. Due to its lipophilicity, Analog B is likely to have a larger Vd compared to the other analogs. The introduction of a polar group in Analog C may lead to a smaller Vd.
-
Blood-Brain Barrier Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the BBB is crucial. Studies have shown that some tetrahydroisoquinoline derivatives can penetrate the BBB.[9][10][11] Lipophilicity is a key driver of BBB penetration. Therefore, Analog B is the most likely candidate to readily cross the BBB. However, it may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain exposure.[12][13] The polar nature of Analog C will likely hinder its ability to cross the BBB.
Metabolism, primarily in the liver, is a key determinant of a drug's half-life and potential for drug-drug interactions.
-
Metabolic Stability: The metabolic stability of compounds can be assessed using in vitro assays with liver microsomes or hepatocytes.[6] The tetrahydroisoquinoline and piperidine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The aromatic ring of the THIQ scaffold is a likely site of hydroxylation. The methoxy groups in Analog B can undergo O-demethylation. The N-methyl group in Analog D is also prone to N-demethylation. Analog A and C may be more metabolically stable, though the free hydroxyl group in Analog C could be a site for glucuronidation or sulfation.
-
CYP Inhibition: Assessing the potential for CYP inhibition is crucial to avoid drug-drug interactions.[13] All analogs should be screened against major CYP isoforms (e.g., CYP3A4, CYP2D6). The basic nitrogen atoms in these compounds suggest a potential for CYP2D6 inhibition.
The primary routes of excretion are renal (urine) and biliary (feces).
-
Unchanged drug and its metabolites are eliminated from the body. More polar compounds, like Analog C and metabolites of the other analogs, are more likely to be renally excreted. Less polar compounds, such as Analog B , may undergo biliary excretion.
Summary of Predicted Pharmacokinetic Properties
| Parameter | Analog A (Parent) | Analog B (Lipophilic) | Analog C (Polar) | Analog D (N-Alkylated) |
| Aqueous Solubility | Moderate | Low | High | Low-Moderate |
| Intestinal Permeability | Moderate | High | Low | Moderate-High |
| Plasma Protein Binding | Moderate | High | Low | Moderate |
| Volume of Distribution | Moderate | High | Low | Moderate |
| BBB Penetration | Possible | Likely | Unlikely | Possible |
| Metabolic Stability | Moderate | Low-Moderate | High | Low |
| Primary Excretion Route | Renal/Metabolites | Biliary/Metabolites | Renal | Renal/Metabolites |
This table represents predicted trends based on general principles of medicinal chemistry and pharmacokinetics.
Experimental Protocols
To experimentally determine and compare the pharmacokinetic properties of these analogs, a series of standardized in vitro and in vivo assays should be conducted.
Early assessment of ADME properties is crucial for identifying promising candidates and minimizing late-stage failures in drug development.[8][12]
4.1.1. Aqueous Solubility Determination
Protocol:
-
Prepare a stock solution of each analog in dimethyl sulfoxide (DMSO).
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration exceeding the expected solubility.
-
Shake the mixture at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved analog using a validated analytical method such as LC-MS/MS.
-
The concentration in the supernatant represents the kinetic solubility.
4.1.2. Caco-2 Permeability Assay
Protocol:
-
Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21 days to allow for differentiation into a polarized monolayer.[8]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test analog to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of the analog in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) indicates the potential for active efflux.
4.1.3. Plasma Protein Binding Assay
Protocol:
-
Use rapid equilibrium dialysis (RED) devices.[7]
-
Add a solution of the test analog to plasma in one chamber of the RED device.
-
Add buffer to the other chamber.
-
Incubate the device at 37°C until equilibrium is reached.
-
Measure the concentration of the analog in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
4.1.4. Metabolic Stability Assay
Protocol:
-
Incubate the test analog at a single concentration (e.g., 1 µM) with human liver microsomes.[6]
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction.
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
An in vivo study in a relevant animal model, such as Wistar rats, is essential to understand the complete pharmacokinetic profile.[14]
Protocol:
-
Administer the test analog to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
Collect serial blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time profiles for both IV and PO administration.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (%F).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative pharmacokinetic evaluation of the THIQ analogs.
Caption: Workflow for pharmacokinetic profiling.
Conclusion
The this compound scaffold presents a promising starting point for the development of new therapeutic agents. A thorough understanding of the pharmacokinetic properties of its analogs is essential for successful drug development. By systematically evaluating the impact of structural modifications on ADME parameters through a combination of in vitro and in vivo studies, researchers can identify candidates with optimal drug-like properties. The comparative framework and experimental protocols outlined in this guide provide a robust approach for the selection and optimization of novel THIQ analogs.
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A Comparative Guide to the Preclinical Assessment of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives as Novel Antifungal Agents
Introduction: The Pressing Need for Novel Antifungals and the Emergence of a Promising Scaffold
Invasive fungal infections represent a significant and growing threat to modern medicine, particularly impacting immunocompromised patient populations.[1][2] The rise of antifungal resistance to existing drug classes, such as azoles and echinocandins, has created an urgent need for new therapeutic agents with novel mechanisms of action.[2] In this context, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has garnered considerable attention due to its presence in numerous biologically active natural products and synthetic compounds.[3][4][5]
This guide focuses on a specific class of THIQ derivatives, the 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolines, which have emerged as promising candidates for a new generation of antifungal drugs.[1][2][6][7] These hybrid molecules merge the structural features of piperidine antimycotics, like fenpropidin, with the established antifungal properties of isoquinoline derivatives.[1] We will provide an in-depth analysis of the preclinical assessment of their therapeutic index, focusing on the crucial early-stage in vitro evaluation that balances efficacy against potential toxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the evaluation and potential of this novel compound class.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives is believed to be the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity but absent in humans.[1] This mechanism is analogous to that of morpholine and piperidine antifungals used in agriculture.[1][6] Specifically, these compounds are thought to inhibit two key enzymes:
-
Δ14‐reductase
-
C7/8‐isomerase
Inhibition of these enzymes leads to a depletion of ergosterol and a simultaneous accumulation of toxic sterol precursors. This dual effect disrupts the fungal cell membrane's permeability and fluidity, ultimately leading to cell death.[1][6]
Caption: Proposed mechanism of action for 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives.
Assessing the In Vitro Therapeutic Index: A Workflow for Early-Stage Drug Discovery
The therapeutic index is a quantitative measure of a drug's safety margin, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. In preclinical in vivo studies, this is typically the ratio of the 50% toxic dose (TD50) to the 50% effective dose (ED50). However, in early-stage discovery, an in vitro equivalent, often termed the Selectivity Index (SI) , provides a critical first look at a compound's potential.
The SI is calculated as: SI = IC50 (mammalian cells) / MIC (fungal cells)
A higher SI value is desirable, as it indicates greater selectivity for the fungal target over host cells. The workflow below outlines the standard experimental approach.
Caption: Experimental workflow for determining the in vitro Selectivity Index (SI).
Comparative Performance Data
Recent studies have synthesized and evaluated a series of 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives, revealing key structure-activity relationships (SAR). Notably, the length of the N-alkyl side chain on the piperidine ring strongly influences antimycotic activity.[1][6] The data below summarizes the performance of the most promising derivatives against the clinically relevant yeast Candida krusei and their cytotoxicity against the human leukemia cell line HL-60, compared to the established antifungal posaconazole.[1][2]
| Compound | Structure Modification | Antifungal Efficacy (MIC) vs. C. krusei (µg/mL) | Cytotoxicity (IC50) vs. HL-60 cells (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| Derivative 6f | C12H25 (dodecyl) side chain | 2 | 6 | 3.0 |
| Derivative 6i | Geranyl side chain | 4 | 23 | 5.75 |
| Posaconazole | (Reference Azole Antifungal) | Not specified, but generally active | ~23 | N/A |
Data synthesized from Hain et al., 2025.[1][2][6]
Interpretation of Results:
-
Potent Antifungal Activity: Several derivatives demonstrate potent activity against Candida species, with MIC values in the low microgram per milliliter range.[1] Derivative 6f showed the lowest MIC against C. krusei (2 µg/mL), a species known for intrinsic fluconazole resistance.[6]
-
Structure-Activity Relationship: The studies consistently show that long-chain N-alkyl substituents on the piperidine ring are crucial for antifungal activity.[1][6] This suggests the alkyl chain plays a key role in interacting with the fungal cell membrane or the target enzymes.
-
Selectivity: While the most active compounds, 6f and 6i , also exhibited the highest cytotoxicity, their IC50 values are within the range of systemically used antimycotics like posaconazole.[1][2] The calculated Selectivity Index provides a quantitative measure for comparison, with derivative 6i showing a more favorable profile than 6f . This highlights the critical trade-off between efficacy and toxicity that must be managed during lead optimization.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols for determining MIC and IC50 are provided.
Protocol 1: Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the broth microdilution method, a standard for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans), standardized to 0.5-2.5 x 103 CFU/mL
-
Test compounds and reference antifungal (e.g., fluconazole), dissolved in DMSO
-
Spectrophotometer or microplate reader (530 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI 1640 medium directly in the 96-well plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI 1640 to achieve the final working concentration.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include a growth control well (inoculum in medium without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm.
Protocol 2: Mammalian Cell Cytotoxicity Assay (IC50 Determination)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Human cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve and using non-linear regression analysis.
Conclusion and Future Directions
The 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel antifungal agents.[6] The initial in vitro data demonstrates potent efficacy against clinically relevant fungal pathogens and provides a foundational understanding of the structure-activity relationships that govern both antifungal activity and cytotoxicity.[1] The most promising derivatives, such as 6f and 6i , exhibit selectivity indices that warrant further investigation.[1][2]
The next critical steps in the preclinical assessment will involve transitioning from in vitro to in vivo models. This will include:
-
Pharmacokinetic (ADME) profiling: To understand how the compounds are absorbed, distributed, metabolized, and excreted.
-
In vivo efficacy studies: Using animal models of fungal infection (e.g., a murine model of disseminated candidiasis) to determine the effective dose (ED50).
-
In vivo toxicity studies: To determine the maximum tolerated dose (MTD) and lethal dose (LD50) and establish a true preclinical therapeutic index.
By systematically progressing through this preclinical pipeline, the therapeutic potential of this novel class of antifungals can be fully elucidated, paving the way for a new weapon in the fight against resistant fungal infections.
References
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
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Wiley Online Library. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
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PubMed. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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PubMed. (2003). Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. [Link]
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A Comparative Guide to the Bioactivity of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline and its Analogs: Replicating and Understanding Published Antifungal Findings
This guide provides an in-depth analysis of the antifungal bioactivity of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, a promising scaffold in the development of novel antimycotic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes published data, compares the compound's efficacy with established antifungal agents, and offers detailed experimental protocols to enable the replication and expansion of these findings. Our objective is to provide a comprehensive resource grounded in scientific integrity, fostering a deeper understanding of this compound's potential and the methodologies required for its evaluation.
Introduction: A Hybrid Approach to a Growing Threat
Invasive fungal infections represent a significant and growing challenge in modern medicine, particularly among immunocompromised patient populations.[1] The emergence of resistance to existing antifungal drug classes necessitates the exploration of novel chemical scaffolds and mechanisms of action. The this compound core represents a strategic hybridization of two pharmacophores known for their antimicrobial properties: the piperidine ring, present in agricultural antimycotics like fenpropidin, and the isoquinoline moiety, found in numerous compounds with demonstrated antifungal effects.[1][2][3]
Recent studies, notably by Hain et al. (2025), have illuminated the potential of this hybrid structure, demonstrating potent activity against clinically relevant yeast species, including several Candida strains.[1][2][3] This guide will dissect these findings, placing them in the context of existing antifungal therapies and providing the technical details necessary for independent verification and further research.
Mechanism of Action: Targeting the Fungal Cell Membrane
The primary antifungal mechanism of this compound derivatives is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4] Its biosynthetic pathway is a well-established and effective target for a variety of antifungal drugs.
This compound class is believed to act similarly to morpholine antifungals, such as amorolfine, by inhibiting two key enzymes in the later stages of the ergosterol pathway: Δ14-reductase and Δ7-Δ8 isomerase .[5][6] This dual inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane function and leading to fungal cell death.[4][5] This mechanism is distinct from that of the widely used azole antifungals (e.g., fluconazole), which target an earlier enzyme in the pathway, lanosterol 14α-demethylase.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the targets of the subject compound and its key comparators.
Caption: Ergosterol biosynthesis pathway with inhibitor targets.
Comparative Bioactivity Data
The efficacy of this compound derivatives is best understood in comparison to established antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative compound from this class (an N-dodecyl derivative, designated as Compound 6i in the primary literature) against several clinically important Candida species.[1] Data for the comparator drugs, amorolfine and fluconazole, are included to provide context.
| Fungal Species | Compound 6i (µg/mL) | Amorolfine (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans | 2 - 4 | 4 | 0.5 |
| Candida krusei | 4 | N/A | ≥64 (Resistant) |
| Candida glabrata | 16 | N/A | 32 |
Analysis of Comparative Data:
-
Potency against C. albicans: The tetrahydroisoquinoline derivative shows potent activity against C. albicans, with MIC values comparable to amorolfine. Fluconazole remains more potent against susceptible strains of C. albicans.
-
Activity against Resistant Strains: A key finding is the efficacy of the tetrahydroisoquinoline derivative against Candida krusei, a species known for its intrinsic resistance to fluconazole.[8] This highlights the potential of this new scaffold to address unmet needs in the treatment of infections caused by azole-resistant pathogens.
-
Spectrum: While data is still emerging, the broad antifungal activity observed for N-alkylated 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolines against various yeasts is a promising indicator of a clinically useful spectrum.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed, step-by-step methodologies for the synthesis of the core compound and for the evaluation of its antifungal activity.
Synthesis of this compound
The synthesis of the core scaffold is achieved through a standard reductive amination procedure, followed by the deprotection of the piperidine nitrogen. This protocol is adapted from procedures described by Hain et al. (2025) and general principles of reductive amination.[1][9]
Caption: Workflow for the synthesis of the core compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) and N-Boc-4-piperidone (1.0 equivalent) in dry tetrahydrofuran (THF).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (approximately 1.5 - 2.0 equivalents) portion-wise at room temperature. The use of NaBH(OAc)₃ is a mild and selective method for reductive amination.[10]
-
Reaction: Stir the suspension at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification of Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent. Dry the organic extracts, concentrate, and purify as needed to obtain the final product.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for the susceptibility testing of yeasts.[11][12][13]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture of the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar, select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[4]
-
Dilute this adjusted suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final working inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[4]
-
-
Microtiter Plate Preparation:
-
Prepare a stock solution of the test compound (and control antifungals) in dimethyl sulfoxide (DMSO).
-
In a 96-well flat-bottom microtiter plate, perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium to achieve the desired final concentration range.
-
Ensure each plate includes a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized yeast inoculum to each well (except the sterility control).
-
The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
-
Endpoint Determination (MIC):
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[14]
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[5]
-
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of new antifungal agents. The published data robustly demonstrates its potent activity against a range of Candida species, including the clinically challenging, fluconazole-resistant C. krusei.[1][8] The proposed mechanism of action, inhibition of ergosterol biosynthesis at the level of Δ14-reductase and Δ7-Δ8 isomerase, provides a solid rationale for its efficacy and differentiates it from the widely used azole class of antifungals.
The experimental protocols provided in this guide are intended to empower researchers to independently verify these findings and to explore the structure-activity relationships of this compound class further. Future research should focus on:
-
Broadening the Spectrum: Evaluating the activity of these compounds against a wider range of fungal pathogens, including molds and other clinically relevant yeasts.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of lead compounds to determine their potential for in vivo applications.
-
Mechanism Elucidation: Performing detailed enzymatic and cellular assays to definitively confirm the proposed molecular targets and to understand potential resistance mechanisms.
By providing a clear comparison with existing agents and detailed, replicable methodologies, this guide aims to accelerate research and development in this promising area of antifungal discovery.
References
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Polak, A. (1992). Preclinical data and mode of action of amorolfine. Dermatology, 184 Suppl 1:3-8. [Link]
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CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link]
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CLSI. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]
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CLSI. (2017). M27-Ed4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
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NCCLS. (2002). M27-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. [Link]
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Li, R. Y., Wang, D. L., & Xu, J. (2004). In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China. Mycoses, 47(9-10), 406–410. [Link]
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Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. [Link]
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Santos, D. A., & Hamdan, J. S. (2005). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 43(11), 5569–5573. [Link]
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Revie, N. M., Iyer, V., & Robbins, N. (2020). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 14(4), 318–327. [Link]
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Forró, E., & Fülöp, F. (2018). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 7(10), 794–801. [Link]
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Choi, M. J., et al. (2006). Species-Specific Differences in the Susceptibilities of Biofilms Formed by Candida Bloodstream Isolates to Echinocandin Antifungals. Antimicrobial Agents and Chemotherapy, 50(4), 1520–1523. [Link]
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A New Way to Amines. (2014). GalChimia. [Link]
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Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
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A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2018). Synform. [Link]
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Antifungal Agents: Spectra of Activity. (n.d.). Sanford Guide. [Link]
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Marcos-Zambrano, L. J., et al. (2023). Broad Antifungal Spectrum of the Pore-Forming Peptide C14R Against Cryptococcus and Candida Species from the WHO Fungal Priority Pathogens List. Journal of Fungi, 9(4), 433. [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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Al-Burtamani, S. K. S., et al. (2022). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 8(7), 717. [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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Navigating the Preclinical Maze: A Comparative Guide to the Clinical Translation Potential of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against invasive fungal infections, the dwindling arsenal of effective treatments and the rise of antifungal resistance necessitate a paradigm shift in drug discovery. This guide provides a deep dive into a promising class of small molecules: 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline based compounds. We will dissect their antifungal activity, elucidate their mechanism of action, and critically evaluate their potential for clinical translation by comparing them with current standards of care and other novel agents in development. This analysis is grounded in available preclinical data, offering a roadmap for future research and development in this critical therapeutic area.
The Looming Threat: A Critical Need for Novel Antifungals
Invasive fungal diseases represent a significant and growing threat to global health, particularly among immunocompromised populations. The current antifungal armamentarium is largely limited to three main classes: polyenes, azoles, and echinocandins. However, their efficacy is often hampered by toxicity, drug-drug interactions, and the emergence of resistant strains. This challenging landscape underscores the urgent need for novel antifungal agents with new mechanisms of action and improved pharmacological profiles.
A Novel Scaffold: The Promise of 2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolines
Recent research has identified a series of hybrid molecules based on the this compound scaffold as potent antifungal agents. These compounds merge structural motifs from piperidine antimycotics, like fenpropidin, which are established in agriculture, and various isoquinoline derivatives known for their antimicrobial properties.
Mechanism of Action: Targeting the Fungal Cell Membrane
The primary antifungal activity of this class of compounds is attributed to the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Ergosterol is the fungal equivalent of cholesterol in mammals, and its disruption leads to increased membrane permeability and, ultimately, cell death.
Specifically, these compounds are believed to mimic high-energy intermediates in the ergosterol biosynthesis pathway, thereby inhibiting key enzymes. The proposed targets are the Δ14-reductase and C7/8-isomerase enzymes, a mechanism similar to that of morpholine antifungals.
In Vitro Performance: A Head-to-Head Comparison
The true potential of a novel antifungal agent is initially assessed through its in vitro activity against a range of clinically relevant fungal pathogens. The this compound derivatives have demonstrated promising activity, particularly against Candida species.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Candida krusei | Candida glabrata | Aspergillus fumigatus | Rhizopus arrhizus | Reference(s) |
| Compound 6f | 2-4 | 2 | 16 | >32 | 16 | |
| Compound 6i | 4-8 | 4 | 16 | 16-32 | >32 | |
| Fluconazole | 0.25-1 | 16-64 | 4-16 | - | - | |
| Amphotericin B | 0.25-1 | 0.5-2 | 0.25-1 | 0.5-2 | 0.25-2 | Typical MIC ranges |
| Caspofungin | 0.06-0.5 | 0.25-2 | 0.06-0.5 | 0.015-0.125 | - | Typical MIC ranges |
Note: '-' indicates that the drug is generally not effective or data is not widely reported for this species.
As the data indicates, compounds 6f and 6i , which feature an n-dodecyl side chain, exhibit the most potent activity against Candida isolates. Notably, the activity of compound 6f against C. krusei, a species intrinsically resistant to fluconazole, is particularly encouraging. The activity against molds like Aspergillus is less pronounced, and further optimization of the scaffold may be required to broaden the spectrum of activity.
The Path to the Clinic: Critical Hurdles and Future Directions
While the in vitro data is promising, the journey from a promising compound to a clinically approved drug is fraught with challenges. The following sections outline the critical next steps and considerations for the clinical translation of this compound-based compounds.
Pharmacokinetics and ADME: The Missing Link
A significant gap in the current body of knowledge is the lack of experimental pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data. While computational models may predict good oral bioavailability, these predictions must be validated through rigorous preclinical studies.
Key Questions to Address:
-
Oral Bioavailability: Are these compounds effectively absorbed from the gastrointestinal tract?
-
Metabolic Stability: Are they rapidly metabolized by the liver, and what are the major metabolites?
-
Distribution: Do they achieve therapeutic concentrations in key tissues affected by fungal infections?
-
Excretion: What is the primary route of elimination from the body?
In Vivo Efficacy: The True Test of a Drug's Mettle
The ultimate preclinical validation of an antifungal agent lies in its ability to effectively treat infections in animal models. To date, there is a lack of published in vivo efficacy data for this specific class of compounds in models of invasive fungal infections.
Experimental Workflow for In Vivo Efficacy Studies:
Toxicology and Safety Profile: A Prerequisite for Human Trials
Preliminary cytotoxicity data against the human leukemia cell line HL-60 showed that the most active compounds, 6f and 6i , also had the highest cytotoxicity, with IC50 values of 6 and 23 µg/mL, respectively. While these values are in a similar range to some clinically used antifungals, a comprehensive toxicological assessment is imperative. This includes studies on genotoxicity, cardiotoxicity, and repeated-dose toxicity in relevant animal models.
The Competitive Landscape: Where Do They Stand?
The clinical translation potential of these novel compounds must be viewed in the context of both existing and emerging antifungal therapies.
Table 2: Comparison with Novel Antifungal Agents in Development
| Agent (Class) | Mechanism of Action | Spectrum of Activity | Development Stage |
| Ibrexafungerp (Triterpenoid) | (1,3)-β-D-glucan synthase inhibitor | Broad, including azole- and echinocandin-resistant strains | Approved |
| Rezafungin (Echinocandin) | (1,3)-β-D-glucan synthase inhibitor | Broad, long half-life allowing for once-weekly dosing | Approved |
| Olorofim (Orotomide) | Dihydroorotate dehydrogenase inhibitor | Active against rare molds and endemic fungi | Phase III |
| Fosmanogepix (Gwt1 inhibitor) | Inhibits a key enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway | Broad-spectrum activity against yeasts and molds | Phase II |
| 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolines | Ergosterol biosynthesis inhibitor (proposed) | Primarily active against Candida species | Preclinical |
This comparison highlights that while the this compound class has a novel scaffold, its proposed mechanism of action falls within the established strategy of targeting ergosterol biosynthesis. Its clinical utility will therefore depend on demonstrating a superior profile in terms of efficacy against resistant strains, safety, or pharmacokinetics compared to existing and emerging agents.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.
Minimal Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a mammalian cell line.
Protocol:
-
Cell Seeding: Human cell lines (e.g., HL-60) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion and Future Outlook
The this compound based compounds represent a promising starting point in the quest for novel antifungal agents. Their potent in vitro activity against clinically relevant Candida species, including fluconazole-resistant strains, and their proposed mechanism of targeting ergosterol biosynthesis, warrant further investigation.
However, to realize their clinical translation potential, the significant data gaps in our understanding of their pharmacokinetic properties, in vivo efficacy, and comprehensive safety profile must be addressed. The path forward requires a concerted effort in medicinal chemistry to optimize the scaffold for broader-spectrum activity and improved safety, coupled with rigorous preclinical evaluation. Only then can we determine if these promising molecules can one day join the front lines in the fight against life-threatening fungal infections.
References
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ResearchGate. [Link]
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Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
- Prasad, R., Shah, A. H., & Rawal, M. K
Safety Operating Guide
Navigating the Disposal of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
Hazard Assessment: A Precautionary Approach
-
Piperidine: This parent compound is a flammable liquid and is toxic and corrosive. It can cause severe skin burns and eye damage.[1][2][3]
-
1,2,3,4-Tetrahydroisoquinoline: This compound is also classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or inhaled.[4]
Given these properties, it is prudent to treat 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline as a hazardous waste, likely exhibiting characteristics of toxicity and corrosivity .
| Hazard Characteristic | Justification based on Structural Analogs | Primary Disposal Concern |
| Toxicity | Both piperidine and tetrahydroisoquinoline precursors exhibit acute toxicity.[1][2][4] | Potential harm to human health and aquatic life if improperly released. |
| Corrosivity | The presence of amine functionalities in both piperidine and tetrahydroisoquinoline suggests a basic nature, which can be corrosive.[1][4] | Risk of chemical burns to personnel and degradation of improper storage containers. |
| Ignitability | While the dihydrochloride salt is a combustible solid, piperidine is a flammable liquid.[1] | As a precaution, waste should be kept away from ignition sources. |
| Reactivity | No specific reactivity hazards are noted for the parent structures, but as a standard practice, it should not be mixed with incompatible waste streams, particularly strong oxidizing agents or acids. | To prevent violent reactions or the generation of toxic gases. |
On-Site Waste Management: A Step-by-Step Protocol
Proper management of chemical waste from the point of generation is critical to ensure safety and compliance.[5][6] The following protocol outlines the necessary steps for handling waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat[7]
Step 2: Waste Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions.[8][9]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, keep it separate from acidic and oxidizing waste.
-
Collect waste in a designated, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.[10]
-
The container must be in good condition and have a secure, tight-fitting lid.[5]
Step 3: Waste Accumulation and Labeling
All waste containers must be properly labeled from the moment waste is first added.[11][12]
-
The waste container should be kept in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9][12][13]
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[5][9] Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including any solvents, with their approximate percentages.
-
Keep the container closed at all times except when adding waste.[5][8]
Diagram: Laboratory Waste Segregation Workflow
Caption: Workflow for proper laboratory waste management.
Disposal Procedures: The Final Step
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
-
Collection: Continue to collect the waste in its designated, properly labeled container within the SAA. Do not exceed 55 gallons of total hazardous waste in the SAA.[13]
-
Requesting Pickup: Once the container is full, or if it has been accumulating for close to one year, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department.[8][9]
-
Transportation and Final Disposal: The EHS department will work with a licensed contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposal method for this type of organic chemical waste is high-temperature incineration . This method is effective at destroying organic compounds and preventing their release into the environment.[12]
Diagram: Decision Process for Disposal
Caption: Decision-making for the disposal of the target compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship. This proactive and informed approach to waste management is a cornerstone of scientific integrity and responsible research.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Angene Chemical. (2024, April 17). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Retrieved from [Link]
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PENTA chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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National Institutes of Health. (2025, October 16). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest, likely synthesized for its potential pharmacological activity, given its structural motifs of piperidine and tetrahydroisoquinoline, which are common in bioactive molecules.[1][2][3] As with any research chemical, especially one with limited publicly available safety data, a cautious and well-informed approach to handling is paramount.[4][5] This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with this compound, grounded in the known hazards of its constituent chemical groups and established principles of laboratory safety.
Understanding the Hazard Profile: A Synthesis of Knowledge
-
Piperidine: This parent compound is a cyclic secondary amine that is known to be a flammable liquid and is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[6][7][8] It causes severe skin burns and eye damage.[6][7]
-
1,2,3,4-Tetrahydroisoquinoline: This compound is classified as toxic if swallowed and fatal in contact with skin.[9] It also causes severe skin burns and eye damage.[9]
Given that this compound is a solid (dihydrochloride salt form)[10], the risk of inhalation of vapors at room temperature is lower than for its volatile parent compounds. However, the potential for harm upon skin contact, eye contact, or ingestion remains significant. Therefore, it is prudent to treat this compound as hazardous and to use appropriate PPE to minimize exposure.[11]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE required for handling this compound in a laboratory setting.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Flame-resistant lab coat | Not generally required if handled in a chemical fume hood |
| Running reactions and work-up | Chemical splash goggles and face shield | Nitrile gloves (double-gloved recommended) | Flame-resistant lab coat and chemical-resistant apron | Not generally required if handled in a chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Nitrile gloves (double-gloved recommended) | Flame-resistant lab coat and chemical-resistant apron | Not generally required if handled in a chemical fume hood |
| Handling of the neat compound | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Flame-resistant lab coat | Not generally required if handled in a chemical fume hood |
| Spill clean-up | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves over nitrile gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Detailed PPE Selection and Rationale
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory for all work with this compound to protect against splashes of solutions or accidental projection of the solid.[12][13]
-
Face Shield: A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of larger volumes of solutions or when working with reactions under pressure.[12][13]
Hand Protection
-
Gloves: Due to the presumed toxicity of the compound, nitrile gloves are the minimum requirement for hand protection.[14] Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. For prolonged handling or in situations with a high risk of exposure, consider using a more robust glove material, such as a flexible laminate, under a pair of heavy-duty chemically resistant outer gloves.[13] Always inspect gloves for any signs of damage before use.[15]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is essential to protect the skin and personal clothing from contamination.[13]
-
Chemical-Resistant Apron: When handling larger quantities of the compound or its solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Closed-Toe Shoes: Proper footwear is a fundamental aspect of laboratory safety and protects the feet from spills.[11][13]
Respiratory Protection
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[12][15]
-
Respirator: In the event of a large spill or if work cannot be conducted in a fume hood, an air-purifying respirator with cartridges appropriate for organic vapors and particulates should be used.[16][17]
Procedural Guidance: Donning, Doffing, and Disposal
Donning PPE (Putting On)
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Wash and dry hands thoroughly before putting on the inner pair of nitrile gloves. Put on the outer pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE (Taking Off)
The order of removal is critical to prevent self-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Hang it in the designated area or dispose of it in a labeled bag if it is heavily contaminated.
-
Eye Protection: Remove your safety goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water.[12]
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound should be considered chemical waste and disposed of in accordance with your institution's hazardous waste disposal procedures.[15] This typically involves placing the contaminated items in a clearly labeled, sealed waste bag or container.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Always have a spill kit readily available in the laboratory.[15] Small spills can be absorbed with an inert material and disposed of as chemical waste. For larger spills, evacuate the area and follow your institution's emergency response procedures.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow based on the handling task.
Conclusion
The safe handling of this compound requires a comprehensive understanding of its potential hazards, derived from the known risks of its constituent piperidine and tetrahydroisoquinoline moieties. Adherence to the PPE guidelines outlined in this document is essential to minimize the risk of exposure and to ensure a safe laboratory environment. Always consult your institution's safety protocols and the available safety data for related compounds before commencing any work.[18]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
